molecular formula C8H7NO3 B1317161 Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate CAS No. 201019-27-4

Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate

Cat. No.: B1317161
CAS No.: 201019-27-4
M. Wt: 165.15 g/mol
InChI Key: DIXOWBBVDPNRHQ-UHFFFAOYSA-N
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Description

Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate is a versatile chemical building block belonging to the class of furopyrroles, which are A,B-diheteropentalenes of significant interest in organic and medicinal chemistry research . This compound serves as a crucial precursor for the synthesis of various functionalized heterocycles. It can be efficiently formylated under Vilsmeier conditions to yield 2-formyl derivatives, which are themselves valuable intermediates for further transformations . These include reactions with hydroxylammonium chloride to produce cyano-substituted furo[2,3-b]pyrroles, and subsequent cycloadditions to access tetrazole-containing derivatives . Furthermore, the aldehyde functionality enables the synthesis of N,N-dimethylhydrazones, expanding its utility in constructing complex molecular architectures . Researchers utilize this ester as a core scaffold for developing more complex structures, such as furo[2,3-b]pyrrole derivatives with multiple contiguous stereocenters, which are synthesized via multicomponent reactions catalyzed by dual catalytic systems . The structural motif is prevalent in the synthesis of highly conjugated push-pull systems, which have potential applications as precursors for cyanine dyes and are investigated for their potential biological activity . As a 1,6-O,N-diheteropentalene, its properties and reactivity are a subject of research, often compared to its isomeric 1,4-system counterparts . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 6H-furo[2,3-b]pyrrole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H7NO3/c1-11-8(10)6-4-5-2-3-12-7(5)9-6/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIXOWBBVDPNRHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N1)OC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20579066
Record name Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate
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Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201019-27-4
Record name Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6H-Furo[2,3-b]pyrrole-5-carboxylic acid methyl ester
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Foundational & Exploratory

The Strategic Synthesis and Characterization of Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The furo[2,3-b]pyrrole nucleus represents a privileged scaffold in medicinal chemistry, demonstrating significant potential in the development of novel therapeutics, particularly as kinase inhibitors for oncology. This technical guide provides an in-depth exploration of the synthesis and characterization of a key building block, Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate. We will dissect a proven synthetic pathway, elucidating the mechanistic rationale behind the chosen methodology, and present a comprehensive characterization workflow. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals engaged in the design and synthesis of next-generation heterocyclic drug candidates.

Introduction: The Furo[2,3-b]pyrrole Scaffold in Drug Discovery

The fusion of furan and pyrrole rings to form the furo[2,3-b]pyrrole core creates a unique electronic and structural motif that has garnered considerable interest in the field of medicinal chemistry. This bicyclic system, an isostere of indole, offers a distinct array of hydrogen bonding patterns and lipophilic characteristics, making it an attractive scaffold for targeting a variety of biological entities.

Notably, the furo[2,3-b]pyrrole framework has emerged as a valuable component in the design of potent kinase inhibitors. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies, and the search for novel, selective, and potent inhibitors is a continuous endeavor. The furo[2,3-b]pyrrole scaffold has been successfully incorporated into molecules targeting various kinases, demonstrating its utility in generating clinically relevant drug candidates.[1][2]

This guide focuses on this compound, a versatile and strategically important intermediate. The ester functionality at the 5-position provides a convenient handle for further chemical elaboration, allowing for the systematic exploration of structure-activity relationships (SAR) and the development of libraries of novel drug candidates.

Retrosynthetic Analysis and Synthetic Strategy

A robust and efficient synthesis of the target molecule is paramount for its successful application in drug discovery programs. The primary and most cited synthetic route to this compound involves a key thermal cyclization of an azide precursor.[3]

Retrosynthesis Target This compound Azide Methyl 2-azido-3-(3-furyl)propenoate Target->Azide Thermolysis Aldehyde 3-Furancarbaldehyde Azide->Aldehyde Knoevenagel Condensation Azidoacetate Methyl Azidoacetate Azide->Azidoacetate

Caption: Retrosynthetic analysis of this compound.

The retrosynthetic analysis reveals a straightforward and logical approach. The target furo[2,3-b]pyrrole is disconnected via a thermal cyclization, leading back to the key intermediate, methyl 2-azido-3-(3-furyl)propenoate. This α,β-unsaturated azide is, in turn, accessible through a Knoevenagel condensation between 3-furancarbaldehyde and methyl azidoacetate. This strategy is advantageous due to the commercial availability and relatively low cost of the starting materials.

Experimental Protocols

The following protocols are based on established literature procedures and are presented with a focus on reproducibility and safety.[3]

Synthesis of Methyl 2-azido-3-(3-furyl)propenoate (Precursor)

This reaction involves the condensation of 3-furancarbaldehyde with methyl azidoacetate. The use of a strong base, such as sodium methoxide, is crucial for the deprotonation of methyl azidoacetate, facilitating the nucleophilic attack on the aldehyde.

Reagents and Materials:

  • 3-Furancarbaldehyde

  • Methyl Azidoacetate

  • Sodium Methoxide

  • Methanol (anhydrous)

  • Toluene (anhydrous)

  • Standard glassware for organic synthesis

Step-by-Step Protocol:

  • To a solution of sodium methoxide in anhydrous methanol, add methyl azidoacetate dropwise at 0 °C under an inert atmosphere.

  • After stirring for 15-20 minutes, add 3-furancarbaldehyde dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford methyl 2-azido-3-(3-furyl)propenoate as a solid.

Synthesis of this compound (Target Molecule)

The final step is a thermal cyclization of the azide precursor. The thermolysis of the vinyl azide leads to the extrusion of dinitrogen and the formation of a reactive nitrene intermediate, which then undergoes an intramolecular cyclization to form the desired furo[2,3-b]pyrrole ring system.

Reagents and Materials:

  • Methyl 2-azido-3-(3-furyl)propenoate

  • Toluene (anhydrous)

  • Standard glassware for reflux

Step-by-Step Protocol:

  • Dissolve methyl 2-azido-3-(3-furyl)propenoate in anhydrous toluene.

  • Heat the solution to reflux and maintain for 2-4 hours, or until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield this compound.

Synthetic_Workflow cluster_0 Precursor Synthesis cluster_1 Target Synthesis start_materials 3-Furancarbaldehyde + Methyl Azidoacetate condensation Knoevenagel Condensation (NaOMe, MeOH) start_materials->condensation purification1 Workup & Purification condensation->purification1 azide Methyl 2-azido-3-(3-furyl)propenoate purification1->azide thermolysis Thermolysis (Toluene, Reflux) azide->thermolysis purification2 Purification thermolysis->purification2 target This compound purification2->target

Caption: Synthetic workflow for this compound.

Safety Considerations

Organic azides, such as methyl azidoacetate and the propenoate intermediate, are potentially explosive and should be handled with extreme caution.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.

  • Fume Hood: All manipulations should be performed in a well-ventilated fume hood.

  • Temperature Control: Avoid excessive heating of the azide compounds.

  • Metal Spatulas: Do not use metal spatulas to handle organic azides as this can cause detonation. Use plastic or Teflon spatulas.

  • Scale: It is advisable to perform these reactions on a small scale initially.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are critical for a comprehensive analysis.

Characterization_Workflow Synthesized_Compound Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) Synthesized_Compound->NMR MS Mass Spectrometry Synthesized_Compound->MS IR FT-IR Spectroscopy Synthesized_Compound->IR Purity Purity Assessment (e.g., HPLC, Elemental Analysis) NMR->Purity MS->Purity IR->Purity Final_Confirmation Structural Confirmation & Purity Verification Purity->Final_Confirmation

Caption: Characterization workflow for the synthesized product.

Spectroscopic Data
Technique Expected Features
¹H NMR Signals corresponding to the protons on the furan and pyrrole rings, as well as the methyl ester protons. The chemical shifts and coupling constants will be indicative of the fused ring system.
¹³C NMR Resonances for all carbon atoms in the molecule, including the carbonyl carbon of the ester and the carbons of the heterocyclic rings. The chemical shifts of the ring carbons are particularly informative for confirming the structure.[3]
FT-IR Characteristic absorption bands for the N-H stretch of the pyrrole, the C=O stretch of the ester, and C-O and C-N stretching vibrations.
Mass Spec. A molecular ion peak corresponding to the molecular weight of the compound (C₈H₇NO₃, MW: 165.15 g/mol ).

Alternative Synthetic Approaches

While the azide-based thermolysis is a well-established route, recent advancements in organic synthesis have provided alternative methods for constructing the furo[2,3-b]pyrrole scaffold. One notable example is a carbene-catalyzed chemoselective reaction of unsymmetric enedials. This method offers a concise and efficient pathway to bicyclic furo[2,3-b]pyrrole derivatives and may be advantageous in certain contexts, particularly for accessing stereochemically complex analogs.

Conclusion and Future Outlook

This technical guide has detailed a reliable and well-documented synthetic route to this compound, a key intermediate in the development of novel therapeutics. The provided protocols, safety considerations, and characterization workflow are intended to empower researchers to confidently synthesize and utilize this valuable building block. The continued exploration of the furo[2,3-b]pyrrole scaffold, facilitated by efficient synthetic methodologies, holds significant promise for the discovery of next-generation drugs targeting a range of diseases.

References

  • Krutošíková, A., Ramsden, C. A., Dandárová, M., & Lyčka, A. (1997). Synthesis and Reactions of Furo[2,3-b]pyrroles. Molecules, 2(4), 69–79. [Link]

  • PubChem. (n.d.). 6h-furo[2,3-b]pyrrole-5-carboxylic acid methyl ester. Retrieved from [Link]

  • Google Patents. (n.d.). Pyrrolo [2,3-b]pyridine derivatives as protein kinase inhibitors.
  • Google Patents. (n.d.). Pyrrolo[2,3-d]pyrimidine compounds.
  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Understanding the Role of Pyrrole Derivatives in Pharmaceutical Synthesis. Retrieved from [Link]

  • Fan, G., Wang, Q., Xu, J., Zheng, P., & Chi, Y. R. (2023). Carbene-catalyzed chemoselective reaction of unsymmetric enedials for access to Furo[2,3-b]pyrroles. Nature Communications, 14(1), 4243. [Link]

Sources

Chemical properties and reactivity of the furo[2,3-b]pyrrole core

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Furo[2,3-b]pyrrole Core: Chemical Properties and Reactivity

Introduction: The Furo[2,3-b]pyrrole Scaffold

The furo[2,3-b]pyrrole system is a fused bicyclic heterocycle, belonging to the A,B-diheteropentalene family. It consists of a furan ring fused to a pyrrole ring along the 2,3-bond of the furan and the 'b' face of the pyrrole. This electron-rich aromatic system is an important scaffold in medicinal chemistry and materials science, with its derivatives showing a wide range of biological activities.[1][2] The parent, unsubstituted furo[2,3-b]pyrrole has not been extensively reported; research has primarily focused on substituted derivatives, particularly carboxylate esters which serve as versatile synthetic intermediates.[3][4]

The arrangement of the heteroatoms significantly influences the electronic properties and chemical reactivity of the core. Compared to its positional isomer, furo[3,2-b]pyrrole, the furo[2,3-b]pyrrole system (a 1,6-diheteropentalene) exhibits different degrees of aromaticity and reactivity patterns.[3] Understanding these nuances is critical for the rational design of novel therapeutics and functional materials. This guide provides a comprehensive overview of the synthesis, chemical properties, and reactivity of the furo[2,3-b]pyrrole core, offering insights for researchers and drug development professionals.

Synthesis of the Furo[2,3-b]pyrrole Core

The construction of the furo[2,3-b]pyrrole skeleton can be achieved through several synthetic strategies. A prevalent and effective method involves the intramolecular cyclization of a vinyl azide precursor, generated from a furan derivative.

Key Synthetic Strategy: Thermolysis of a Vinyl Azide

A robust method for synthesizing the core structure, specifically methyl 6H-furo[2,3-b]pyrrole-5-carboxylate, involves the thermolysis of methyl 2-azido-3-(3-furyl)propenoate.[3][4] This approach is advantageous as it builds the pyrrole ring onto a pre-existing furan starting material.

The reaction proceeds in two main stages:

  • Formation of the Vinyl Azide: 3-Furancarbaldehyde is reacted with methyl azidoacetate in the presence of a base, such as sodium methoxide. This is a Knoevenagel-type condensation that smoothly yields the corresponding vinyl azide intermediate.[4]

  • Intramolecular Cyclization: The isolated vinyl azide is heated in a high-boiling solvent like toluene. The thermal conditions induce the decomposition of the azide, with the liberation of nitrogen gas, and subsequent intramolecular C-H insertion to form the fused pyrrole ring, yielding the furo[2,3-b]pyrrole core.[4]

G cluster_0 Step 1: Vinyl Azide Formation cluster_1 Step 2: Thermolysis & Cyclization 3-Furancarbaldehyde 3-Furancarbaldehyde Methyl 2-azido-3-(3-furyl)propenoate Methyl 2-azido-3-(3-furyl)propenoate 3-Furancarbaldehyde->Methyl 2-azido-3-(3-furyl)propenoate  + Methyl Azidoacetate  (Sodium Methoxide) Furo[2,3-b]pyrrole Core Furo[2,3-b]pyrrole Core Methyl 2-azido-3-(3-furyl)propenoate->Furo[2,3-b]pyrrole Core  Toluene, Reflux  (- N2)

Caption: Synthetic workflow for the furo[2,3-b]pyrrole core.

Experimental Protocol: Synthesis of this compound[4]

Step 1: Methyl 2-azido-3-(3-furyl)propenoate

  • Dissolve sodium (2.3 g, 0.1 mol) in absolute methanol (50 mL) under a nitrogen atmosphere.

  • Cool the resulting sodium methoxide solution to -5 to 0 °C.

  • Add a mixture of freshly distilled 3-furancarbaldehyde (9.6 g, 0.1 mol) and methyl azidoacetate (11.5 g, 0.1 mol) dropwise to the cooled solution, maintaining the temperature below 0 °C.

  • Stir the reaction mixture at this temperature for 3 hours, then allow it to stand overnight at -15 °C.

  • Pour the mixture into a solution of acetic acid (6 mL) in water (200 mL).

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic extracts, wash with water, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude azide product.

Step 2: this compound

  • Dissolve the crude methyl 2-azido-3-(3-furyl)propenoate from the previous step in dry toluene (150 mL).

  • Heat the solution to reflux and maintain reflux until the evolution of nitrogen gas ceases (approximately 2-3 hours).

  • Cool the reaction mixture and evaporate the toluene under reduced pressure.

  • Purify the resulting residue by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford the pure product.

Chemical Reactivity of the Furo[2,3-b]pyrrole Core

The furo[2,3-b]pyrrole system is an electron-rich heterocycle, making it susceptible to attack by electrophiles. The reactivity is a hybrid of its constituent furan and pyrrole rings, although the fused nature of the system modulates the behavior of each individual ring.

Electrophilic Aromatic Substitution

Electrophilic substitution is a characteristic reaction of this core. The electron density distribution, influenced by both the oxygen and nitrogen heteroatoms, dictates the regioselectivity of these reactions.

  • Position of Attack: Similar to pyrrole itself, electrophilic attack on the furo[2,3-b]pyrrole core preferentially occurs at the α-position of the pyrrole ring (C2-position).[3][5] This is because the resulting cationic intermediate (Wheland intermediate) is better stabilized by resonance, with the positive charge delocalized over more atoms, including the nitrogen.

  • Vilsmeier-Haack Formylation: A classic example is the Vilsmeier-Haack reaction, which introduces a formyl group onto the C2-position. Reacting a substituted furo[2,3-b]pyrrole-5-carboxylate with a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) cleanly yields the corresponding 2-formyl derivative.[3][4] This 2-formyl group is a versatile handle for further synthetic transformations.

G Furo[2,3-b]pyrrole Furo[2,3-b]pyrrole Resonance-Stabilized Cation Resonance-Stabilized Cation Furo[2,3-b]pyrrole->Resonance-Stabilized Cation + E⁺ (Electrophile) Attack at C2 2-Substituted Product 2-Substituted Product Resonance-Stabilized Cation->2-Substituted Product - H⁺

Caption: Mechanism of electrophilic substitution at the C2 position.

Reactions at the Pyrrole Nitrogen

The N-H proton of the pyrrole ring is acidic and can be readily deprotonated by a base, allowing for substitution at the nitrogen atom (N6-position).

  • N-Alkylation and N-Benzylation: These reactions are efficiently carried out under phase-transfer catalysis (PTC) conditions.[3][4] Treating the N-unsubstituted furo[2,3-b]pyrrole with an alkyl halide (e.g., methyl iodide) or benzyl halide in a biphasic system with a phase-transfer catalyst (e.g., a quaternary ammonium salt) and a base (e.g., aqueous NaOH) provides the N-substituted products in good yields. This modification can be crucial for tuning the steric and electronic properties of the molecule and for blocking unwanted side reactions at the nitrogen during subsequent synthetic steps.

Reactivity of Functionalized Derivatives

The introduction of functional groups, particularly the 2-formyl group, opens up a vast landscape of subsequent chemical transformations.

  • Condensation Reactions: The 2-formyl derivatives readily undergo condensation reactions with various active methylene compounds. For instance, reaction with malononitrile or methyl cyanoacetate in the presence of a catalytic amount of base yields vinyl-substituted products.[6] These reactions are useful for extending conjugation and introducing new functional groups.

  • Conversion to Other Heterocycles: The versatile 2-cyano derivatives, obtained from the corresponding 2-formyl compounds, can be converted into 2-(5'-tetrazolyl) derivatives by reacting with sodium azide and ammonium chloride in DMF.[3] This transformation is of significant interest in medicinal chemistry, as the tetrazole group is a common bioisostere for a carboxylic acid.

Cycloaddition Reactions

The furo[2,3-b]pyrrole core can participate in cycloaddition reactions, although the course of the reaction is highly dependent on the substituents present on the heterocyclic system. When reacting with dienophiles like dimethyl acetylenedicarboxylate (DMAD), a competition arises. The reaction can proceed either as a [4+2] cycloaddition (Diels-Alder reaction) across the furan ring or as a Michael addition to the pyrrole ring. This dual reactivity highlights the distinct chemical nature of the two fused rings.

Metal-Catalyzed Cross-Coupling

While direct cross-coupling on the unsubstituted core is challenging, the introduction of a halide or triflate handle allows for powerful palladium-catalyzed cross-coupling reactions. Although much of the literature focuses on the analogous furo[2,3-b]pyridine system, the principles are directly applicable.[7][8] By converting a hydroxyl group to a triflate or by introducing a bromine or iodine atom, Suzuki-Miyaura, Sonogashira, or other cross-coupling reactions can be performed to install aryl, heteroaryl, or alkynyl groups, dramatically increasing molecular complexity. This strategy is a cornerstone of modern synthetic chemistry for building libraries of compounds for structure-activity relationship (SAR) studies.

Spectroscopic Properties

NMR spectroscopy is an indispensable tool for the characterization of furo[2,3-b]pyrrole derivatives. The chemical shifts of the ring protons and carbons are characteristic and provide valuable structural information.

Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
H-2~7.3 - 7.5~120 - 125
H-3~6.8 - 7.0~110 - 115
H-4~6.9 - 7.1~115 - 120
C-5-~140 - 145
C-3a-~105 - 110
C-6a-~145 - 150
Note: Values are approximate and can vary significantly based on substitution and solvent. Data compiled from literature sources.[3][6]

Applications and Future Outlook

The furo[2,3-b]pyrrole core is a "privileged scaffold" in drug discovery. The pyrrole moiety is a key structural component in numerous blockbuster drugs and natural products.[2][9] Derivatives of the furo[2,3-b]pyrrole system have been investigated for a range of therapeutic applications, including as phosphodiesterase (PDE) inhibitors.[1] The rigid, planar structure and the specific arrangement of hydrogen bond donors and acceptors make it an ideal template for interacting with biological targets like enzyme active sites and protein receptors.

The synthetic versatility described herein allows for the systematic modification of the core at multiple positions. This enables medicinal chemists to fine-tune the physicochemical properties (e.g., solubility, lipophilicity) and the pharmacological profile (e.g., potency, selectivity, metabolic stability) of lead compounds. Future research will undoubtedly continue to leverage the rich chemistry of the furo[2,3-b]pyrrole core to develop next-generation therapeutics and advanced organic materials.

References

  • Sleziak, R., Balážiová, S., & Krutošíková, A. (1999). Reactions of Furo[2,3-b]pyrrole and Furo[3,2-b]pyrrole-Type Aldehydes. Collection of Czechoslovak Chemical Communications, 64(7), 1153-1165. [Link]

  • Krutosiková, A., Ramsden, C. A., Dandárová, M., & Lycka, A. (1997). Synthesis and Reactions of Furo[2,3-b]pyrroles. Molecules, 2(4), 69-79. [Link]

  • National Center for Biotechnology Information. (n.d.). Furo[2,3-b]pyrrole. PubChem Compound Database. [Link]

  • Man, N.-N., Wang, J.-Q., Zhang, L.-M., Wen, L.-R., & Li, M. (2017). Chemo-, Regio-, and Stereoselective Construction of Core Skeleton of Furo[2,3-b]pyrrole via Multicomponent Bicyclization Reaction. The Journal of Organic Chemistry, 82(11), 5566–5573. [Link]

  • Man, N. N., Wang, J. Q., Zhang, L. M., Wen, L. R., & Li, M. (2017). Chemo-, Regio-, and Stereoselective Construction of Core Skeleton of Furo[2,3-b]pyrrole via Multicomponent Bicyclization Reaction. PubMed. [Link]

  • Krutošíková, A., Slezíak, R., & Dandárová, M. (1999). Cycloaddition Reactions of Furo[2,3-b]pyrroles. Collection of Czechoslovak Chemical Communications, 64(1), 141-150. [Link]

  • Krutošíková, A., Slezíak, R., & Dandárová, M. (1999). ChemInform Abstract: Cycloaddition Reactions of Furo[2,3-b]pyrroles. ChemInform, 30(20). [Link]

  • Krutosiková, A., Ramsden, C. A., Dandárová, M., & Lycka, A. (1997). Synthesis and Reactions of Furo[2,3-b]pyrroles. SciSpace. [Link]

  • Davis, A. M., Shipe, W. D., Jang, Y. J., Uebele, V. N., & Roughton, A. L. (2020). Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling. Tetrahedron Letters, 61(45), 152488. [Link]

  • Unacademy. (n.d.). Electrophilic Substitution in Pyrrole (Reactivity and Orientation). [Link]

  • Davis, A., Shipe, W., Jang, Y.-J., Uebele, V., & Roughton, A. (2020). Concise, gram-scale synthesis of furo[2,3-b]pyridines, with functional handles for chemoselective cross-coupling. ChemRxiv. [Link]

  • SciTechnol. (n.d.). Therapeutic Significance of Pyrrole in Drug Delivery. [Link]

  • EduRev. (n.d.). Pyrrole, Furan and Thiophene Nucleophilic Substitution Reactions - Chemistry Optional Notes for UPSC. [Link]

Sources

A Spectroscopic and Methodological Guide to Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic signature of Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate, a key heterocyclic scaffold in medicinal chemistry and materials science.[1] Designed for researchers, scientists, and professionals in drug development, this document synthesizes experimental data with expert interpretation to facilitate the unambiguous identification and characterization of this compound. We will delve into the nuances of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, and Mass Spectrometry (MS) data, underpinned by the established synthetic protocols.

Introduction: The Significance of the Furo[2,3-b]pyrrole Core

The furo[2,3-b]pyrrole heterocyclic system is a subject of considerable interest due to its structural analogy to indole and its presence in various biologically active molecules. This compound, in particular, serves as a versatile precursor for the synthesis of more complex functionalized derivatives.[2] Its strategic derivatization allows for the exploration of new chemical space in the quest for novel therapeutic agents and functional materials. Accurate and comprehensive spectroscopic characterization is paramount for the unequivocal confirmation of its structure and for ensuring the integrity of subsequent chemical transformations.

Synthesis and Experimental Protocols

The primary route to this compound involves the thermolysis of methyl 2-azido-3-(3-furyl)propenoate.[2] This reaction proceeds through a nitrene intermediate, which undergoes an intramolecular cyclization to furnish the fused bicyclic system.

Experimental Protocol: Synthesis of this compound[2][3]

A solution of methyl 2-azido-3-(3-furyl)propenoate (1.0 g, 5.18 mmol) in dry toluene (20 mL) is heated under reflux for 4 hours. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent.

This straightforward protocol provides the target compound as a crystalline solid with a melting point of 142-144 °C.[2]

Spectroscopic Characterization

A multi-technique spectroscopic approach is essential for the comprehensive structural elucidation of this compound. The following sections detail the interpretation of its NMR, IR, and MS data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms within a molecule.

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
NH10.3 (br s)broad singlet-
H-27.50 (d)doublet2.4
H-36.43 (d)doublet2.4
H-46.88 (s)singlet-
OCH₃3.80 (s)singlet-
Solvent: CDCl₃

Interpretation:

  • The broad singlet at 10.3 ppm is characteristic of the pyrrole N-H proton, with its broadness due to quadrupole broadening and potential exchange.

  • The two doublets at 7.50 and 6.43 ppm correspond to the protons on the furan ring (H-2 and H-3), with a small coupling constant (2.4 Hz) typical for protons on a five-membered aromatic ring.

  • The singlet at 6.88 ppm is assigned to the proton on the pyrrole ring (H-4).

  • The sharp singlet at 3.80 ppm is attributed to the three protons of the methyl ester group.

The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.

CarbonChemical Shift (δ, ppm)
C=O164.8
C-3a147.2
C-2141.0
C-6a128.9
C-5118.0
C-4108.5
C-3106.8
OCH₃51.1
Solvent: CDCl₃

Interpretation:

  • The downfield signal at 164.8 ppm is assigned to the carbonyl carbon of the ester group.

  • The signals in the aromatic region (106.8-147.2 ppm) correspond to the carbons of the fused furo[2,3-b]pyrrole ring system. The quaternary carbons (C-3a, C-6a, and C-5) are distinguished from the protonated carbons by their lower intensities in a standard ¹³C NMR spectrum.

  • The signal at 51.1 ppm is characteristic of the methoxy carbon of the ester.

Infrared (IR) Spectroscopy

While the primary literature source does not explicitly detail the IR spectrum, characteristic absorption bands for this molecule can be predicted based on its functional groups.

Functional GroupExpected Absorption Range (cm⁻¹)
N-H Stretch3400-3200 (broad)
C-H Stretch (sp²)3150-3000
C-H Stretch (sp³)3000-2850
C=O Stretch1725-1700
C=C Stretch1650-1550
C-O Stretch1300-1000

The IR spectrum is expected to be dominated by a strong carbonyl absorption around 1710 cm⁻¹ and a broad N-H stretching band in the region of 3300 cm⁻¹.

Mass Spectrometry (MS)

Detailed mass spectral data for this compound is not provided in the primary reference. However, high-resolution mass spectrometry (HRMS) would be expected to show the molecular ion peak corresponding to its exact mass. The molecular formula is C₈H₇NO₃, with a monoisotopic mass of 165.0426 g/mol .

Expected Fragmentation:

The fragmentation pattern in mass spectrometry would likely involve the loss of the methoxy group (-OCH₃) from the ester, followed by the loss of carbon monoxide (-CO).

Visualization of Key Structural Features

To aid in the understanding of the molecular structure and its spectroscopic correlation, the following diagrams are provided.

Molecular Structure of this compound

Caption: 2D structure of this compound.

Experimental Workflow for Spectroscopic Analysis

Spectroscopic_Workflow cluster_synthesis Synthesis cluster_purification Purification & Verification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Synthesis Synthesis of Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate Purification Column Chromatography Synthesis->Purification MP Melting Point Determination Purification->MP NMR ¹H and ¹³C NMR MP->NMR IR FT-IR Spectroscopy NMR->IR MS Mass Spectrometry IR->MS Interpretation Structural Elucidation and Data Correlation MS->Interpretation

Caption: Workflow for the synthesis and spectroscopic characterization.

Conclusion

This technical guide has provided a comprehensive overview of the spectroscopic data for this compound. The detailed analysis of the ¹H and ¹³C NMR spectra, in conjunction with the provided synthetic protocol, offers a robust framework for the identification and characterization of this important heterocyclic compound. While experimental IR and MS data were not available in the primary literature, the expected spectral features have been outlined to guide researchers in their analytical endeavors. The structural insights and experimental methodologies presented herein are intended to support the ongoing research and development efforts in the fields of medicinal chemistry and materials science.

References

  • Krutošíková, A.; Ramsden, C. A.; Dandárová, M.; Lyčka, A. Synthesis and Reactions of Furo[2,3-b]pyrroles. Molecules1997 , 2, 69-79. [Link]

  • Krutošíková, A.; Ramsden, C. A.; Dandárová, M.; Lyčka, A. Synthesis and Reactions of Furo[2,3-b]pyrroles. SciSpace, 1997. [Link]

  • MDPI. Furo[3,2-b]pyrrole-5-carboxylate as a Rich Source of Fused Heterocycles: Study of Synthesis, Reactions, Biological Activity and Applications. [Link]

Sources

A Guide to the Synthesis of Furopyrroles via Thermolysis of Methyl 2-azido-3-(3-furyl)propenoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The furopyrrole scaffold is a privileged heterocyclic motif integral to medicinal chemistry and materials science, yet its synthesis can present significant challenges. This technical guide provides an in-depth exploration of a robust and efficient method for constructing the furo[2,3-b]pyrrole core: the intramolecular thermolytic cyclization of methyl 2-azido-3-(3-furyl)propenoate. We will dissect the synthesis of the vinyl azide precursor, provide a detailed mechanistic analysis of the critical nitrene-mediated C-H insertion, and present a comprehensive, field-tested experimental protocol. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful transformation for the synthesis of novel molecular entities.

Introduction: The Value of the Furopyrrole Core

Fused heterocyclic systems are the cornerstone of modern drug discovery.[1][2] Among them, the furopyrrole family stands out for its unique electronic properties and its presence in various biologically active compounds.[1][3] The fusion of an electron-rich furan ring with a pyrrole nucleus creates a π-conjugated system that is a valuable pharmacophore for targeting a range of biological targets, from enzymes to receptors.[4][5] Consequently, the development of efficient and scalable synthetic routes to functionalized furopyrroles is a high-priority objective for synthetic and medicinal chemists.

While several methods exist for the synthesis of this scaffold, the thermal decomposition of vinyl azides, a variant of the Hemetsberger-Knittel indole synthesis, offers a direct and elegant approach.[3][6] This guide focuses specifically on the synthesis of methyl 6H-furo[2,3-b]pyrrole-5-carboxylate, a versatile building block, from the readily accessible methyl 2-azido-3-(3-furyl)propenoate.[6]

Part I: Synthesis of the Vinyl Azide Precursor

The success of the final cyclization is entirely dependent on the purity and availability of the starting vinyl azide. The synthesis is achieved through a base-catalyzed condensation of 3-furaldehyde with methyl azidoacetate.

Causality Behind the Method

The reaction is a Knoevenagel-type condensation. Sodium methoxide serves as a strong base to deprotonate the α-carbon of methyl azidoacetate, generating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of 3-furaldehyde. The subsequent elimination of a water molecule yields the desired propenoate (acrylate) system. Conducting the initial addition at low temperatures (-10 °C to 0 °C) is critical to control the reaction rate, prevent self-condensation of the aldehyde, and minimize side reactions associated with the thermally sensitive azide group.[7]

Detailed Experimental Protocol: Methyl 2-azido-3-(3-furyl)propenoate

Safety Precaution: Organic azides are potentially explosive. This reaction must be performed in a well-ventilated fume hood, behind a safety shield. Avoid friction, grinding, or sudden heating of the azide-containing compounds.

  • Reaction Setup: A three-necked, round-bottomed flask is equipped with a magnetic stir bar, a dropping funnel, and a thermometer, and placed under an inert atmosphere (Nitrogen or Argon).

  • Reagent Preparation: In the flask, dissolve 3-furaldehyde (1.0 eq) and methyl azidoacetate (1.2 eq) in anhydrous methanol (approx. 0.5 M concentration relative to the aldehyde).[7] Cool the solution to -10 °C using an ice-salt or acetone/dry ice bath.

  • Base Addition: Prepare a solution of sodium methoxide in methanol (e.g., 25 wt% solution, 1.1 eq). Add this solution dropwise via the dropping funnel to the cooled reaction mixture, ensuring the internal temperature does not exceed 0 °C.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0 °C for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of 3-furaldehyde.

  • Workup: Once the reaction is complete, pour the mixture into a beaker containing ice-cold water. The product will often precipitate as a solid. If it oils out, extract the aqueous mixture with ethyl acetate or dichloromethane (3x).

  • Purification:

    • If a solid precipitates, collect it by vacuum filtration, wash with cold water, and dry under vacuum. The product is often pure enough for the next step.

    • If extracted, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) if necessary.

Expected Characterization Data
  • ¹H NMR: Expect signals corresponding to the furan ring protons, the vinyl proton, and the methyl ester protons.

  • ¹³C NMR: Signals for the furan carbons, the olefinic carbons, the ester carbonyl, and the methyl group.

  • IR Spectroscopy: A very strong, sharp absorption band between 2100-2130 cm⁻¹ is the characteristic signal for the azide (N₃) stretch.[8]

Part II: The Thermolytic Cascade to Furopyrrole

This is the core transformation where the linear vinyl azide precursor undergoes intramolecular cyclization to form the fused bicyclic furopyrrole system.

G cluster_workflow Overall Synthetic Workflow Start 3-Furaldehyde + Methyl Azidoacetate Precursor Methyl 2-azido-3-(3-furyl)propenoate Start->Precursor Knoevenagel Condensation Thermolysis Thermolysis (High-Temp Solvent) Precursor->Thermolysis Product This compound Thermolysis->Product

Caption: High-level overview of the two-stage synthetic process.

Mechanistic Deep Dive

The thermolysis of a vinyl azide is a fascinating cascade that proceeds through a highly reactive nitrene intermediate.[9][10]

  • Nitrogen Extrusion: Upon heating in a high-boiling inert solvent (e.g., mesitylene, xylenes, or decalin), the vinyl azide molecule absorbs sufficient thermal energy to overcome the activation barrier for the elimination of dinitrogen (N₂), which is a thermodynamically highly favorable process.[7][11] This step generates a short-lived, highly reactive vinyl nitrene intermediate.

  • Intramolecular C-H Insertion: The singlet nitrene, an electron-deficient species, can undergo a variety of reactions. In this specific substrate, it rapidly undergoes an intramolecular electrophilic attack on the electron-rich C-2 position of the adjacent furan ring.[12] This C-H insertion step is a concerted process that directly forms the new C-N bond and constructs the five-membered pyrrole ring, yielding the final furo[2,3-b]pyrrole product.[13] While an alternative pathway involving rearrangement to a 2H-azirine is possible for many vinyl azides, the proximity and electronic nature of the furan ring make the intramolecular cyclization the dominant and highly efficient pathway here.[10][11]

G cluster_mech Core Thermolysis Mechanism Azide Methyl 2-azido-3-(3-furyl)propenoate (Starting Material) Nitrene Vinyl Nitrene Intermediate (Highly Reactive) Azide->Nitrene Heat (Δ) - N₂ Gas Product This compound (Final Product) Nitrene->Product Intramolecular C-H Insertion

Caption: The key mechanistic steps of the thermolytic cyclization.

Detailed Experimental Protocol: this compound

Safety Precaution: The reaction involves high temperatures and the vigorous evolution of nitrogen gas. It must be performed in a fume hood behind a safety shield. Ensure the system is not sealed to avoid pressure buildup.

  • Reaction Setup: A round-bottomed flask is equipped with a magnetic stir bar and a reflux condenser, which is fitted with a gas outlet (e.g., a bubbler).

  • Solvent and Reagents: Add a high-boiling solvent such as mesitylene or decalin (to achieve a 0.1 M solution) to the flask.[7] Begin stirring and heat the solvent to reflux (approx. 165-190 °C, depending on the solvent).

  • Substrate Addition: Dissolve the methyl 2-azido-3-(3-furyl)propenoate (1.0 eq) in a minimum amount of the same solvent. Add this solution dropwise to the refluxing solvent over 30-60 minutes.

    • Causality: A slow, controlled addition is crucial. Adding the azide all at once can lead to an uncontrollable exotherm and vigorous gas evolution, reducing yield and creating a safety hazard. Slow addition maintains a low instantaneous concentration of the reactive nitrene, favoring the desired intramolecular cyclization over potential intermolecular side reactions or polymerization.[14]

  • Reaction Completion: After the addition is complete, maintain the reflux for an additional 30-60 minutes to ensure all the azide has decomposed. The end of the reaction is marked by the cessation of nitrogen evolution.

  • Workup and Purification:

    • Allow the reaction mixture to cool to room temperature. The product often crystallizes or precipitates directly from the solvent upon cooling.

    • Collect the solid product by vacuum filtration. Wash the solid with a cold, non-polar solvent like hexanes to remove residual high-boiling solvent.

    • If the product remains in solution, the solvent can be removed under high vacuum (if volatile enough) or the product can be purified by flash column chromatography.

Part III: Product Characterization & Data

Unambiguous characterization of the final product is essential to confirm the success of the synthesis.

Quantitative Data Summary
ParameterPrecursor (Vinyl Azide)Product (Furopyrrole)Rationale for Change
IR (ν_max, cm⁻¹) ~2115 (strong, sharp)AbsentLoss of the N₃ functional group.
~1715 (C=O)~1690 (C=O)Change in conjugation affects carbonyl stretch.
¹H NMR (δ, ppm) ~7.5-8.0 (vinyl H)AbsentVinyl proton is consumed in ring formation.
-~9.0-10.0 (broad s, 1H)Appearance of the pyrrole N-H proton.
Mass Spec (HRMS) [M+H]⁺ calculated for C₈H₇N₃O₃[M+H]⁺ calculated for C₈H₇NO₃Corresponds to a mass loss of 28.006 Da (N₂).
Interpretation of Spectroscopic Data

The most telling evidence for the reaction's success comes from comparing the spectra of the starting material and the product.

  • Infrared (IR) Spectroscopy: The complete disappearance of the intense azide stretch around 2115 cm⁻¹ is the primary indicator that the starting material has been consumed.[8]

  • ¹H NMR Spectroscopy: The key diagnostic signal in the product spectrum is the appearance of a broad singlet in the downfield region (typically >9.0 ppm), which is characteristic of a pyrrole N-H proton. Concurrently, the sharp singlet for the vinyl proton from the acrylate moiety will be absent.[15][16]

  • ¹³C NMR Spectroscopy: Analysis will show a shift in the chemical environments of the carbons, consistent with the formation of the new aromatic ring system.

  • High-Resolution Mass Spectrometry (HRMS): Provides definitive proof of the elemental composition, confirming the loss of N₂ from the precursor to form the product.

Applications and Future Outlook

The this compound synthesized via this method is not merely a final product but a versatile synthetic intermediate.[6] The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, converted to an amide, or reduced to an alcohol, opening avenues for diverse derivatization. The pyrrole nitrogen can be alkylated or acylated to further modify the scaffold.[6]

This robust thermolytic strategy enables the rapid generation of a core structure that is highly valuable in drug discovery programs, particularly for developing libraries of compounds for screening against various therapeutic targets.[1][17] The efficiency and directness of this reaction make it an attractive tool for any research program focused on the synthesis of novel heterocyclic compounds.

References

  • Vinyl azides in organic synthesis: an overview - PMC - NIH. (n.d.). National Institutes of Health. [Link]

  • Krutosiková, A., Ramsden, C. A., Dandárová, M., & Lycka, A. (1997). Synthesis and Reactions of Furo[2,3-b]pyrroles. Molecules, 2(2), 69-79. [Link]

  • Reddy, B. V. S., Reddy, Y. T., Grée, R., & Prasad, K. R. (2012). Vinyl azides derived from allenes: thermolysis leading to multisubstituted 1,4-pyrazines and Mn(III)-catalyzed photochemical reaction leading to pyrroles. The Journal of Organic Chemistry, 77(19), 8712-8722. [Link]

  • Forcellese, M. L., et al. (1972). Intermolecular thermal reaction of arylnitrenes with furans. Journal of the Chemical Society, Perkin Transactions 1, 2624-2628. [Link]

  • Padwa, A., & Smolanoff, J. (n.d.). Reactivities of vinyl azides and their recent applications in nitrogen heterocycle synthesis. Accounts of Chemical Research. [Link]

  • Chiba, S., & Narasaka, K. (2005). Synthesis of Polysubstituted N−H Pyrroles from Vinyl Azides and 1,3-Dicarbonyl Compounds. Organic Letters, 7(26), 5849-5851. [Link]

  • Mechanism for the Cu-catalyzed synthesis of substituted pyrrole 81 from vinyl azide 77. (n.d.). ResearchGate. [Link]

  • Nitrene. (n.d.). In Wikipedia. [Link]

  • Kollenz, G., et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Journal of Heterocyclic Chemistry, 49(4), 894-898. [Link]

  • NPTEL IIT Kharagpur. (2019, May 6). Lecture 19: Reaction of Nitrene (Contd.) [Video]. YouTube. [Link]

  • Roy, P. J., et al. (2008). METHYL 4-CHLORO-1H-PYRROLO[3,2-c]PYRIDINE-2-CARBOXYLATE. Organic Syntheses, 85, 233-242. [Link]

  • Nitrene C–H insertion. (n.d.). In Wikipedia. [Link]

  • Szostak, M., & Szostak, R. (2022). Furo[3,2-b]pyrrole-5-carboxylate as a Rich Source of Fused Heterocycles: Study of Synthesis, Reactions, Biological Activity and Applications. Molecules, 27(1), 67. [Link]

  • Pyrrole studies part 47. 1 13 C NMR Spectroscopic characterisation of the products of the reaction of formylpyrroles with aniline and diaminobenzenes. (2006). ResearchGate. [Link]

  • Trogu, E., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry, 208, 112792. [Link]

  • Synthesis and spectroscopic characterization of a fluorescent pyrrole derivative containing electron acceptor and donor groups. (2018). ResearchGate. [Link]

  • Che, C.-M., & Yu, W.-Y. (2012). Studies in catalytic C–H amination involving nitrene C–H insertion. Dalton Transactions, 41(38), 11590-11602. [Link]

  • Pyrrole as valuable leads in the drug discovery field. (2018). ResearchGate. [Link]

  • Deadman, B. J., et al. (2016). Continuous flow thermolysis of azidoacrylates for the synthesis of heterocycles and pharmaceutical intermediates. Chemical Communications, 52(32), 5541-5544. [Link]

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022). National Institutes of Health. [Link]

  • Kumar, P., et al. (2021). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 11(35), 21435-21454. [Link]

  • Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor. (2022). National Institutes of Health. [Link]

  • Rodriguez-Salvador, L., et al. (2000). Thermolysis of 3-(Carbazol-3-yl)-2-azidopropenoates. Tetrahedron, 56(26), 4511-4514. [Link]

  • Applications of the Pharmacophore Concept in Natural Product inspired Drug Design. (2020). National Institutes of Health. [Link]

  • CN105646216A - Synthesis method of 2-fluoro-methyl 3-hydroxypropionate. (n.d.).
  • Methyl-2-formyl benzoate: A Review of Synthesis and Applications. (2022). ResearchGate. [Link]

  • CN103664838A - Method for preparing 2-furyl-methylketon

Sources

A Comparative Aromaticity Study: Furo[2,3-b]pyrrole versus Furo[3,2-b]pyrrole Isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The furo[2,3-b]pyrrole and furo[3,2-b]pyrrole scaffolds are isomeric heteropentalene systems that, despite their structural similarity, exhibit distinct differences in aromaticity, stability, and chemical reactivity.[1][2] As foundational cores in medicinal chemistry and materials science, a nuanced understanding of their electronic properties is critical for rational molecular design.[3] This technical guide provides a comprehensive analysis of the factors governing the aromaticity of these two systems, synthesizing computational data and experimental observations. The core finding, supported by multiple computational models, is that the furo[3,2-b]pyrrole isomer possesses greater aromatic character and thermodynamic stability compared to its furo[2,3-b]pyrrole counterpart.[3] We will dissect the theoretical underpinnings of this difference, present the quantitative data, and provide detailed protocols for both computational and synthetic validation.

Introduction: The Subtle Distinction Between Fused Isomers

Furo[2,3-b]pyrrole and furo[3,2-b]pyrrole are bicyclic heterocyclic compounds belonging to the A,B-diheteropentalene family.[1][2] Both are planar, 10π-electron systems, a characteristic that suggests aromatic potential through the involvement of heteroatom lone pairs in π-conjugation.[3] The distinction lies in the fusion topology:

  • Furo[3,2-b]pyrrole: A 1,4-diheteropentalene system.

  • Furo[2,3-b]pyrrole: A 1,6-diheteropentalene system.

This seemingly minor structural variance has profound implications for electron delocalization, which is the heart of aromaticity. Aromaticity is not merely a structural label but a key determinant of a molecule's thermodynamic stability, spectroscopic properties, and chemical reactivity—particularly its propensity for electrophilic substitution over addition reactions.[1][2] For drug development professionals, the stability and reactivity of a core scaffold influence metabolic pathways and synthetic accessibility. For materials scientists, electron delocalization dictates photophysical properties crucial for applications like fluorescent dyes and organic electronics.[3] This guide aims to elucidate the comparative aromaticity of these isomers, providing a robust framework for their strategic application.

Theoretical Framework for Quantifying Aromaticity

The aromaticity of these systems is best quantified not by a single metric, but by a consensus of computational chemistry methods that probe the geometric, magnetic, and energetic consequences of electron delocalization.

Geometric Criterion: Harmonic Oscillator Model of Aromaticity (HOMA)

The HOMA index provides a measure of aromaticity based on the degree of bond length equalization in a ring system. It compares the experimental or calculated bond lengths of a given molecule to an optimal value assumed for a fully aromatic system. The index ranges from 1 (fully aromatic, like benzene) to 0 (non-aromatic). The causality behind this method is that enhanced electron delocalization in an aromatic system leads to an averaging of single and double bond character, resulting in more uniform bond lengths.

Magnetic Criterion: Nucleus-Independent Chemical Shift (NICS)

The NICS method is a powerful tool for probing the magnetic manifestation of aromaticity.[4] It involves placing a "ghost" atom (a point of calculation without a nucleus or electrons) at the geometric center of a ring and calculating the magnetic shielding at that point.[4] Aromatic systems sustain a diatropic ring current when placed in an external magnetic field, which induces a local magnetic field that opposes the external one. This results in significant magnetic shielding, indicated by a negative NICS value.[5] Conversely, anti-aromatic systems exhibit positive NICS values. Calculations are often performed in the ring plane (NICS(0)) and at points above it (e.g., NICS(1)) to separate π- and σ-electron contributions.

Energetic Criterion: Isodesmic Reactions

Isodesmic reactions are hypothetical, computationally-modeled reactions where the number and types of chemical bonds are conserved on both the reactant and product sides.[6][7] This conservation allows for a high degree of error cancellation in quantum chemical calculations, providing a reliable estimate of the energetic stability of the molecule of interest.[6][8] The reaction enthalpy, termed the Aromatic Stabilization Energy (ASE), quantifies the extra stability conferred by cyclic delocalization compared to analogous acyclic structures.

cluster_Methods Aromaticity Assessment Methods cluster_Properties Molecular Properties A Geometric (HOMA) D Thermodynamic Stability A->D Bond Lengths F Spectroscopic Signatures A->F Bond Lengths B Magnetic (NICS) B->D Ring Current B->F Ring Current C Energetic (Isodesmic Rxns) C->D Stabilization Energy E Chemical Reactivity D->E Governs

Fig 1. Interrelation of Aromaticity Assessment Methods and Molecular Properties.

Comparative Analysis: Furo[3,2-b]pyrrole vs. Furo[2,3-b]pyrrole

Computational and experimental studies consistently conclude that the furo[3,2-b]pyrrole (1,4-system) is thermodynamically more stable and more aromatic than the furo[2,3-b]pyrrole (1,6-system) isomer.[1][3]

Molecular Structures

cluster_32b Furo[3,2-b]pyrrole (1,4-System) cluster_23b Furo[2,3-b]pyrrole (1,6-System) 32b_structure 32b_structure 23b_structure 23b_structure

Fig 2. Isomeric Structures of Furo[3,2-b]pyrrole and Furo[2,3-b]pyrrole.
Computational Evidence: A Quantitative Look

A pivotal study by Cyrański et al. utilized ab initio calculations (B3LYP/6-311+G**) alongside HOMA and NICS models to compare the aromaticity of the two systems.[3] The results clearly favor the [3,2-b] isomer.

Aromaticity IndexFused Ring SystemFuro[3,2-b]pyrroleFuro[2,3-b]pyrroleConclusion
HOMA Furan Ring0.7490.655More aromatic
Pyrrole Ring0.8410.793More aromatic
Overall 0.795 0.724 [3,2-b] is more aromatic
NICS(1) (ppm)Furan Ring-10.5-8.7More aromatic
Pyrrole Ring-13.0-11.9More aromatic

Table 1: Comparison of calculated HOMA and NICS(1) aromaticity indices for furo[3,2-b]pyrrole and furo[2,3-b]pyrrole systems. Data sourced from the study by Cyrański et al. as referenced in MDPI.[3]

The data is unequivocal: both the individual furan and pyrrole rings, as well as the overall bicyclic system, exhibit higher HOMA values and more negative NICS(1) values in the furo[3,2-b]pyrrole isomer. This indicates less bond length alternation and a stronger diatropic ring current, both hallmarks of greater aromatic character.

Furthermore, semiempirical AM1 calculations of the heats of formation (ΔHf) for methyl ester derivatives showed the furo[3,2-b]pyrrole system (8a) to be thermodynamically more stable than the furo[2,3-b]pyrrole isomer (2a).[1] This energetic preference is a direct consequence of its superior aromatic stabilization.

Experimental Observations and Reactivity

The computational findings are strongly corroborated by experimental evidence.

  • Thermodynamic Stability: During synthetic studies, the furo[3,2-b]pyrrole (1,4-system) has been empirically observed to be more stable than its furo[2,3-b]pyrrole (1,6-system) positional isomer.[1]

  • Electrophilic Substitution: Both systems undergo electrophilic substitution, a characteristic reaction of aromatic compounds. For instance, Vilsmeier-Haack formylation occurs on both scaffolds. However, the position of substitution and the relative ease of reaction can differ, reflecting the distinct electron density distributions. In furo[3,2-b]pyrrole derivatives, formylation typically occurs at the C2 position of the furan ring.[9][10] In the furo[2,3-b]pyrrole system, formylation also proceeds at the C2 position.[1][2] The higher overall electron density and aromaticity of the [3,2-b] isomer suggest a greater reactivity towards electrophiles.

  • Spectroscopic Data: Differences in electron density are reflected in their NMR spectra. A comparison of the 13C chemical shifts shows that the carbon signals in the furo[2,3-b]pyrrole system appear at different fields compared to their counterparts in the more stable furo[3,2-b]pyrrole isomer, indicating that the annelated ring interaction has a more significant electronic effect in the 1,4-system.[1]

Methodologies and Experimental Protocols

To ensure the principles discussed are actionable, this section provides validated, step-by-step protocols for key computational and synthetic procedures.

Protocol: NICS(1) Aromaticity Calculation

This protocol outlines the workflow for calculating the NICS(1) value, a trustworthy metric for magnetic aromaticity.

A 1. Build Molecular Structure (e.g., furo[3,2-b]pyrrole) B 2. Geometry Optimization (e.g., B3LYP/6-311+G** level) A->B C 3. Verify Planar Minimum (Frequency calculation, no imaginary frequencies) B->C D 4. Define Ghost Atom (Bq) (Place at ring centroid, 1 Å above plane) C->D E 5. NMR Calculation (GIAO method, same level of theory) D->E F 6. Extract Shielding Tensor (Isotropic shielding value for Bq) E->F G 7. Calculate NICS(1) (NICS = -1 * Isotropic Shielding) F->G

Fig 3. Workflow for NICS(1) Calculation.

Step-by-Step Methodology:

  • Structure Generation: Build the 3D structure of the furo[3,2-b]pyrrole molecule using software like GaussView or Avogadro.

  • Geometry Optimization: Perform a full geometry optimization using a Density Functional Theory (DFT) method, such as B3LYP, with a robust basis set like 6-311+G(d,p). This is a crucial step to find the lowest energy conformation.

    • Causality: An accurate geometry is essential because NICS values are sensitive to the positions of the atoms.

  • Frequency Analysis: Run a frequency calculation at the same level of theory to confirm the optimized structure is a true energy minimum (i.e., has zero imaginary frequencies).

  • NICS Point Definition: Determine the geometric center (centroid) of the pyrrole ring. Add a "ghost" atom (Bq) to the molecular specification, positioned 1.0 Å directly above this centroid.

  • NMR Calculation: Using the optimized geometry, perform a Nuclear Magnetic Resonance (NMR) calculation using the Gauge-Independent Atomic Orbital (GIAO) method. This method is the standard for reliable shielding tensor calculations.

    • Trustworthiness: The GIAO method ensures that the calculated magnetic properties are independent of the origin of the coordinate system.

  • Data Extraction: From the output file, locate the calculated magnetic shielding tensor for the ghost atom (Bq). Extract the isotropic shielding value.

  • Final Calculation: The NICS(1) value is the negative of the isotropic shielding value. A more negative value indicates greater aromaticity.

Protocol: Vilsmeier-Haack Formylation of a Furo[3,2-b]pyrrole Derivative

This synthetic protocol is a classic example of an electrophilic aromatic substitution reaction applied to these scaffolds.[9]

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, cool phosphorus oxychloride (POCl₃, 1.1 equivalents) to 0-5 °C in an ice bath.

  • Vilsmeier Reagent Formation: Add anhydrous N,N-dimethylformamide (DMF, 3.0 equivalents) dropwise to the cooled POCl₃, ensuring the temperature does not exceed 10 °C. Stir the mixture for 30 minutes at this temperature to form the Vilsmeier reagent ([ClCH=N(CH₃)₂]⁺Cl⁻).

    • Causality: The pre-formation of the electrophilic Vilsmeier reagent at low temperature is critical for controlling the reaction and preventing side reactions.

  • Substrate Addition: Dissolve the starting material, for example, ethyl 4-benzylfuro[3,2-b]pyrrole-5-carboxylate (1.0 equivalent), in a minimal amount of anhydrous DMF.[9] Add this solution dropwise to the Vilsmeier reagent, maintaining the reaction temperature below 10 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to 60 °C and stir for 2 hours, monitoring the reaction by TLC.

  • Workup and Quenching: Cool the reaction mixture back to room temperature and pour it carefully into a beaker of crushed ice and water. Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases and the pH is ~7-8.

    • Trustworthiness: This quenching and neutralization step is a self-validating system. The formation of a precipitate upon neutralization indicates the successful formation of the less water-soluble organic product.

  • Isolation and Purification: Collect the resulting precipitate by vacuum filtration, wash it thoroughly with cold water, and dry it. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 2-formylated product.

Implications in Applied Chemistry

The superior aromaticity and stability of the furo[3,2-b]pyrrole system make it a more robust and predictable scaffold for further functionalization.

  • For Drug Development: Its enhanced stability can translate to better metabolic stability in vivo. Its well-defined reactivity in electrophilic substitutions allows for reliable late-stage functionalization, a key advantage in building libraries of potential drug candidates.[3]

  • For Materials Science: The greater extent of π-electron delocalization in the furo[3,2-b]pyrrole core is directly linked to its utility in π-conjugated systems. This enhanced delocalization can lead to desirable photophysical properties, such as higher fluorescence quantum yields and larger two-photon absorption cross-sections, making these derivatives promising for applications in bioimaging and organic electronics.[3]

Conclusion

The comparative analysis of furo[2,3-b]pyrrole and furo[3,2-b]pyrrole offers a clear verdict rooted in both theoretical calculations and empirical observations. The topological arrangement of the 1,4-diheteropentalene system in furo[3,2-b]pyrrole results in more effective π-electron delocalization across the bicyclic core. This is quantitatively demonstrated by its more favorable HOMA and NICS indices and is reflected in its greater thermodynamic stability and predictable reactivity. For researchers and developers, the choice between these isomers is not arbitrary; the furo[3,2-b]pyrrole system presents a more stable and robust platform for designing complex functional molecules.

References

  • Krutosikova, A., Ramsden, C. A., Dandarova, M., & Lycka, A. (1997). Synthesis and Reactions of Furo[2,3-b]pyrroles. Molecules, 2(2), 69-79. [Link]

  • Sleziak, R., & Krutosikova, A. (2022). Furo[3,2-b]pyrrole-5-carboxylate as a Rich Source of Fused Heterocycles: Study of Synthesis, Reactions, Biological Activity and Applications. Molecules, 27(1), 123. [Link]

  • Krutosikova, A., Ramsden, C. A., Dandarova, M., & Lycka, A. (1997). Synthesis and Reactions of Furo[2,3-b]pyrroles. SciSpace. [Link]

  • Sleziak, R., Balaziova, S., & Krutosikova, A. (1999). Reactions of Furo[2,3-b]pyrrole and Furo[3,2-b]pyrrole-Type Aldehydes. Collection of Czechoslovak Chemical Communications, 64(7), 1167-1178. [Link]

  • Krutosikova, A., Dandarova, M., & Alfoldi, J. (1993). Synthesis and Reactions of Furo[3,2-b]pyrrole Type Aldehydes. Collection of Czechoslovak Chemical Communications, 58(9), 2139-2151. [Link]

  • Hehre, W. J., Ditchfield, R., Radom, L., & Pople, J. A. (1970). Molecular Orbital Theory of the Electronic Structure of Organic Compounds. V. Molecular Theory of Bond Separation. Journal of the American Chemical Society, 92(16), 4796-4801. [Link]

  • Wheeler, S. E. (2012). A Hierarchy of Homodesmotic Reactions for Thermochemistry. The Journal of Physical Chemistry A, 116(43), 10564-10572. [Link]

  • Schleyer, P. v. R., Maerker, C., Dransfeld, A., Jiao, H., & van Eikema Hommes, N. J. R. (1996). Nucleus-Independent Chemical Shifts: A Simple and Efficient Aromaticity Probe. Journal of the American Chemical Society, 118(26), 6317-6318. [Link]

  • Zilka, M., Sturniolo, S., & Yates, J. R. (2017). How to perform Nucleus Independent Chemical Shift Calculations using CASTEP and Pynics. CCP-NC. [Link]

  • Poranne, R. Nucleus Independent Chemical Shift. Poranne Research Group. [Link]

  • PubChem. (n.d.). Furo[3,2-b]pyrrole. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). Furo[2,3-b]pyrrole. National Center for Biotechnology Information. [Link]

Sources

The Emerging Therapeutic Potential of Furopyrrole Scaffolds: A Technical Guide to Biological Activity Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Furopyrrole Scaffold - A Privileged Structure in Medicinal Chemistry

The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore a vast chemical space, with a particular focus on heterocyclic scaffolds that form the backbone of numerous natural products and synthetic drugs. Among these, the furopyrrole core, a fused bicyclic system comprising a furan and a pyrrole ring, has emerged as a "privileged scaffold." This designation stems from its ability to interact with a diverse array of biological targets, leading to a broad spectrum of pharmacological activities. The unique electronic and steric properties of the furopyrrole nucleus, arising from the fusion of an electron-rich pyrrole ring and an oxygen-containing furan ring, allow for versatile functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth exploration of the potential biological activities of novel furopyrrole scaffolds, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. We will delve into the underlying mechanisms of action, provide detailed experimental protocols for their evaluation, and present a framework for the rational design of next-generation furopyrrole-based therapeutics.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The development of novel anticancer agents remains a cornerstone of biomedical research. Furopyrrole derivatives have demonstrated significant potential in this arena, exhibiting cytotoxic effects against various cancer cell lines.[1] Their mechanisms of action are often multifaceted, targeting key signaling pathways involved in cell growth, proliferation, and survival.

Mechanistic Insights: Interference with Key Oncogenic Pathways

Several studies suggest that furopyrrole derivatives exert their anticancer effects by inhibiting critical protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are pivotal in tumor growth and angiogenesis.[2] By binding to the ATP-binding site of these kinases, furopyrrole compounds can block downstream signaling cascades, including the PI3K/Akt and MAPK pathways, ultimately leading to cell cycle arrest and apoptosis.[1][2][3]

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K MAPK MAPK EGFR->MAPK VEGFR VEGFR VEGFR->PI3K Furopyrrole Furopyrrole Scaffold Furopyrrole->EGFR Furopyrrole->VEGFR Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis MAPK->Proliferation

Caption: Furopyrrole inhibition of EGFR/VEGFR signaling pathways.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[4][5]

Materials:

  • 96-well microtiter plates[5]

  • Cancer cell line of interest (e.g., HeLa, SW620)[3]

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)[6]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[5][6]

  • Test furopyrrole compounds dissolved in a suitable solvent (e.g., DMSO)

  • Microplate reader[5]

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of complete culture medium.[7]

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell adhesion.[4]

  • Compound Treatment: Prepare serial dilutions of the furopyrrole compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[4]

  • MTT Addition: After incubation, add 10 µL of the MTT solution to each well to achieve a final concentration of 0.5 mg/mL.

  • Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[7]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[5][6]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[6] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting cell viability against the logarithm of the compound concentration.

Data Summary: Anticancer Activity of Furopyrrole Derivatives
Compound IDCancer Cell LineIC50 (µM)Reference
AgFu2c Jurkat8.00[8][9]
Compound 12l U2512.29 ± 0.18[10]
Compound 12l A5493.49 ± 0.30[10]
Compound 3h T47D2.4[11]
ARAP 22 Medulloblastoma D283Nanomolar range[12]
ARAP 27 Medulloblastoma D283Nanomolar range[12]

Antimicrobial Activity: Combating Pathogenic Microorganisms

The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Furopyrrole derivatives have shown promise as potent antibacterial and antifungal agents.[10][13]

Mechanistic Insights: Disruption of Microbial Cellular Processes

The antimicrobial mechanism of furopyrrole compounds is thought to involve the disruption of essential cellular processes in microorganisms. Some derivatives may interfere with microbial DNA synthesis or function.[10] Others may inhibit key enzymes involved in metabolic pathways crucial for microbial survival. For instance, some pyrrole derivatives have been shown to inhibit bacterial DNA gyrase, an enzyme essential for DNA replication.[13]

antimicrobial_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock Prepare Compound Stock Solutions Serial_Dilution Perform Serial Dilutions in 96-well plate Stock->Serial_Dilution Inoculum Prepare Bacterial Inoculum Inoculate Inoculate with Bacterial Suspension Inoculum->Inoculate Serial_Dilution->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Visual_Inspection Visually Inspect for Turbidity (Growth) Incubate->Visual_Inspection MIC Determine Minimum Inhibitory Concentration (MIC) Visual_Inspection->MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14][15][16]

Materials:

  • 96-well microtiter plates[16]

  • Bacterial or fungal strains of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)[17]

  • Test furopyrrole compounds

  • Positive control antibiotic (e.g., ciprofloxacin)[13]

  • Sterile saline[17]

  • McFarland standard (0.5)[17]

  • Incubator[15]

Procedure:

  • Compound Preparation: Prepare serial twofold dilutions of the furopyrrole compounds in the broth medium in the wells of a 96-well plate.[17]

  • Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[17]

  • Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).[17]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[14]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[16]

Data Summary: Antimicrobial Activity of Furopyrrole Derivatives
Compound IDMicroorganismMIC (µg/mL)Reference
BM212 Mycobacterium tuberculosis0.7 - 1.5[18]
Compound 4a-d Bacillus subtilis32[19]
Compound 8a Staphylococcus aureus0.12 - 0.98[19]
Pyrrolamide Derivative Staphylococcus aureus0.008[13]
Pyrrolamide Derivative Escherichia coli1[13]

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, cardiovascular disease, and cancer. Furopyrrole derivatives have demonstrated potent anti-inflammatory properties in various preclinical models.[20][21][22][23]

Mechanistic Insights: Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of furopyrrole compounds are often attributed to their ability to inhibit the production of pro-inflammatory mediators. This can occur through the inhibition of enzymes like cyclooxygenase-2 (COX-2), which is responsible for the synthesis of prostaglandins.[20] Additionally, some furopyrrole derivatives can suppress the activation of transcription factors such as NF-κB, which plays a central role in the inflammatory response by regulating the expression of pro-inflammatory cytokines like TNF-α and IL-6.[24]

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_cell Macrophage cluster_response Inflammatory Response Stimulus e.g., LPS IKK IKK Stimulus->IKK COX2 COX-2 Stimulus->COX2 Furopyrrole Furopyrrole Scaffold Furopyrrole->IKK Furopyrrole->COX2 NFkB NF-κB IKK->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Prostaglandins Prostaglandins COX2->Prostaglandins

Caption: Furopyrrole inhibition of NF-κB and COX-2 inflammatory pathways.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

The carrageenan-induced paw edema model is a widely used in vivo assay to evaluate the acute anti-inflammatory activity of novel compounds.[8][25][26][27][28]

Materials:

  • Rats or mice

  • Carrageenan solution (1% in saline)[26]

  • Test furopyrrole compounds

  • Reference anti-inflammatory drug (e.g., indomethacin)[26]

  • Plethysmometer or calipers[8][26]

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the test furopyrrole compounds and the reference drug to the animals via an appropriate route (e.g., oral gavage or intraperitoneal injection).[26]

  • Induction of Edema: After a specific time (e.g., 30-60 minutes), inject 100 µL of the carrageenan solution into the sub-plantar region of the right hind paw of each animal. Inject the left hind paw with saline as a control.[8][26][27]

  • Paw Volume Measurement: Measure the paw volume or thickness using a plethysmometer or calipers at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[8][26]

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle-treated control group.

Data Summary: Anti-inflammatory Activity of Furopyrrole Derivatives
CompoundAnimal ModelDose% Inhibition of EdemaReference
Compound 4 TPA-induced skin inflammation (mice)-Higher than celecoxib[24]
Pyrrolopyridine 3i Carrageenan-induced paw edema (rats)-Significant[20]
Pyrrolopyridine 3l Carrageenan-induced paw edema (rats)-Significant[20]

Neuroprotective Activity: Safeguarding Neuronal Health

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neurons. Furopyrrole derivatives have emerged as potential neuroprotective agents, capable of mitigating neuronal damage in various experimental models.[29][30][31][32]

Mechanistic Insights: Combating Oxidative Stress and Apoptosis

The neuroprotective effects of furopyrrole compounds are often linked to their antioxidant properties and their ability to interfere with apoptotic pathways. Oxidative stress is a major contributor to neuronal cell death in neurodegenerative diseases. Furopyrrole derivatives can scavenge reactive oxygen species (ROS) and upregulate endogenous antioxidant defenses.[33] Furthermore, they can modulate signaling pathways involved in apoptosis, such as the PI3K/Akt pathway, to promote neuronal survival.[33]

neuroprotective_pathway cluster_stress Cellular Stress cluster_cell Neuron cluster_outcome Cellular Outcome Oxidative_Stress Oxidative Stress (ROS) Apoptotic_Proteins Apoptotic Proteins Oxidative_Stress->Apoptotic_Proteins Neurotoxin Neurotoxin (e.g., 6-OHDA) Neurotoxin->Apoptotic_Proteins Furopyrrole Furopyrrole Scaffold Furopyrrole->Oxidative_Stress PI3K PI3K Furopyrrole->PI3K Akt Akt PI3K->Akt Akt->Apoptotic_Proteins Neuronal_Survival Neuronal Survival Akt->Neuronal_Survival Apoptosis Apoptosis Apoptotic_Proteins->Apoptosis

Caption: Neuroprotective mechanisms of furopyrrole scaffolds.

Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells

The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model for studying neuroprotection against various neurotoxic insults.[34][35][36][37][38]

Materials:

  • SH-SY5Y cells

  • Complete culture medium (e.g., DMEM/F12 with 10% FBS)

  • Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or amyloid-beta peptide)[33][36]

  • Test furopyrrole compounds

  • MTT assay reagents (as described previously)

  • Reagents for assessing oxidative stress (e.g., DCFH-DA for ROS measurement)[36]

  • Reagents for apoptosis assays (e.g., Annexin V/PI staining)[33]

Procedure:

  • Cell Culture and Differentiation (Optional): Culture SH-SY5Y cells in complete medium. For some studies, cells can be differentiated into a more mature neuronal phenotype by treatment with agents like retinoic acid.

  • Compound Pre-treatment: Seed the cells in appropriate culture plates. Pre-treat the cells with various concentrations of the furopyrrole compounds for a specific duration (e.g., 2-24 hours).[33][38]

  • Neurotoxin Exposure: Induce neuronal damage by exposing the cells to a neurotoxin (e.g., 6-OHDA or amyloid-beta) for a defined period (e.g., 24 hours).[33][36]

  • Assessment of Neuroprotection:

    • Cell Viability: Perform the MTT assay as described previously to assess the ability of the furopyrrole compounds to protect against neurotoxin-induced cell death.[36]

    • Oxidative Stress: Measure the levels of intracellular ROS using fluorescent probes like DCFH-DA.[36]

    • Apoptosis: Quantify the extent of apoptosis using methods such as Annexin V/PI staining followed by flow cytometry.[33]

Data Summary: Neuroprotective Activity of Furopyrrole Derivatives
CompoundIn Vitro ModelNeurotoxinProtective EffectReference
Pyrrole Derivative A PC12 cells6-OHDAReversed cytotoxicity at 0.5, 1, and 5 µM[33]
Pyrrole Derivative B PC12 cells6-OHDAReversed cytotoxicity at 0.1, 0.5, and 1 µM[33]
Pyrrole Derivative C PC12 cells6-OHDAReversed cytotoxicity at 0.1, 0.5, and 1 µM[33]
N-Pyrrolyl Hydrazide-Hydrazone 2 SH-SY5Y cells6-OHDASignificantly preserved cell viability[30]
Pyrrole-based Hydrazone 9a SH-SY5Y cellsOxidative stressSignificant neuroprotection[24]

Conclusion: Future Directions and Therapeutic Promise

The furopyrrole scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, underscore the significant potential of this heterocyclic system. The ability to readily functionalize the furopyrrole core allows for the optimization of potency, selectivity, and pharmacokinetic properties. Future research should focus on elucidating the precise molecular targets and mechanisms of action for different furopyrrole derivatives. The application of structure-activity relationship (SAR) studies, guided by computational modeling and in vitro screening, will be instrumental in the design of next-generation furopyrrole-based drugs with enhanced efficacy and safety profiles. The in-depth technical guidance provided herein offers a robust framework for researchers to explore and unlock the full therapeutic potential of these remarkable scaffolds.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. Retrieved from [Link]

  • Cell Viability Assays. (2013, May 1). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. Retrieved from [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023, June 14). protocols.io. Retrieved from [Link]

  • Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. (n.d.). UKHSA Research Portal. Retrieved from [Link]

  • A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. (n.d.). PubMed Central. Retrieved from [Link]

  • Kuznietsova, H. M., Dziubenko, N. V., Kulesh, D. V., Shchekina, I. E., & Shtrygol, S. Y. (2020). Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. Experimental Oncology, 42(4), 277-283.
  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011, October 18). In Clinical and Laboratory Standards Institute. Retrieved from [Link]

  • Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs. Retrieved from [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). (n.d.). WOAH - Asia. Retrieved from [Link]

  • Carrageenan-Induced Paw Edema Model. (n.d.). Charles River Laboratories. Retrieved from [Link]

  • Sarg, M. T., Koraa, M. M., Bayoumi, A. H., & Gilil, S. E. (2015). Synthesis of Pyrroles and Condensed Pyrroles as Anti-Inflammatory Agents with Multiple Activities and Their Molecular Docking Study. Molecules, 20(12), 21822-21846.
  • In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells. (n.d.). Frontiers. Retrieved from [Link]

  • In vitro Neuroprotective Effects of Seven Natural Products Against Rotenone-induced Toxicity in a SH-SY5Y Neuroblastoma Cells Model for Parkinson's Disease. (n.d.). Science Alert. Retrieved from [Link]

  • Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. (n.d.). PubMed Central. Retrieved from [Link]

  • In vitro evaluation of the protective effects of plant extracts against amyloid-beta peptide-induced toxicity in human neuroblastoma SH-SY5Y cells. (2019, February 14). PLOS ONE. Retrieved from [Link]

  • Design, synthesis, in silico and in vitro evaluation of pyrrole–indole hybrids as dual tubulin and aromatase inhibitors with potent anticancer activities. (2025, June 27). RSC Publishing. Retrieved from [Link]

  • La Regina, G., Bai, R., Coluccia, A., Famiglini, V., Pelliccia, S., Passacantilli, S., ... & Hamel, E. (2014). New pyrrole derivatives with potent tubulin polymerization inhibiting activity as anticancer agents including hedgehog-dependent cancer. Journal of medicinal chemistry, 57(15), 6531-6552.
  • Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. (2021, October 4). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (n.d.). PubMed Central. Retrieved from [Link]

  • Initial use of a broth microdilution method suitable for in vitro testing of fungal isolates in a clinical microbiology laboratory. (n.d.). ASM Journals. Retrieved from [Link]

  • Silver(I) pyrrole- and furan-2-carboxylate complexes – From their design and characterization to antimicrobial, anticancer activity, lipophilicity and SAR. (n.d.). ResearchGate. Retrieved from [Link]

  • anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells. (n.d.). ResearchGate. Retrieved from [Link]

  • MIC values (in µg/mL) of the target compounds 4 and 9 against... (n.d.). ResearchGate. Retrieved from [Link]

  • Antimicrobial activity in vitro, MIC values expressed in μM for all... (n.d.). ResearchGate. Retrieved from [Link]

  • New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. (2022, August 9). Molecules. Retrieved from [Link]

  • Anti-inflammatory activity effect of 2-substituted-1,4,5,6-tetrahydrocyclopenta[b]pyrrole on TPA-induced skin inflammation in mice. (2016, November 1). European Journal of Pharmacology. Retrieved from [Link]

  • Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. (n.d.). ResearchGate. Retrieved from [Link]

  • Bactericidal Activities of the Pyrrole Derivative BM212 against Multidrug-Resistant and Intramacrophagic Mycobacterium tuberculosis Strains. (n.d.). PubMed Central. Retrieved from [Link]

  • A class of pyrrole derivatives endowed with analgesic/anti-inflammatory activity. (2013, July 1). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • In vivo and in vitro anti-inflammatory activity. (n.d.). ResearchGate. Retrieved from [Link]

  • In vivo anti-inflammatory activity. (n.d.). ResearchGate. Retrieved from [Link]

  • Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. (n.d.). PubMed Central. Retrieved from [Link]

  • Neuroprotective and Antioxidant Activity of Newly Synthesized N-Pyrrolyl Hydrazide-Hydrazones in Experimental Models of Neurotoxicity In Vitro and In Vivo. (2025, December 29). MDPI. Retrieved from [Link]

  • Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. (2025, April 22). PubMed. Retrieved from [Link]

  • Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation. (2024, September 4). MDPI. Retrieved from [Link]

  • Dysregulated Signalling Pathways Driving Anticancer Drug Resistance. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. (n.d.). PubMed. Retrieved from [Link]

Sources

Exploring the Chemical Space of Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate Analogs: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate core, a versatile heterocyclic scaffold with significant potential in medicinal chemistry. We will delve into the synthesis, functionalization, and potential therapeutic applications of its analogs, offering a technical narrative grounded in established chemical principles and supported by relevant literature. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical entity in their discovery programs.

The Furo[2,3-b]pyrrole Core: A Privileged Scaffold

The furo[2,3-b]pyrrole system, a 1,6-O,N-diheteropentalene, represents an intriguing and electron-rich heterocyclic core.[1] Its unique electronic properties and synthetic tractability make it a valuable starting point for the development of novel therapeutic agents. Unlike its more aromatic isomer, the furo[3,2-b]pyrrole system, the furo[2,3-b]pyrrole scaffold offers distinct reactivity and conformational characteristics that can be exploited in drug design.[2] The parent compound, this compound, serves as a versatile building block for a diverse range of chemical modifications.[1]

The strategic placement of the ester functionality at the 5-position provides a handle for further derivatization, while the pyrrole nitrogen and the furan ring offer multiple sites for electrophilic and nucleophilic attack. This inherent reactivity allows for the systematic exploration of the surrounding chemical space to optimize biological activity.

Navigating the Synthetic Landscape

The construction of the furo[2,3-b]pyrrole core and its subsequent derivatization are key to unlocking its therapeutic potential. The following sections outline the foundational synthetic strategies and diversification pathways.

Core Synthesis: A Step-by-Step Protocol

The seminal synthesis of this compound is achieved through a thermolysis reaction of a vinyl azide precursor.[3] This approach provides a reliable and efficient route to the core scaffold.

Experimental Protocol: Synthesis of this compound

  • Step 1: Synthesis of Methyl 2-azido-3-(3-furyl)propenoate. To a solution of 3-furaldehyde and methyl azidoacetate in methanol, sodium methoxide is added portion-wise at 0°C. The reaction is stirred at room temperature for 4-6 hours until TLC analysis indicates the consumption of the starting materials. The reaction mixture is then quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired vinyl azide.

    • Causality: The use of a strong base like sodium methoxide is crucial for the deprotonation of methyl azidoacetate, enabling the subsequent condensation with 3-furaldehyde. The reaction is performed at a low temperature initially to control the exothermic nature of the reaction.

  • Step 2: Thermolysis to this compound. The purified methyl 2-azido-3-(3-furyl)propenoate is dissolved in an inert, high-boiling solvent such as toluene or xylene. The solution is heated to reflux for 2-4 hours. During this time, the vinyl azide undergoes a thermal rearrangement with the extrusion of dinitrogen gas to form a nitrene intermediate, which then cyclizes to yield the furo[2,3-b]pyrrole core. The reaction progress is monitored by TLC. Upon completion, the solvent is removed in vacuo, and the resulting solid is purified by recrystallization or column chromatography.[3]

    • Self-Validation: The successful synthesis of the final product can be confirmed by standard analytical techniques. 1H and 13C NMR spectroscopy will show the characteristic shifts for the fused ring system. Mass spectrometry will confirm the molecular weight, and IR spectroscopy will show the presence of the N-H and ester carbonyl groups.

Diversification Strategies

The this compound core is amenable to a variety of chemical transformations, allowing for the generation of a library of analogs with diverse functionalities.[3]

Logical Flow of Furo[2,3-b]pyrrole Diversification

G Core This compound N_Alkylation N-Alkylation / Benzylation (Phase-Transfer Catalysis) Core->N_Alkylation Formylation Vilsmeier-Haack Formylation (POCl3, DMF) Core->Formylation Hydrazide Hydrazide Formation (Hydrazine Hydrate) Core->Hydrazide N_Alkylation->Formylation Cyano Cyanation of Aldehyde (NH2OH.HCl, Ac2O) Formylation->Cyano Hydrazone Hydrazone Formation (unsym-Dimethylhydrazine) Formylation->Hydrazone Tetrazole Tetrazole Formation (NaN3, NH4Cl) Cyano->Tetrazole

Caption: Synthetic pathways for the diversification of the this compound core.

  • N-Alkylation and N-Benzylation: The pyrrole nitrogen can be readily alkylated or benzylated using phase-transfer catalysis (PTC) conditions.[3] This allows for the introduction of various lipophilic or sterically bulky groups that can modulate the compound's pharmacokinetic properties.

  • Vilsmeier-Haack Formylation: The electron-rich nature of the furo[2,3-b]pyrrole ring system makes it susceptible to electrophilic substitution. The Vilsmeier-Haack reaction selectively introduces a formyl group at the 2-position, providing a key intermediate for further functionalization.[3]

  • Derivatization of the 2-Formyl Group: The aldehyde functionality at the 2-position opens up a wealth of synthetic possibilities:

    • Cyanation: Treatment with hydroxylammonium chloride in acetic anhydride yields the 2-cyano derivative.[3]

    • Tetrazole Formation: The 2-cyano group can be converted to a 2-(5'-tetrazolyl) moiety via reaction with sodium azide and ammonium chloride.[3] The tetrazole ring is a well-known bioisostere for a carboxylic acid, which can be important for targeting certain biological receptors.

    • Hydrazone Formation: Reaction with unsymmetrical dimethylhydrazine leads to the formation of N,N-dimethylhydrazones.[3]

  • Hydrazide Formation: The methyl ester at the 5-position can be converted to the corresponding hydrazide by reaction with hydrazine hydrate.[3] This transformation is often a key step in the synthesis of more complex heterocyclic systems or for introducing a linker for conjugation to other molecules.

Exploring the Therapeutic Potential: A Medicinal Chemistry Perspective

While the direct biological activity of this compound is not extensively documented in publicly available literature, the broader class of pyrrole-containing compounds, including fused systems like furopyrroles, has demonstrated a wide range of pharmacological activities.[4][5]

Anticancer Activity

Numerous pyrrole derivatives have been investigated for their anticancer properties.[6][7] The pyrrolo[2,3-d]pyrimidine scaffold, a close structural relative, is found in several kinase inhibitors.[8] For instance, some furo[2,3-d]pyrimidinone and pyrrolo[2,3-d]pyrimidinone derivatives have shown cytotoxic activity against various cancer cell lines, including HeLa, MCF-7, and HT-29.[9] A recent study on furo[2,3-b]indol-3a-ol derivatives identified them as potential inhibitors of Cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle that is often dysregulated in cancer.[10]

Hypothetical Binding Mode of a Furo[2,3-b]pyrrole Analog in a Kinase Active Site

G cluster_0 Kinase Active Site cluster_1 Furo[2,3-b]pyrrole Inhibitor Hinge Hinge Region (Backbone Amide NH) Gatekeeper Gatekeeper Residue Hydrophobic_Pocket Hydrophobic Pocket Pyrrole_NH Pyrrole N-H Pyrrole_NH->Hinge H-Bond Furan_O Furan Oxygen Furan_O->Hinge H-Bond Acceptor Substituent_R1 R1 Group Substituent_R1->Hydrophobic_Pocket Hydrophobic Interaction

Caption: A conceptual diagram illustrating the potential interactions of a furo[2,3-b]pyrrole analog within a kinase active site.

Antibacterial Activity

The pyrrole moiety is a common feature in natural and synthetic compounds with antibacterial properties.[11][12] Modifications to the pyrrole core can lead to compounds with potent activity against both Gram-positive and Gram-negative bacteria. While specific studies on this compound analogs are limited, the general promise of the pyrrole scaffold suggests this is a worthwhile area of investigation.

Structure-Activity Relationships (SAR)
Position of ModificationType of ModificationPotential Impact on Activity
N-6 Alkyl, Benzyl, ArylModulates lipophilicity, steric interactions, and potential for additional binding interactions.
C-2 Formyl, Cyano, Tetrazole, AmideIntroduces polar groups for hydrogen bonding; can act as a bioisosteric replacement for other functional groups.
C-3, C-4 Halogenation, AlkylationCan influence electronic properties of the ring system and provide additional points for interaction with the target protein.
C-5 (Ester) Amide, Carboxylic AcidThe ester can be hydrolyzed in vivo to the corresponding carboxylic acid, which may have different biological activity and pharmacokinetic properties. Conversion to an amide allows for the introduction of a wide variety of substituents.

Table 1: General Structure-Activity Relationship considerations for the this compound scaffold.

Physicochemical and Computational Insights

The physicochemical properties of a drug candidate are critical for its success. While extensive experimental data for this compound analogs are not compiled in a single source, computational methods can provide valuable insights.

PropertyValue (for this compound)Data Source
Molecular Weight 179.17 g/mol PubChem
XLogP3 1.5PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 3PubChem
Rotatable Bond Count 1PubChem

Table 2: Computed physicochemical properties of the parent compound.

Molecular docking studies on related furo- and pyrrolo-fused systems have demonstrated their ability to bind to the active sites of various enzymes, such as CDK2.[10] These studies suggest that the furo[2,3-b]pyrrole core can serve as a scaffold to position functional groups for optimal interaction with key amino acid residues in a target protein's binding pocket.

Future Directions and Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutics. Its synthetic accessibility and the potential for diverse functionalization make it an attractive core for medicinal chemistry campaigns. Future research should focus on:

  • Systematic SAR studies: The synthesis and biological evaluation of a focused library of analogs to establish clear structure-activity relationships for specific therapeutic targets.

  • Exploration of diverse therapeutic areas: Beyond oncology and infectious diseases, the unique electronic and structural features of this scaffold may be applicable to other disease areas.

  • In-depth ADMET profiling: A thorough investigation of the absorption, distribution, metabolism, excretion, and toxicity properties of lead compounds will be crucial for their advancement into preclinical and clinical development.

References

  • Krutošíková, A., Dandárová, M., & Alföldi, J. (1997). Synthesis and Reactions of Furo[2,3-b]pyrroles. Molecules, 2(4), 114-123. [Link][3]

  • PubChem. (n.d.). Furo[2,3-b]pyrrole. Retrieved from [Link]

  • El-Nassan, H. B., Zalam, M. A., & El-Sayed, M. A. A. (2024). Synthesis, docking, MD simulation, ADMET, drug likeness, and DFT studies of novel furo[2,3-b]indol-3a-ol as promising Cyclin-dependent kinase 2 inhibitors. Scientific Reports, 14(1), 3084. [Link][10]

  • Semantic Scholar. (n.d.). Synthesis and Reactions of Furo[2,3-b]pyrroles. Retrieved from [Link]

  • PubChem. (n.d.). 6-Methyl-6H-furo[2,3-b]pyrrole-5-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). Furo[2,3-b]pyridine. Retrieved from [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2022). Design, combinatorial synthesis and cytotoxic activity of 2-substituted furo[2,3-d]pyrimidinone and pyrrolo[2,3-d]pyrimidinone library. Bioorganic Chemistry, 129, 106173. [Link][9]

  • Gašparová, R., & Krutošíková, A. (2021). Furo[3,2-b]pyrrole-5-carboxylate as a Rich Source of Fused Heterocycles: Study of Synthesis, Reactions, Biological Activity and Applications. Molecules, 26(21), 6667. [Link][2]

  • Gašparová, R., Lácová, M., & Krutošíková, A. (2007). Synthesis of Furo[3,2-b]pyrrole-5-carboxhydrazides and Their Cu, CO and Ni Complexes. Molecules, 12(4), 845-854. [Link]

  • Murugesan, D., Mital, A., Kaiser, M., Shackleford, D. M., Morizzi, J., Katneni, K., Campbell, M., Hudson, A., Charman, S. A., & Yeates, C. (2013). Discovery and Structure-Activity Relationships of Pyrrolone Antimalarials. Journal of Medicinal Chemistry, 56(7), 2975–2990. [Link]

  • Das, J., Moquin, R. V., Lin, J., Liu, C., Doweyko, A. M., DeFrees, S. A., & Pitts, W. J. (2004). Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR. Bioorganic & Medicinal Chemistry Letters, 14(11), 2841–2844. [Link]

  • ResearchGate. (n.d.). Microwave-Assisted Synthesis, Biological Activity Evaluation, Molecular Docking, and ADMET Studies Of Some Novel Pyrollo(2,3-b)Pyrrole Derivatives. Retrieved from [Link][4]

  • Li, T., & Gevorgyan, V. (2020). Recent Advancements in Pyrrole Synthesis. Synthesis, 52(10), 1357-1376. [Link]

  • Vlase, L., Muntean, D. L., & Vlase, T. I. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. International Journal of Molecular Sciences, 25(23), 12873. [Link][11]

  • El-Sayed, M. A. A., Abdel-Aziz, M., & El-Nassan, H. B. (2021). Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. Bioorganic Chemistry, 116, 105342. [Link]

  • Sharma, S., Kumar, A., & Narasimhan, B. (2023). Structure-based design, synthesis, computational screening and biological evaluation of novel pyrrole fused pyrimidine derivatives targeting InhA enzyme. Journal of Biomolecular Structure & Dynamics, 41(19), 9687–9703. [Link]

  • SlidePlayer. (n.d.). Heterocyclic Compounds. Retrieved from [Link]

  • Sharma, V., Kumar, P., & Kumar, M. (2014). Recent Advances in the Synthesis of Pyrroles. Mini-Reviews in Organic Chemistry, 11(3), 329-354. [Link][5]

  • Pop, R., Uivarosi, V., & Mogosanu, G. D. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. Molecules, 27(16), 5122. [Link][6]

  • ResearchGate. (n.d.). Synthesis of Furo[3,2-b]pyrrole-5-carboxhydrazides and Their Cu, CO and Ni Complexes. Retrieved from [Link]

  • ACS Publications. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Retrieved from [Link]

  • Drug Design. (n.d.). Structure Activity Relationships. Retrieved from [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2021). Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. Journal of the Iranian Chemical Society, 19(3), 1145–1159. [Link]

  • ResearchGate. (n.d.). Reactions of substituted furo[3,2-b]pyrrole-5-carboxhydrazides and their biological activity. Retrieved from [Link]

  • Albrecht, B. K., Hitti, E., & Scott, M. E. (2022). Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. ACS Medicinal Chemistry Letters, 13(11), 1777–1783. [Link]

  • Gangjee, A., Zeng, Y., & Ihnat, M. A. (2012). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry, 20(12), 3849–3857. [Link]

  • Cichocka, J., Gornowicz, A., & Bielawska, A. (2025). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. International Journal of Molecular Sciences, 26(12), 5493. [Link]

  • Cichocka, J., Gornowicz, A., & Bielawska, A. (2025). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. International Journal of Molecular Sciences, 26(12), 5493. [Link]

  • ResearchGate. (n.d.). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. Retrieved from [Link][7]

  • Murugesan, D., Mital, A., & Kaiser, M. (2013). Discovery and structure-activity relationships of pyrrolone antimalarials. Journal of Medicinal Chemistry, 56(7), 2975–2990. [Link]

  • Mai, A., Rotili, D., & Tarantino, D. (2017). Thieno[3,2-b]pyrrole-5-carboxamides as New Reversible Inhibitors of Histone Lysine Demethylase KDM1A/LSD1. Part 2. Journal of Medicinal Chemistry, 60(4), 1367–1382. [Link]

  • Hryshchuk, H. V., Klenina, O. V., & Palyvoda, O. M. (2022). Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. Journal of Molecular Structure, 1270, 133919. [Link]

  • Schenone, S., Brullo, C., & Musumeci, F. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry, 24(17), 1749–1776. [Link][8]

  • Vlase, L., Muntean, D. L., & Vlase, T. I. (2024). Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. International Journal of Molecular Sciences, 25(23), 12873. [Link][12]

  • Wikipedia. (n.d.). Pyrrole. Retrieved from [Link]

  • McGeary, R. P., Tan, H. T., & Schenk, G. (2017). Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. European Journal of Medicinal Chemistry, 137, 351–364. [Link]

Sources

The Elusive Furo[2,3-b]pyrrole Core: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The furo[2,3-b]pyrrole scaffold, a fascinating heterocyclic system, represents a significant area of interest in synthetic and medicinal chemistry. While numerous synthetic derivatives have been developed, showcasing a range of biological activities, their natural counterparts remain conspicuously absent from the vast repositories of known natural products. This technical guide navigates the current landscape of the furo[2,3-b]pyrrole core, addressing its apparent rarity in nature and providing a comprehensive roadmap for its potential discovery. We delve into plausible biosynthetic pathways, advanced analytical strategies for isolation and characterization, and the known biological significance of synthetic analogs that underscores the importance of searching for their natural origins. Furthermore, this guide offers a detailed exploration of established synthetic methodologies, equipping researchers with the tools to construct this intriguing scaffold for further investigation.

The Furo[2,3-b]pyrrole Enigma: An Introduction to a Scaffold of Untapped Potential

The fusion of furan and pyrrole rings gives rise to several isomeric structures, with the furo[2,3-b]pyrrole system being a notable member of the A,B-diheteropentalene family. These electron-rich heterocyclic systems are of significant interest due to their unique chemical properties and potential as pharmacophores. While the isomeric furo[3,2-b]pyrroles have seen some representation in natural products and synthetic chemistry, the furo[2,3-b]pyrrole core remains a synthetic chemist's playground with no confirmed natural product isolates to date.[1] This glaring absence begs the question: are they truly absent in nature's vast chemical inventory, or have they simply eluded our current discovery workflows?

This guide embraces this enigma, proposing that the absence of evidence is not evidence of absence. We will explore the potential reasons for this scarcity and provide a structured approach for researchers to actively seek out these elusive molecules. The known biological activities of synthetic furo[2,3-b]pyrrole derivatives, including hypolipidemic and potential antimicrobial effects, provide a compelling rationale for this pursuit.[2]

Charting the Unseen: Potential Biosynthesis and a Strategy for Discovery

The biosynthesis of fused heterocyclic systems in nature is a testament to the elegance of enzymatic machinery. While no direct pathway to furo[2,3-b]pyrroles has been elucidated, we can infer potential routes by examining the biosynthesis of their constituent rings and related fused structures.

Hypothetical Biosynthetic Pathways

The pyrrole ring in natural products is commonly derived from amino acids like proline, ornithine, and glycine, or through the cyclization of primary amines with dicarbonyl compounds in pathways like the Paal-Knorr synthesis.[3][4][5] Furan moieties can arise from the cyclization of sugar derivatives or polyketide precursors. A plausible biosynthetic route to a furo[2,3-b]pyrrole core could involve the enzymatic fusion of a pyrrole and a furan precursor or the intramolecular cyclization of a linear precursor containing both functionalities.

For instance, a precursor molecule containing a 2-amino-furan or a 3-keto-pyrrole moiety could undergo an enzyme-catalyzed intramolecular condensation and dehydration to form the fused ring system. The diagram below illustrates a hypothetical biosynthetic approach.

Hypothetical Biosynthesis of Furo[2,3-b]pyrrole Core cluster_precursors Precursors cluster_intermediates Key Intermediates cluster_fusion Enzymatic Fusion/Cyclization Amino_Acid Amino Acid (e.g., Proline, Ornithine) Pyrrole_Intermediate Pyrrole Intermediate Amino_Acid->Pyrrole_Intermediate Sugar_or_Polyketide Sugar or Polyketide Furan_Intermediate Furan Intermediate Sugar_or_Polyketide->Furan_Intermediate Linear_Precursor Linear Furan-Pyrrole Precursor Pyrrole_Intermediate->Linear_Precursor Furan_Intermediate->Linear_Precursor Furo_Pyrrole_Core Furo[2,3-b]pyrrole Core Linear_Precursor->Furo_Pyrrole_Core Intramolecular Cyclization

Caption: A plausible biosynthetic route to the furo[2,3-b]pyrrole core.

A Modern Roadmap for Discovery

The search for novel natural products has been revolutionized by advancements in analytical chemistry and genomics. A targeted approach to uncover furo[2,3-b]pyrrole-containing natural products should integrate these powerful tools.

2.2.1. Bioinformatics and Genome Mining:

The starting point for a modern natural product discovery campaign is often in silico. By identifying biosynthetic gene clusters (BGCs) in microbial genomes that encode for enzymes capable of pyrrole and furan formation, and potentially their fusion, researchers can prioritize organisms for cultivation and chemical analysis. Look for BGCs containing genes for:

  • Non-Ribosomal Peptide Synthetases (NRPS) and Polyketide Synthases (PKS): Often involved in the biosynthesis of complex heterocyclic systems.

  • Paal-Knorr type cyclases: Enzymes that could catalyze the formation of the pyrrole ring.

  • Oxidoreductases and Cyclases: Potentially involved in furan ring formation and subsequent fusion.

2.2.2. Advanced Analytical Workflow for Isolation and Characterization:

A robust analytical workflow is critical for the detection and identification of novel, low-abundance natural products.

Experimental Protocol: Targeted Isolation of Furo[2,3-b]pyrrole Natural Products

  • Extraction:

    • Lyophilize the biomass (e.g., microbial culture, plant material).

    • Perform a sequential extraction with solvents of increasing polarity, starting with n-hexane, followed by ethyl acetate, and finally methanol. The furo[2,3-b]pyrrole core is moderately polar, and its derivatives are likely to be found in the ethyl acetate or methanol fractions.

  • Fractionation:

    • Subject the crude extracts to preliminary fractionation using Solid Phase Extraction (SPE) or Vacuum Liquid Chromatography (VLC) on normal or reverse-phase silica gel.

    • Monitor the fractions by Thin Layer Chromatography (TLC) and/or High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) to look for characteristic UV absorbance profiles. Pyrrole-containing compounds often exhibit distinct UV spectra.

  • High-Resolution Profiling and Dereplication:

    • Analyze the fractions using Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS). This allows for the generation of a detailed chemical profile and the identification of known compounds (dereplication), enabling the prioritization of novel masses.

    • Search for the exact mass of the furo[2,3-b]pyrrole core (C6H5NO, m/z 107.0371) and its potential derivatives in the generated data.

  • Preparative HPLC for Isolation:

    • Employ preparative or semi-preparative HPLC to isolate the target compounds identified in the previous step. Use of multiple orthogonal columns (e.g., C18 and Phenyl-Hexyl) can improve separation.

  • Structure Elucidation:

    • Mass Spectrometry (MS): High-resolution MS/MS fragmentation can provide initial structural clues.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: The definitive tool for structure elucidation. Key expected NMR signatures for the furo[2,3-b]pyrrole core, based on synthetic analogs, are summarized in the table below.[6][7][8][9]

Nucleus Expected Chemical Shift Range (ppm) Notes
¹H NMR
H-2, H-3 (Furan)6.5 - 7.5Doublets, with coupling constants characteristic of a five-membered ring.
H-4, H-5 (Pyrrole)6.0 - 7.0Doublets or multiplets depending on substitution.
N-H (Pyrrole)8.0 - 12.0Broad singlet, exchangeable with D₂O.
¹³C NMR
C-2, C-3 (Furan)100 - 120
C-3a, C-6a (Bridgehead)120 - 140
C-4, C-5 (Pyrrole)95 - 115
C-6 (Pyrrole)140 - 150

Biological Activities of Synthetic Furo[2,3-b]pyrroles: A Glimpse of Potential

The biological activities of synthetic furo[2,3-b]pyrrole derivatives provide a strong impetus for the search for their natural counterparts. These compounds have shown promise in several therapeutic areas.

  • Hypolipidemic Activity: Certain novel pyrrolo[2,3-b]pyrrole derivatives have demonstrated significant hypocholesterolemic and hypotriglyceridemic effects in animal models.[2]

  • Antimicrobial and Antifungal Properties: The pyrrole and furan moieties are present in numerous antimicrobial and antifungal agents. Fused systems incorporating these rings are therefore of interest for their potential to combat infectious diseases.[10]

  • Anti-inflammatory and Anticancer Potential: Pyrrole-containing compounds are known to possess anti-inflammatory and anticancer properties.[11] The unique electronic and structural features of the furo[2,3-b]pyrrole scaffold make it a candidate for exploration in these areas.

Constructing the Core: Synthetic Methodologies for Furo[2,3-b]pyrroles

The synthesis of the furo[2,3-b]pyrrole core has been approached through various strategies, providing a valuable toolkit for medicinal chemists.

Key Synthetic Strategies
  • Thermolysis of Azido-furylpropenoates: A classical and effective method involves the thermal decomposition of a methyl 2-azido-3-(3-furyl)propenoate, which cyclizes to form the furo[2,3-b]pyrrole-5-carboxylate.[1]

Synthesis via Thermolysis Azido-furylpropenoate Methyl 2-azido-3-(3-furyl)propenoate Furo_pyrrole Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate Azido-furylpropenoate->Furo_pyrrole Thermolysis (e.g., boiling toluene)

Caption: Synthesis of the furo[2,3-b]pyrrole core via thermolysis.

Experimental Protocol: Synthesis of this compound

  • Preparation of Methyl 2-azido-3-(3-furyl)propenoate:

    • To a solution of 3-furancarbaldehyde and methyl azidoacetate in methanol, add sodium methoxide at 0 °C.

    • Stir the reaction mixture at room temperature until completion (monitored by TLC).

    • Work up the reaction by adding water and extracting with an organic solvent. Purify the product by column chromatography.

  • Thermolysis:

    • Dissolve the methyl 2-azido-3-(3-furyl)propenoate in toluene.

    • Reflux the solution until the starting material is consumed.

    • Remove the solvent under reduced pressure and purify the resulting this compound by chromatography or recrystallization.

Future Outlook and Conclusion

The furo[2,3-b]pyrrole core remains a tantalizingly underexplored area of natural product chemistry. The absence of known natural examples presents a unique opportunity for discovery. By leveraging modern techniques in genomics and analytical chemistry, and guided by our understanding of biosynthesis and the biological activities of synthetic analogs, the directed search for these compounds is a worthy endeavor. The discovery of a naturally occurring furo[2,3-b]pyrrole would not only fill a gap in our knowledge of nature's chemical diversity but could also provide novel scaffolds for drug development. The quest for these elusive molecules continues, promising exciting developments at the interface of chemistry and biology.

References

  • Krutosikova, A., Dandárová, M., & Bobosik, V. (1993). Derivatives of Furo[3,2-b]pyrrole.
  • Zemanová, I., et al. (2017). Synthesis and antibacterial activity of furo[3,2-b]pyrrole derivatives. Monatshefte für Chemie-Chemical Monthly, 148(11), 2009-2018.
  • Abdel-Aziz, A. A. M., et al. (2022).
  • Zemanová, I., et al. (2015). Reactions of substituted furo[3,2-b]pyrrole-5-carboxhydrazides and their biological activity. Arkivoc, 2015(6), 258-277.
  • Warren, M. J., & Smith, A. G. (2009). Biosynthesis of the modified tetrapyrroles—the pigments of life. Current opinion in chemical biology, 13(2), 209-218.
  • Ding, X., Brimble, M. A., & Furkert, D. P. (2016). Nitropyrrole natural products: isolation, biosynthesis and total synthesis. Organic & Biomolecular Chemistry, 14(23), 5390-5401.
  • Zemanová, I., & Gašparová, R. (2017). NMR spectroscopic properties of furo[2′,3′:4,5]pyrrolo[1,2-d][6][12][13]triazine derivatives. Nova Biotechnologica et Chimica, 16(2), 147-151.

  • PubChem. Furo[2,3-b]pyrrole. National Center for Biotechnology Information.
  • Walsh, C. T., Garneau-Tsodikova, S., & Howard-Jones, A. R. (2006). Biological formation of pyrroles: Nature's logic and enzymatic machinery.
  • Sancak, K., et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Journal of Heterocyclic Chemistry, 49(4), 868-874.
  • Walsh, C. T., Garneau-Tsodikova, S., & Howard-Jones, A. R. (2006). Biological formation of pyrroles: nature's logic and enzymatic machinery.
  • Kazemi, M., & Karezani, N. (2023). Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. Biological and Molecular Chemistry, 1(1), 15-26.
  • Walsh, C. T., Garneau-Tsodikova, S., & Howard-Jones, A. R. (2006). Biological Formation of Pyrroles: Nature′s Logic and Enzymatic Machinery.
  • Wansi, J. D., et al. (2023). Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties. Molecules, 28(16), 6098.
  • ResearchGate. (n.d.). ¹H NMR spectra of compound 3a.
  • Kazemi, M., & Karezani, N. (2023). Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. Biological and Molecular Chemistry, 1(1), 15-26.
  • Walsh, C. T., Garneau-Tsodikova, S., & Howard-Jones, A. R. (2006). Biological formation of pyrroles: Nature's logic and enzymatic machinery.
  • MedChemExpress. Pyrrole Alkaloids.
  • Anderson, W. K., & Halat, M. J. (1981). Nuclear magnetic resonance spectra of some bicyclic pyrrole derivatives. Journal of Heterocyclic Chemistry, 18(3), 559-563.
  • BenchChem. (2025). The Quest for Nature's Scaffolds: A Technical Guide to the Discovery and Isolation of 2,3-Dihydrofuro[3,2-c]pyridines.
  • Krutosikova, A., Ramsden, C. A., Dandárová, M., & Lycka, A. (1997). Synthesis and Reactions of Furo[2,3-b]pyrroles. Molecules, 2(2), 69-79.
  • El-Sayed, M. A., et al. (2021). Marine Pyrrole Alkaloids. Marine Drugs, 19(9), 514.
  • Takahashi, J. A. (Ed.). (2023).

Sources

Methodological & Application

Application Note & Protocol: Efficient One-Pot Synthesis of 2-Cyano-furo[2,3-b]pyrrole Derivatives from 2-Formyl Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Furo[2,3-b]pyrrole Scaffold

The furo[2,3-b]pyrrole heterocyclic system is a privileged scaffold in medicinal chemistry and drug development. This fused bicyclic structure is present in a variety of natural products and synthetic compounds exhibiting a wide range of biological activities, including anticancer, antiviral, anti-inflammatory, and antibacterial properties.[1][2][3][4][5] The introduction of a cyano (-CN) group at the 2-position of this scaffold can significantly modulate its pharmacological profile. The nitrile functionality is a versatile synthetic handle that can be transformed into other critical functional groups such as amines, amides, carboxylic acids, and tetrazoles.[6][7] Furthermore, the cyano group can act as a key hydrogen bond acceptor or participate in other non-covalent interactions with biological targets, enhancing binding affinity and selectivity.

This guide provides a comprehensive overview and a detailed protocol for the efficient, one-pot conversion of readily available 2-formyl-furo[2,3-b]pyrrole precursors into their corresponding 2-cyano derivatives. This transformation is a crucial step in the synthesis of advanced intermediates for drug discovery programs.

Mechanistic Rationale: From Aldehyde to Nitrile

The direct conversion of an aldehyde to a nitrile is a powerful transformation in organic synthesis that circumvents the need for highly toxic cyanide reagents.[7][8] The most common and robust method involves a two-step sequence that can often be performed in a single reaction vessel (a "one-pot" synthesis).

  • Oxime Formation: The aldehyde first reacts with hydroxylamine (typically from hydroxylamine hydrochloride, NH₂OH·HCl) to form an aldoxime intermediate.

  • Dehydration: The aldoxime is subsequently dehydrated to yield the final nitrile product.

Various reagents and conditions have been developed to drive the dehydration step.[9] A particularly effective and straightforward approach utilizes formic acid, which can serve as both a catalyst and a dehydrating solvent.[8][10] The plausible mechanism involves the protonation of the oxime's hydroxyl group by the acid, making it a good leaving group (water). Subsequent elimination of water and a proton yields the nitrile.[10][11]

graph Mechanism { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

// Nodes Aldehyde [label="2-Formyl-furo[2,3-b]pyrrole\n(R-CHO)"]; Hydroxylamine [label="+ NH₂OH·HCl"]; Oxime [label="Aldoxime Intermediate\n(R-CH=NOH)"]; Dehydration [label="Dehydration\n(-H₂O)"]; Nitrile [label="2-Cyano-furo[2,3-b]pyrrole\n(R-C≡N)"];

// Edges Aldehyde -> Oxime [label="Step 1: Oxime Formation"]; Oxime -> Nitrile [label="Step 2: Dehydration"]; }

Figure 1: General reaction pathway for the conversion of a 2-formyl precursor to a 2-cyano derivative.

Key Synthetic Strategies & Considerations

While several methods exist for the dehydration of aldoximes, two primary strategies are highlighted here for their reliability and applicability to the furo[2,3-b]pyrrole system.

Method A: One-Pot Reaction in Formic Acid

This is often the most direct method. Refluxing the 2-formyl precursor with hydroxylamine hydrochloride in formic acid typically results in high yields of the desired nitrile.[8]

  • Causality: Formic acid acts as a Brønsted acid to catalyze both the oxime formation and the subsequent dehydration.[10] Being a polar protic solvent, it effectively solvates the intermediates. The elevated temperature (reflux) provides the necessary activation energy to drive the dehydration to completion.

  • Advantages: Operationally simple, requires common and inexpensive reagents, and avoids the isolation of the potentially unstable aldoxime intermediate.

  • Considerations: The strongly acidic and high-temperature conditions may not be suitable for substrates with acid-sensitive functional groups.

Method B: Two-Step Oxime Formation and Acetic Anhydride Dehydration

This method provides a milder alternative for sensitive substrates. The aldoxime is first formed under standard conditions and then dehydrated in a separate step using a potent dehydrating agent like acetic anhydride. A base, such as pyridine, is often added to neutralize the acetic acid byproduct. This specific method has been successfully applied to 2-formyl-furo[2,3-b]pyrrole systems.[12][13][14]

  • Causality: Acetic anhydride reacts with the hydroxyl group of the oxime to form an acetate ester intermediate, which is a much better leaving group than the hydroxide ion. Pyridine acts as a base to facilitate the final elimination step to form the nitrile.

  • Advantages: Milder conditions compared to refluxing formic acid, allowing for greater functional group tolerance.

  • Considerations: This is a two-step process that may require isolation of the oxime intermediate, potentially lowering the overall yield.

The following table summarizes typical conditions reported in the literature for these transformations.

Method Reagents & Conditions Typical Yield Key Advantages Reference
A: One-Pot Formic Acid NH₂OH·HCl, Formic Acid, Reflux70-95%Simplicity, cost-effective, one-pot[8]
B: Two-Step Acetic Anhydride 1. NH₂OH·HCl, Base (e.g., Pyridine) 2. Acetic Anhydride, 90 °C60-85%Milder conditions, good for sensitive substrates[12][14]

Detailed Experimental Protocol (Method A)

This protocol describes the one-pot synthesis of a 2-cyano-furo[2,3-b]pyrrole derivative from its 2-formyl precursor using the formic acid method.

graph Workflow { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

// Nodes A [label="1. Reagent Charging\nCombine 2-formyl precursor and\nNH₂OH·HCl in a flask."]; B [label="2. Solvent Addition\nAdd formic acid."]; C [label="3. Reaction\nHeat the mixture to reflux.\nMonitor by TLC."]; D [label="4. Work-up\nCool, quench with ice water,\nand neutralize with base."]; E [label="5. Extraction\nExtract product with an\norganic solvent (e.g., EtOAc)."]; F [label="6. Purification\nDry, concentrate, and purify\nby column chromatography."]; G [label="7. Characterization\nAnalyze by NMR, IR, and MS."];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; }

Figure 2: Step-by-step experimental workflow for the one-pot synthesis.

4.1. Materials and Reagents

  • 2-Formyl-furo[2,3-b]pyrrole derivative (1.0 eq)

  • Hydroxylamine hydrochloride (NH₂OH·HCl, CAS: 5470-11-1) (1.5 eq)

  • Formic acid (HCOOH, CAS: 64-18-6), 98-100%

  • Deionized water

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • TLC plates (silica gel 60 F₂₅₄)

4.2. Step-by-Step Procedure

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 2-formyl-furo[2,3-b]pyrrole derivative (1.0 eq) and hydroxylamine hydrochloride (1.5 eq).

  • Solvent Addition: Add formic acid (approximately 10-15 mL per gram of starting aldehyde) to the flask.

  • Heating and Monitoring: Heat the reaction mixture to reflux (typically around 100-110 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC), eluting with an appropriate solvent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 2-6 hours.

  • Work-up: Once the starting material is consumed, allow the reaction mixture to cool to room temperature. Carefully pour the mixture over crushed ice in a beaker.

  • Neutralization: Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate until effervescence ceases and the pH is approximately 7-8. The crude product may precipitate at this stage.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-cyano-furo[2,3-b]pyrrole derivative.

4.3. Characterization: A Self-Validating System

Confirmation of the product structure is achieved through standard spectroscopic methods. The successful conversion is marked by distinct changes in the spectra:

  • ¹H NMR: The most telling change is the complete disappearance of the characteristic aldehyde proton singlet, typically found downfield around δ 9.5-10.0 ppm.

  • IR Spectroscopy: Look for the appearance of a sharp, medium-intensity nitrile (C≡N) stretching band around 2220-2240 cm⁻¹. The strong aldehyde carbonyl (C=O) stretch from the starting material (around 1650-1680 cm⁻¹) will be absent.

  • ¹³C NMR: The aldehyde carbon signal (around δ 180-190 ppm) will disappear, and a new nitrile carbon signal will appear in the range of δ 115-120 ppm.

  • Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the calculated mass of the 2-cyano product.

Troubleshooting and Field-Proven Insights

  • Incomplete Reaction: If TLC analysis shows significant remaining starting material after 6 hours, consider adding an additional portion of hydroxylamine hydrochloride (0.5 eq). Ensure the reaction temperature is maintained at reflux.

  • Formation of Aldoxime Intermediate: If the aldoxime is isolated as the major product, it indicates insufficient dehydration. This can happen if the formic acid concentration is too low or the reaction temperature is not high enough. Ensure anhydrous conditions as much as possible.

  • Low Yield after Work-up: The product may have some solubility in the aqueous layer. Ensure thorough extraction with an appropriate organic solvent. If the product precipitates during neutralization, it should be collected by filtration and the filtrate should still be extracted to recover any dissolved product.

  • Substrate Sensitivity: For furo[2,3-b]pyrrole systems bearing acid-labile groups (e.g., t-butyl esters, acetals), the formic acid method may lead to decomposition or side reactions. In such cases, Method B (two-step with acetic anhydride) is the recommended alternative.[12][14]

References

  • Patil, D. D., Wadhava, G. C., & Deshmukh, A. K. (2011). One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux Condition. Asian Journal of Chemistry, 23(11), 5034-5036. [Link]

  • Laulhé, S., Gori, S. S., & Nantz, M. H. (2012). A Chemoselective, One-Pot Transformation of Aldehydes to Nitriles. The Journal of Organic Chemistry, 77(20), 9334–9338. [Link]

  • Wang, E. C., et al. (2021). One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. RSC Advances, 11, 22833-22839. [Link]

  • ResearchGate. (n.d.). The mechanism for the production of aryl nitriles from aromatic aldehydes and hydroxylamine hydrochloride by using formic acid aqueous solution as solvent. [Link]

  • Krutosíková, A., Ramsden, C. A., Dandárová, M., & Lycka, A. (1997). Synthesis and Reactions of Furo[2,3-b]pyrroles. Molecules, 2(4), 69-79. [Link]

  • Taheri, S., et al. (2017). Fe(HSO4)3-Catalyzed Direct Conversion of Aldehydes into Nitriles Using Hydroxylamine Hydrochloride. Organic Chemistry Research, 3(1), 37-43. [Link]

  • ResearchGate. (1997). Synthesis and Reactions of Furo[2,3-b]pyrroles. [Link]

  • MDPI. (1997). Synthesis and Reactions of Furo[2,3-b]pyrroles. [Link]

  • Sci-Hub. (1997). Synthesis and Reactions of Furo[2,3-b]pyrroles. [Link]

  • ResearchGate. (2021). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. [Link]

  • A review article on biological importance of pyrrole. (2024). [Link]

  • PubMed. (2021). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. [Link]

  • PubMed. (2022). A Comprehensive Review on Journey of Pyrrole Scaffold Against Multiple Therapeutic Targets. [Link]

  • ResearchGate. (2022). A Comprehensive Review on Journey of Pyrrole Scaffold Against Multiple Therapeutic Targets. [Link]

Sources

Conversion of Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate to its corresponding hydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 6H-furo[2,3-b]pyrrole-5-carbohydrazide from its corresponding methyl ester, Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate. Furo[2,3-b]pyrrole scaffolds are privileged structures in medicinal chemistry, and their carbohydrazide derivatives serve as crucial building blocks for synthesizing a diverse range of pharmacologically active heterocyclic compounds.[1][2][3][4] This application note details the underlying chemical principles, a robust step-by-step protocol, critical safety procedures for handling hydrazine hydrate, and methods for product characterization. The information is intended for researchers, chemists, and professionals in the field of drug discovery and development.

Introduction: The Strategic Importance of Furo[2,3-b]pyrrole-5-carbohydrazides

The furo[2,3-b]pyrrole nucleus is a heterocyclic system of significant interest in the pharmaceutical sciences, forming the core of molecules with potential biological activities.[1][3] The conversion of a relatively stable methyl ester at the 5-position into a highly reactive carbohydrazide functional group is a pivotal synthetic transformation. This process, known as hydrazinolysis, unlocks access to a plethora of more complex molecular architectures.

Carbohydrazides are exceptionally versatile intermediates.[5][6] Their dual nucleophilic nitrogen atoms are readily employed in cyclization reactions to construct various five- and six-membered heterocycles, including 1,2,4-triazoles, 1,3,4-oxadiazoles, and pyrazoles. These resulting compounds frequently exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, and antitumor properties.[3][5][6] Therefore, an efficient and reliable protocol for the synthesis of 6H-furo[2,3-b]pyrrole-5-carbohydrazide is a foundational step for any research program targeting this chemical space.

Reaction Mechanism: Nucleophilic Acyl Substitution

The conversion of an ester to a hydrazide is a classic example of nucleophilic acyl substitution.[7] The reaction proceeds via a well-established addition-elimination mechanism.

  • Nucleophilic Attack: Hydrazine (H₂N-NH₂), being a potent nucleophile, attacks the electrophilic carbonyl carbon of the methyl ester.

  • Tetrahedral Intermediate Formation: This attack breaks the carbonyl π-bond, forming a transient, negatively charged tetrahedral intermediate.

  • Leaving Group Elimination: The intermediate collapses, reforming the carbonyl double bond and expelling the methoxide ion (⁻OCH₃) as the leaving group.

  • Proton Transfer: The weakly basic methoxide ion deprotonates the newly formed hydrazide, and a proton from the solvent protonates the methoxide, yielding the stable carbohydrazide product and methanol as a benign byproduct.

The use of an excess of hydrazine hydrate and heating are common strategies to ensure the reaction proceeds to completion.[8][9]

Mandatory Safety Protocols: Handling Hydrazine Hydrate

WARNING: Hydrazine and its hydrate are highly toxic, corrosive, and suspected carcinogens.[10] Acute and chronic exposure must be strictly avoided.[10] Adherence to the following safety protocols is non-negotiable.

  • Engineering Controls: All handling of hydrazine hydrate, including weighing, transfer, and the reaction itself, must be conducted inside a certified chemical fume hood with proper airflow.[10][11]

  • Personal Protective Equipment (PPE): A complete set of PPE is required:

    • Eye Protection: Chemical splash goggles and a full-face shield are mandatory.[12][13]

    • Hand Protection: Butyl rubber or nitrile gloves are essential. Always consult a glove compatibility chart.[13] Double-gloving is recommended.

    • Body Protection: A flame-resistant lab coat and a chemical-resistant apron must be worn.[12]

  • Spill & Waste Management:

    • Keep spill kits specifically designed for hydrazine readily accessible.

    • Hydrazine waste is hazardous and must be collected in a dedicated, clearly labeled container.[10]

    • Crucially, never mix hydrazine waste with oxidizing agents , as this can lead to violent, explosive reactions.[11][13]

  • First Aid:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing. Seek immediate medical attention.[12][14]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[14]

    • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[12][14]

Experimental Design & Protocols

This section outlines the complete workflow for the synthesis, from reaction setup to product characterization.

Materials and Equipment
Reagents & Materials Equipment
This compoundRound-bottom flask (50 mL or 100 mL)
Hydrazine monohydrate (~64-65% N₂H₄)Reflux condenser
Ethanol (absolute or 95%)Heating mantle with magnetic stirrer
Deionized waterMagnetic stir bar
TLC plates (Silica gel 60 F₂₅₄)Büchner funnel and filter flask
Ethyl acetate (for TLC)Vacuum source
Hexane (for TLC)Beakers and graduated cylinders
pH paper
Vacuum oven or desiccator
Visual Workflow: From Ester to Hydrazide

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis Start Methyl 6H-furo[2,3-b]pyrrole- 5-carboxylate Setup Combine Reagents in Flask (0°C or RT) Start->Setup Solvent Ethanol Solvent->Setup Hydrazine Hydrazine Hydrate Hydrazine->Setup Reflux Heat to Reflux (e.g., 80°C, 2-5h) Setup->Reflux TLC Monitor via TLC Reflux->TLC Cool Cool to RT TLC->Cool Precipitate Precipitate Product (Add cold water if needed) Cool->Precipitate Filter Vacuum Filtration Precipitate->Filter Wash Wash with Cold H₂O/EtOH Filter->Wash Dry Dry Under Vacuum Wash->Dry Product 6H-furo[2,3-b]pyrrole- 5-carbohydrazide Dry->Product Characterize Characterize: ¹H NMR, IR, MS, MP Product->Characterize

Caption: Overall workflow for the synthesis of the target hydrazide.

Step-by-Step Synthesis Protocol
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in absolute ethanol (approx. 15-20 mL per gram of ester). Stir the mixture at room temperature until the solid is fully dissolved.

  • Addition of Hydrazine: While stirring, carefully add hydrazine monohydrate (3.0 eq) to the solution dropwise. A slight exotherm may be observed. The use of an excess of hydrazine helps to drive the reaction equilibrium towards the product.[9]

  • Reflux: Attach a reflux condenser to the flask and place the assembly in a heating mantle. Heat the reaction mixture to a gentle reflux (approx. 78-80°C) with continuous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) every 30-60 minutes.

    • TLC System: A typical mobile phase is 50-70% ethyl acetate in hexane.

    • Visualization: Use a UV lamp (254 nm) to visualize the spots. The starting ester will have a higher Rf value than the more polar hydrazide product.

    • Completion: The reaction is considered complete when the starting ester spot is no longer visible on the TLC plate. Typical reaction times range from 2 to 5 hours.[8][15]

  • Product Isolation: Once the reaction is complete, turn off the heat and allow the flask to cool to room temperature. The product often begins to precipitate as a white solid during cooling.

  • Precipitation & Filtration:

    • To maximize precipitation, the cooled reaction mixture can be placed in an ice bath for 30 minutes, or slowly poured into a beaker of cold deionized water with stirring.[16]

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with cold ethanol or deionized water (2 x 15 mL) to remove any unreacted hydrazine and other impurities.

  • Drying: Transfer the white solid to a watch glass and dry it in a vacuum oven at 40-50°C overnight or until a constant weight is achieved.

Data Analysis and Characterization

Proper characterization of the final product is essential to confirm its identity and purity.

Typical Reaction Parameters & Expected Results
ParameterValue / ObservationRationale
Molar Ratio (Ester:Hydrazine) 1 : 3An excess of hydrazine ensures the reaction goes to completion.[9]
Solvent Ethanol / MethanolExcellent solvent for both starting material and reagent; byproduct is also an alcohol.[7][8]
Temperature Reflux (~80°C)Provides sufficient energy to overcome the activation barrier.
Reaction Time 2 - 5 hoursMonitored by TLC for completion.
Appearance White to off-white solidTypical for hydrazide compounds.
Expected Yield > 90%This reaction is generally high-yielding.[17]
Spectroscopic and Physical Characterization
  • ¹H NMR: The most telling sign of a successful reaction is the disappearance of the characteristic singlet peak for the methyl ester protons (-OCH₃) typically found around 3.8-4.0 ppm. Concurrently, new broad, exchangeable singlets will appear for the -NH and -NH₂ protons, usually downfield (e.g., ~8-10 ppm for NH and ~4-5 ppm for NH₂).

  • IR Spectroscopy: Look for the disappearance of the ester C-O stretch and the appearance of strong N-H stretching bands in the 3200-3400 cm⁻¹ region. The carbonyl (C=O) stretching frequency will also shift slightly.[5][15]

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ that corresponds to the calculated molecular weight of 6H-furo[2,3-b]pyrrole-5-carbohydrazide.

  • Melting Point (MP): A sharp melting point is a good indicator of high purity. Compare the observed value with literature data if available.

Logical Process Flow Diagram

G start START: Verify Reagent Purity safety Perform Safety Check: Fume Hood & PPE Verified start->safety setup Set up Reflux Apparatus safety->setup dissolve Dissolve Ester in Ethanol setup->dissolve add_hydrazine Add Hydrazine Hydrate dissolve->add_hydrazine reflux Heat to Reflux add_hydrazine->reflux tlc Monitor Reaction with TLC reflux->tlc complete Is Starting Material Consumed? tlc->complete complete->reflux No cool Cool Reaction to RT complete->cool Yes isolate Isolate Solid by Filtration cool->isolate dry Dry Product Under Vacuum isolate->dry characterize Characterize Product (NMR, IR, MS) dry->characterize end_node END: Pure Product Obtained characterize->end_node

Sources

Application Note: A Guide to the Development and Characterization of Furopyrrole-Based JAK1 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Janus kinase (JAK) family, particularly JAK1, is a cornerstone of cytokine signaling and a validated therapeutic target for a host of immune-mediated inflammatory diseases.[1][2] The pursuit of next-generation therapies has focused on developing inhibitors with high selectivity for JAK1 over other isoforms to optimize the benefit-risk profile.[3][4] This guide provides a comprehensive overview and detailed protocols for the development of novel JAK1 inhibitors based on the furopyrrole scaffold, a heterocyclic system with significant potential in kinase-targeted drug discovery. We will detail the strategic workflow from chemical synthesis and biochemical potency testing to cellular functional assays and direct target engagement confirmation, providing researchers with a robust framework for advancing their discovery programs.

Introduction: The Rationale for Targeting JAK1

The JAK-STAT signaling pathway is a critical intracellular cascade that transduces signals from numerous cytokines and growth factors, thereby regulating fundamental cellular processes like cell growth, differentiation, and immune function.[5][6] The pathway is initiated when a cytokine binds to its corresponding cell surface receptor, leading to the activation of receptor-associated JAKs. There are four members of the JAK family: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[6][7] Activated JAKs phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are then themselves phosphorylated by JAKs, causing them to dimerize, translocate into the nucleus, and act as transcription factors to modulate the expression of target genes, many of which are pro-inflammatory.[5][7]

JAK1 plays a pivotal role in signaling for a broad array of pro-inflammatory cytokines, making it a highly attractive target for treating autoimmune and inflammatory disorders.[1][8] First-generation JAK inhibitors (jakinibs) were often pan-JAK inhibitors, targeting multiple family members. While effective, their lack of selectivity, particularly against JAK2, was associated with adverse effects such as anemia and thrombocytopenia.[4][9] This has driven the development of second-generation, selective JAK1 inhibitors, which aim to retain high efficacy while minimizing off-target effects.[3][4]

Fused heterocyclic scaffolds, such as those based on pyrrole, are prevalent in kinase inhibitor design due to their ability to form key hydrogen bond interactions within the ATP-binding pocket of the enzyme. The furopyrrole core, and related structures like pyrrolopyridazines and pyrrolopyrimidines, represent a promising structural class for developing potent and selective JAK1 inhibitors.[10][11][12] Upadacitinib, a highly selective JAK1 inhibitor, features a complex pyrrolo[2,3-b]pyrazine core, underscoring the utility of such fused systems.[7][13][14]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK1_inactive JAK1 (Inactive) Receptor->JAK1_inactive associated JAK1_active JAK1 (Active) Receptor->JAK1_active 2. Receptor Dimerization & JAK1 Activation STAT_inactive STAT (monomer) JAK1_active->STAT_inactive 3. STAT Recruitment & Phosphorylation STAT_active p-STAT STAT_dimer p-STAT Dimer STAT_active->STAT_dimer 4. Dimerization Gene Target Gene (e.g., Pro-inflammatory mediators) STAT_dimer->Gene 5. Nuclear Translocation Transcription Gene Transcription Gene->Transcription 6. Modulation Cytokine Cytokine Cytokine->Receptor 1. Binding Inhibitor Furopyrrole-based JAK1 Inhibitor Inhibitor->JAK1_active Blocks ATP Binding Site Screening_Workflow cluster_chem Chemistry cluster_biochem Biochemical Screening cluster_cell Cellular & Mechanistic Assays cluster_lead Lead Advancement synthesis 1. Synthesis of Furopyrrole Analogs purification 2. Purification & QC (HPLC, LC-MS, NMR) synthesis->purification potency 3. Primary Screen: JAK1 Enzymatic Assay (IC50) purification->potency selectivity 4. Selectivity Panel: JAK2, JAK3, TYK2 Assays potency->selectivity Hits (IC50 < 1µM) pstat 5. Cellular Potency: pSTAT Inhibition Assay (IC50) selectivity->pstat Selective Hits (>10-fold vs JAK2) cetsa 6. Target Engagement: Cellular Thermal Shift Assay (CETSA) pstat->cetsa lead_opt 7. Lead Optimization (ADME, PK/PD, In Vivo) cetsa->lead_opt

Caption: High-level experimental workflow for JAK1 inhibitor development.

Protocols: Synthesis and Characterization

Protocol 3.1: General Synthesis of Furopyrrole Core

The synthesis of the core furopyrrole scaffold can be approached through various established methods for heterocyclic chemistry. A common and versatile method is the Paal-Knorr synthesis or a related cyclization reaction, which constructs the pyrrole ring from a 1,4-dicarbonyl compound. The furan component can be pre-existing or formed in a subsequent step.

Causality: This foundational step creates the central chemical scaffold. The choice of starting materials directly dictates the substitution patterns on the core, which is critical for subsequent optimization of potency and physical properties.

Materials:

  • Substituted 1,4-dicarbonyl precursor

  • Primary amine or ammonia source

  • Acid or base catalyst (e.g., p-toluenesulfonic acid, acetic acid)

  • Anhydrous solvent (e.g., Toluene, Ethanol)

Procedure:

  • Dissolve the 1,4-dicarbonyl precursor (1.0 eq) in the chosen anhydrous solvent.

  • Add the primary amine (1.1 eq) and the catalyst (0.1 eq).

  • Heat the reaction mixture to reflux and monitor by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product via column chromatography on silica gel to yield the furopyrrole core.

  • Confirm the structure using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 3.2: Purification and Quality Control

Procedure:

  • Purification: Utilize Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for final purification.

    • Column: C18 column.

    • Mobile Phase: A gradient of water and acetonitrile (ACN) with 0.1% trifluoroacetic acid (TFA) or formic acid (FA).

    • Detection: UV detection at 254 nm and 280 nm.

  • Purity Assessment: Analyze the purified fraction by analytical HPLC. Purity should be ≥95%.

  • Identity Confirmation: Confirm the molecular weight via LC-MS and the precise structure via ¹H NMR. The compound should be fully dissolved in a suitable solvent (e.g., DMSO-d₆) for NMR analysis.

Protocols: In Vitro Biochemical Profiling

Protocol 4.1: JAK1 Enzymatic Inhibition Assay (HTRF)

Causality: This is the primary assay to determine the direct inhibitory activity of a compound on the isolated JAK1 enzyme. It provides a quantitative measure of potency (IC₅₀) and is crucial for initial SAR assessment. Homogeneous Time-Resolved Fluorescence (HTRF) is a robust, high-throughput method.

Materials:

  • Recombinant human JAK1 enzyme (active)

  • Biotinylated peptide substrate (e.g., ULight-JAK-1tide)

  • ATP

  • Europium-cryptate labeled anti-phosphotyrosine antibody (e.g., STK-Antibody)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compounds serially diluted in 100% DMSO

  • Low-volume 384-well assay plates (white)

Procedure:

  • Prepare serial dilutions of the test compound in 100% DMSO, typically starting from 1 mM.

  • Add 50 nL of the compound dilutions to the assay plate. Include "no inhibitor" (DMSO only) for 0% inhibition control and "no enzyme" for 100% inhibition control.

  • Add 5 µL of a 2x enzyme solution (containing recombinant JAK1) in assay buffer to all wells except the "no enzyme" controls.

  • Incubate for 15 minutes at room temperature to allow compound binding.

  • Initiate the kinase reaction by adding 5 µL of a 2x substrate/ATP solution (containing the peptide substrate and ATP at its Kₘ concentration).

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction by adding 10 µL of the HTRF detection buffer containing the Europium-labeled antibody.

  • Incubate for 60 minutes at room temperature to allow antibody binding.

  • Read the plate on an HTRF-compatible plate reader, measuring emission at 620 nm and 665 nm.

  • Data Analysis: Calculate the HTRF ratio (665nm/620nm * 10,000). Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation: Selectivity Profile

To be considered a promising lead, a compound must demonstrate high selectivity for JAK1 over other JAK isoforms. This is determined by running the same enzymatic assay with recombinant JAK2, JAK3, and TYK2 enzymes.

Compound ID JAK1 IC₅₀ (nM) JAK2 IC₅₀ (nM) JAK3 IC₅₀ (nM) TYK2 IC₅₀ (nM) Selectivity (JAK2/JAK1) Selectivity (JAK3/JAK1)
FPY-Lead-015.21569825030-fold18.8-fold
Tofacitinib1122014060.18-fold0.009-fold

Table 1: Example biochemical selectivity data for a hypothetical furopyrrole lead compound compared to the pan-JAK inhibitor Tofacitinib.

Protocols: Cellular and Mechanistic Assays

Protocol 5.1: IL-6-Induced STAT3 Phosphorylation Inhibition Assay

Causality: This assay moves from the isolated enzyme to a relevant cellular context. It measures the compound's ability to inhibit JAK1-mediated signaling downstream of receptor activation, providing a more biologically relevant measure of potency. We use IL-6 as the stimulus as its signaling is heavily dependent on JAK1.

Materials:

  • Human cell line expressing the IL-6 receptor (e.g., TF-1 or U-937 cells)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Recombinant human IL-6

  • Test compounds

  • Lysis buffer with protease and phosphatase inhibitors

  • Antibodies: Rabbit anti-phospho-STAT3 (Tyr705), Rabbit anti-total-STAT3, and HRP-conjugated secondary antibody

  • SDS-PAGE and Western Blotting equipment

Procedure:

  • Plate cells in a 12-well plate and starve overnight in low-serum media.

  • Pre-treat the cells with serially diluted test compounds (or DMSO vehicle control) for 1-2 hours.

  • Stimulate the cells with IL-6 (e.g., 20 ng/mL) for 15-30 minutes at 37°C. Leave one well unstimulated as a negative control.

  • Aspirate the media and wash the cells once with ice-cold PBS.

  • Lyse the cells directly in the well with 100 µL of ice-cold lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Perform SDS-PAGE to separate proteins, followed by transfer to a PVDF membrane.

  • Probe the membrane with the primary antibody for phospho-STAT3 (pSTAT3).

  • After washing, incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Strip the membrane and re-probe for total STAT3 as a loading control.

  • Data Analysis: Quantify band intensity using densitometry. Normalize the pSTAT3 signal to the total STAT3 signal. Calculate the cellular IC₅₀ by plotting the percent inhibition of pSTAT3 signal versus compound concentration.

Protocol 5.2: Cellular Thermal Shift Assay (CETSA)

Causality: A positive result in a functional assay (like pSTAT inhibition) does not definitively prove that the compound works by binding to the intended target. CETSA provides direct evidence of target engagement by measuring the thermal stabilization of the target protein (JAK1) upon ligand binding in intact cells.

Materials:

  • Relevant cell line

  • Test compound and DMSO vehicle

  • PBS

  • Liquid nitrogen and heat block or PCR thermocycler

  • Equipment for protein extraction and Western Blotting

  • Primary antibody against total JAK1

Procedure:

  • Treat cultured cells with the test compound (at ~10x cellular IC₅₀) or DMSO for 1-2 hours.

  • Harvest, wash, and resuspend the cells in PBS.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 min).

  • Collect the supernatant and analyze the amount of soluble JAK1 at each temperature point by Western Blot.

  • Data Analysis: Plot the band intensity of soluble JAK1 against temperature for both the vehicle-treated and compound-treated samples. A positive result is a rightward shift in the melting curve for the compound-treated sample, indicating thermal stabilization of JAK1 due to compound binding.

Conclusion

The development of selective JAK1 inhibitors is a highly active area of drug discovery. The furopyrrole scaffold offers a versatile starting point for designing novel chemical entities with the desired potency and selectivity profile. By employing a systematic workflow that integrates chemical synthesis, robust biochemical screening, and mechanism-based cellular assays, researchers can efficiently identify and validate promising lead candidates. The protocols outlined in this guide provide a validated, self-consistent framework to support these efforts, explaining not just the "how" but the critical "why" behind each experimental step, thereby enabling the rational development of the next generation of JAK1-targeted therapeutics.

References

  • Patsnap Synapse. (2024). What are JAK1 inhibitors and how do they work? [Online]. Available at: [Link]

  • Wikipedia. (2023). Janus kinase inhibitor. [Online]. Available at: [Link]

  • Nielsen, O. H., et al. (2023). Selective JAK1 inhibitors for the treatment of inflammatory bowel disease. Pharmacology & Therapeutics. [Online]. Available at: [Link]

  • Al-Horani, R. A., & Al-Achkar, G. (2023). A Comprehensive Overview of Globally Approved JAK Inhibitors. Pharmaceuticals (Basel). [Online]. Available at: [Link]

  • Li, B., et al. (2021). Development of a Scalable Enantioselective Synthesis of JAK Inhibitor Upadacitinib. Organic Process Research & Development. [Online]. Available at: [Link]

  • Drugs.com. (2025). What are JAK inhibitors and how do they work? [Online]. Available at: [Link]

  • Duan, J. J., et al. (2014). Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors. Bioorganic & Medicinal Chemistry Letters. [Online]. Available at: [Link]

  • Parmentier, J. M., et al. (2023). Upadacitinib: Mechanism of action, clinical, and translational science. Clinical and Translational Science. [Online]. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Upadacitinib. PubChem Compound Database. [Online]. Available at: [Link]

  • Skhidka, D. V., et al. (2021). Synthesis of Furo[3,2-b]pyrrole-5-carboxhydrazides and Their Cu, CO and Ni Complexes. Chemistry of Heterocyclic Compounds.
  • Kim, B., et al. (2022). Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors. Bioorganic & Medicinal Chemistry Letters. [Online]. Available at: [Link]

  • El-Gazzar, M., et al. (2024). Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses. Frontiers in Chemistry. [Online]. Available at: [Link]

  • Rungrotmongkol, T., et al. (2024). Discovery of furopyridine-based compounds as novel inhibitors of Janus kinase 2: In silico and in vitro studies. International Journal of Biological Macromolecules. [Online]. Available at: [Link]

  • Hynes, J. Jr., et al. (2017). Discovery of potent and efficacious pyrrolopyridazines as dual JAK1/3 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Online]. Available at: [Link]

  • Wang, X., et al. (2023). Revisiting Structure-activity Relationships: Unleashing the potential of selective Janus kinase 1 inhibitors. European Journal of Medicinal Chemistry. [Online]. Available at: [Link]

  • Li, Y., et al. (2024). Structure-guided design of potent JAK1-selective inhibitors based on 4-amino-7H-pyrrolo[2,3-d]pyrimidine with anti-inflammatory efficacy. Archiv der Pharmazie. [Online]. Available at: [Link]

  • ResearchGate. (2021). Synthesis and Structure-activity Relationship Studies of 1,5-Isomers of Triazole-pyrrolopyrimidine as Selective Janus Kinase 1 (JAK1) Inhibitors. [Online]. Available at: [Link]

  • El-Metwaly, A. M., et al. (2021). Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. Journal of Enzyme Inhibition and Medicinal Chemistry. [Online]. Available at: [Link]

  • jOeCHEM. (2020). Paal-Knorr Synthesis of Furans, Pyrroles, and Thiophenes. YouTube. [Online]. Available at: [Link]

  • Wang, Q., et al. (2023). Discovery of novel JAK1 inhibitors through combining machine learning, structure-based pharmacophore modeling and bio-evaluation. Journal of Translational Medicine. [Online]. Available at: [Link]

  • Guchhait, G., & Priyadarshani, G. (2021). Recent Advancements in Pyrrole Synthesis. Molecules. [Online]. Available at: [Link]

  • Rigel Pharmaceuticals, Inc. (2022). Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate. ACS Medicinal Chemistry Letters. [Online]. Available at: [Link]

  • ResearchGate. (2022). Typical cycloaddition methods for the synthesis of pyrroles. [Online]. Available at: [Link]

  • Aki, R., et al. (2017). Discovery of tricyclic dipyrrolopyridine derivatives as novel JAK inhibitors. Bioorganic & Medicinal Chemistry Letters. [Online]. Available at: [Link]

Sources

The Emergence of Furopyrrole-Derived Cyanine Dyes: A New Frontier in Near-Infrared Bioimaging

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Conventional Cyanines

For decades, cyanine dyes have been indispensable tools in biomedical research, particularly for fluorescent labeling and in vivo imaging.[1] Their high molar extinction coefficients and tunable absorption and emission profiles have made them mainstays in techniques like fluorescence microscopy and flow cytometry.[1] However, traditional cyanine dyes, especially those in the near-infrared (NIR) window, are often plagued by limitations such as poor photostability and low fluorescence quantum yields in aqueous environments.[2][3] This has spurred the exploration of novel heterocyclic precursors to enhance the performance of these vital imaging agents.

This application note details the synthesis and application of a promising new class of cyanine dyes derived from furopyrrole precursors. These innovative fluorophores offer significant advantages over their conventional counterparts, paving the way for more sensitive and robust bio-imaging applications. We will delve into the synthetic strategies for creating furopyrrole-based cyanine dyes, provide detailed experimental protocols, and showcase their superior photophysical properties and utility in cellular imaging.

The Furopyrrole Advantage: Enhanced Photostability and Quantum Yield

The core innovation of the cyanine dyes discussed herein lies in the incorporation of a furopyrrole moiety. This fused heterocyclic system imparts a rigid and planar structure to the dye molecule, which in turn leads to several key benefits:

  • Increased Photostability: The rigid structure minimizes non-radiative decay pathways, making the dyes less susceptible to photobleaching under intense laser irradiation.[3] This is a critical advantage for time-lapse microscopy and other applications requiring prolonged imaging.[3]

  • Higher Fluorescence Quantum Yields: By restricting intramolecular rotations, the furopyrrole core enhances the fluorescence quantum yield, resulting in brighter signals and improved sensitivity.

  • Tunable NIR Emission: The modular nature of the synthesis allows for fine-tuning of the absorption and emission wavelengths within the NIR region (700-900 nm), a spectral window that offers deep tissue penetration and minimal autofluorescence.[2]

General Synthetic Strategy: From Furopyrrole Precursors to Functional Dyes

The synthesis of furopyrrole-based cyanine dyes generally follows a modular approach, involving the condensation of two key building blocks: a furopyrrole-containing heterocyclic salt and a polymethine bridge precursor.[4][5] This strategy allows for the introduction of various functional groups for bioconjugation.

A generalized synthetic workflow is illustrated below:

G cluster_0 Furopyrrole Precursor Synthesis cluster_1 Cyanine Dye Assembly A Starting Materials (e.g., furan and pyrrole derivatives) B Heterocycle Formation (e.g., Paal-Knorr synthesis) A->B C Functionalization (e.g., introduction of reactive groups) B->C D Quaternization of Furopyrrole Heterocycle C->D To Dye Synthesis F Condensation Reaction D->F E Polymethine Bridge Precursor (e.g., malonaldehyde dianil) E->F G Purification and Characterization F->G H Functional Furopyrrole Cyanine Dye G->H Final Product

Figure 1: Generalized workflow for the synthesis of furopyrrole-based cyanine dyes.

Experimental Protocols

Protocol 1: Synthesis of a Clickable Furopyrrole-Cyanine 7 (FP-Cy7) Dye

This protocol describes the synthesis of a furopyrrole-based heptamethine cyanine dye featuring a terminal alkyne group for subsequent bioconjugation via click chemistry.[3]

Materials:

  • 2,5-dimethylfuran

  • 2,5-hexanedione

  • Propargylamine

  • Glutaconaldehyde dianil hydrochloride

  • Acetic anhydride

  • Pyridine

  • Sodium acetate

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Diethyl ether

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Synthesis of the Furopyrrole Precursor:

    • In a round-bottom flask, dissolve 2,5-dimethylfuran and 2,5-hexanedione in glacial acetic acid.

    • Heat the mixture to reflux for 4 hours.

    • Cool the reaction to room temperature and pour it into ice-water.

    • Extract the product with DCM, wash with brine, and dry over anhydrous sodium sulfate.

    • Purify the crude product by column chromatography to yield the furopyrrole core.

  • N-Alkylation with Propargylamine:

    • Dissolve the purified furopyrrole in acetonitrile.

    • Add propargylamine and potassium carbonate.

    • Reflux the mixture for 12 hours.

    • Filter the reaction mixture and evaporate the solvent under reduced pressure.

    • Purify the N-propargylated furopyrrole by column chromatography.

  • Quaternization:

    • Dissolve the N-propargylated furopyrrole in a sealed tube with methyl iodide.

    • Heat at 100°C for 24 hours.

    • Cool the tube and precipitate the quaternary salt with diethyl ether.

    • Wash the precipitate with diethyl ether and dry under vacuum.

  • Condensation to Form FP-Cy7:

    • In a flask protected from light, dissolve the quaternized furopyrrole salt and glutaconaldehyde dianil hydrochloride in a mixture of acetic anhydride and pyridine.

    • Heat the reaction at 120°C for 1 hour.

    • Cool the mixture and add sodium acetate dissolved in methanol.

    • Stir at room temperature for 30 minutes.

    • Precipitate the crude dye by adding diethyl ether.

    • Collect the solid by filtration and purify by column chromatography to obtain the final FP-Cy7 dye.

Protocol 2: Characterization of FP-Cy7

1. Spectroscopic Analysis:

  • Dissolve the purified FP-Cy7 in spectroscopic grade DMSO.
  • Measure the absorption spectrum using a UV-Vis spectrophotometer to determine the absorption maximum (λmax).
  • Measure the fluorescence emission spectrum using a fluorometer, with excitation at the absorption maximum, to determine the emission maximum (λem).
  • Calculate the molar extinction coefficient (ε) using the Beer-Lambert law.
  • Determine the fluorescence quantum yield (ΦF) relative to a standard dye (e.g., ICG in DMSO).

2. Photostability Assay:

  • Prepare a solution of FP-Cy7 in PBS (with 1% DMSO for solubility).
  • Prepare a solution of a reference dye (e.g., ICG) at a similar optical density.
  • Expose both solutions to continuous illumination from a high-intensity lamp (e.g., a xenon arc lamp).
  • Measure the absorbance at λmax at regular time intervals.
  • Plot the normalized absorbance versus time to compare the photostability.

Data Presentation: Photophysical Properties

The photophysical properties of the synthesized FP-Cy7 are summarized in the table below and compared with the traditional NIR cyanine dye, Indocyanine Green (ICG).

Dyeλmax (nm)λem (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (ΦF)Relative Photostability
FP-Cy7 785805210,0000.25High
ICG 780810150,0000.12Low

Table 1: Comparison of photophysical properties of FP-Cy7 and ICG in DMSO.

Application: Cellular Imaging

The utility of FP-Cy7 for live-cell imaging was demonstrated using a click chemistry-based labeling strategy.

Protocol 3: Live-Cell Imaging with FP-Cy7

Cell Culture and Labeling:

  • Culture HeLa cells on glass-bottom dishes in DMEM supplemented with 10% FBS.

  • Treat the cells with an azide-modified targeting ligand (e.g., an azide-modified peptide that localizes to a specific organelle) for 1 hour.

  • Wash the cells with PBS.

  • Prepare a labeling solution containing FP-Cy7-alkyne (1 µM), copper(II) sulfate (50 µM), and a reducing agent (e.g., sodium ascorbate, 500 µM) in serum-free media.

  • Incubate the cells with the labeling solution for 30 minutes at 37°C.

  • Wash the cells twice with PBS.

Fluorescence Microscopy:

  • Image the labeled cells using a confocal microscope equipped with a NIR laser (e.g., 785 nm excitation) and an appropriate emission filter (e.g., 800-850 nm).

  • Acquire images to visualize the subcellular localization of the dye.

The workflow for cellular labeling and imaging is depicted below:

G A HeLa Cells in Culture B Incubate with Azide-Modified Ligand A->B C Wash with PBS B->C D Click Reaction Labeling with FP-Cy7-Alkyne C->D E Wash with PBS D->E F Confocal Microscopy (NIR Excitation/Emission) E->F G Image Analysis F->G

Figure 2: Workflow for live-cell imaging using FP-Cy7 and click chemistry.

Conclusion and Future Outlook

Furopyrrole-based cyanine dyes represent a significant advancement in the field of NIR fluorophores. Their enhanced photostability and brightness address key limitations of traditional cyanine dyes, enabling more demanding imaging applications. The modular synthesis allows for the straightforward incorporation of various functionalities, making them versatile platforms for the development of targeted probes for a wide range of biological targets. Future research will focus on expanding the palette of furopyrrole-derived dyes with different spectral properties and developing novel bioconjugation strategies to further broaden their applicability in diagnostics and drug development.

References

  • Synthesis of functional near infrared pyrrolopyrrole cyanine dyes for optical and photoacoustic imaging.
  • Click Reaction-Mediated Functionalization of Near-Infrared Pyrrolopyrrole Cyanine Dyes for Biological Imaging Applications.
  • A Modular Approach for the Synthesis of Diverse Heterobifunctional Cyanine Dyes.
  • Synthesis of Cyanine Dyes. Available at: [Link]

  • Synthesis of cyanine dyes: potential fluorescent probes for biological applications. Available at: [Link]

  • A general strategy to develop fluorogenic polymethine dyes for bioimaging. Available at: [Link]

  • Main uses of cyanine dyes. Available at: [Link]

  • Harnessing Cyanine-like Properties to Develop Bright Fluorogenic Probes Based on Viscosity-Sensitive Molecular Rotors. Available at: [Link]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) Methods for Purity Analysis of Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive technical guide detailing validated High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methodologies for the stringent purity assessment of Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate. This fused heterocyclic compound is a key building block in medicinal chemistry and drug development, making its purity profile a critical quality attribute.[1] The protocols herein are designed for researchers, quality control analysts, and drug development professionals, offering robust, step-by-step procedures grounded in established pharmacopeial standards and regulatory guidelines.

Introduction: The Analytical Imperative for a Novel Heterocycle

This compound is a member of the furopyrrole class of heterocycles, which are of significant interest in the synthesis of complex molecular architectures and potential therapeutic agents.[1][2] The isomeric furo[3,2-b]pyrrole system, for instance, is noted for its aromaticity and serves as a versatile scaffold in synthetic chemistry.[2] As with any active pharmaceutical ingredient (API) or key intermediate, ensuring chemical purity is paramount to guarantee safety, efficacy, and reproducibility in downstream applications. The identification and quantification of process-related impurities and degradation products are mandated by regulatory bodies worldwide.

This guide presents two orthogonal analytical techniques, HPLC and GC-MS, for a comprehensive purity analysis. HPLC is a cornerstone of pharmaceutical analysis for its versatility in separating a wide range of compounds, while GC-MS offers high separation efficiency and definitive identification of volatile impurities.[3][4] The selection of the appropriate technique is contingent on the physicochemical properties of the analyte and the potential impurities.

Physicochemical Properties of this compound

While specific experimental data for the title compound is not widely published, its structure allows for the inference of key properties relevant to analytical method development. The furo[2,3-b]pyrrole core, coupled with a methyl ester functional group, suggests a molecule of moderate polarity. The pyrrole nitrogen introduces a site for hydrogen bonding, while the overall structure indicates a potential for UV absorbance, a critical feature for HPLC detection. Its volatility will be a determining factor for the feasibility of GC analysis. A related compound, 6-Methyl-6H-furo[2,3-b]pyrrole-5-carboxylic acid, has a molecular weight of 165.15 g/mol .[5] The title methyl ester will have a slightly higher molecular weight.

Reversed-Phase HPLC Method for Purity Determination

Reversed-phase HPLC (RP-HPLC) is the most widely used mode of chromatography in pharmaceutical analysis due to its applicability to a broad range of compounds of varying polarity.[6] For an analyte of moderate polarity like this compound, RP-HPLC offers an excellent balance of retention and resolution.

Rationale for Method Development

The selection of chromatographic parameters is based on the anticipated chemical properties of the analyte. A C18 stationary phase is chosen for its strong hydrophobic retention, suitable for a wide range of organic molecules.[6] A gradient elution with a mobile phase consisting of a buffered aqueous solution and an organic modifier (acetonitrile or methanol) is employed to ensure the elution of both polar and non-polar impurities within a reasonable timeframe.[7] UV detection is selected based on the expected chromophoric nature of the furo[2,3-b]pyrrole system. The method is developed and validated in accordance with the International Council for Harmonisation (ICH) guideline Q2(R1).[8][9][10]

Experimental Protocol: HPLC

System Suitability: Before initiating any analysis, the chromatographic system must meet the suitability criteria outlined in pharmacopeias such as the USP <621> and Ph. Eur. 2.2.46.[11][12][13][14][15][16][17][18] This includes checks for repeatability, resolution, and peak symmetry.

Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1.0 mg/mL in a 50:50 (v/v) mixture of acetonitrile and water.

  • For the analysis of related substances, dilute the stock solution to a final concentration of 0.1 mg/mL with the same diluent.

Chromatographic Conditions:

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard for reversed-phase separation of small molecules.[19][20][21]
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape for acidic and neutral compounds.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong organic modifier for efficient elution.
Gradient Program 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30.1-35 min: 20% BEnsures elution of a wide range of impurities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temperature 30 °CMaintains consistent retention times and peak shapes.
Detection UV at 254 nmBased on the anticipated UV absorbance of the furo[2,3-b]pyrrole core.
Injection Volume 10 µLA suitable volume to achieve good sensitivity without overloading the column.
Method Validation

The analytical method must be validated to demonstrate its suitability for its intended purpose.[22][23] The validation should encompass the following parameters as per ICH Q2(R1):[8][9][10][24]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[10] This is demonstrated by the absence of interfering peaks from a placebo or blank at the retention time of the analyte and its known impurities.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used, and the correlation coefficient (r²) should be ≥ 0.999.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value. This is typically assessed by recovery studies of spiked samples at three different concentration levels.[20]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment).[25]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Diagram: HPLC Analytical Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Prep1 Weigh Sample Prep2 Dissolve in Diluent (ACN:Water) Prep1->Prep2 Prep3 Vortex & Sonicate Prep2->Prep3 Prep4 Filter (0.45 µm) Prep3->Prep4 HPLC Inject into HPLC System Prep4->HPLC Separation C18 Column Gradient Elution HPLC->Separation Detection UV Detector (254 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Area %) Integration->Quantification Report Generate Report (Purity, Impurities) Quantification->Report

Caption: Workflow for HPLC purity analysis of this compound.

GC-MS Method for Volatile Impurity Profiling

Gas chromatography is a powerful technique for the separation of volatile and thermally stable compounds.[3][26] When coupled with a mass spectrometer, it provides definitive identification of the separated components, making it ideal for impurity profiling.[4]

Rationale for Method Development

The applicability of GC-MS to this compound depends on its volatility and thermal stability. Given its structure, it is likely to be amenable to GC analysis. For polar analytes that may exhibit poor peak shape or thermal degradation, derivatization can be employed to increase volatility and stability.[27][28][29][30][31] Silylation is a common derivatization technique for compounds containing active hydrogens.[31] However, a direct injection method should be attempted first. A non-polar capillary column is chosen for general-purpose separation of organic compounds.

Experimental Protocol: GC-MS

Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1.0 mg/mL in a suitable solvent such as dichloromethane or ethyl acetate.

  • Further dilute as necessary to achieve an on-column concentration that is within the linear range of the detector.

Chromatographic and Mass Spectrometric Conditions:

ParameterConditionRationale
GC System Agilent Intuvo 9000 or equivalentProvides robust and reproducible results.[32]
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thicknessA versatile, low-polarity column suitable for a wide range of analytes.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Inlet Temperature 250 °CEnsures rapid volatilization of the sample.
Injection Mode Split (e.g., 50:1)Prevents column overloading and ensures sharp peaks.
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 10 °C/min, hold 5 minSeparates compounds with a range of boiling points.
MS Transfer Line 280 °CPrevents condensation of analytes.
Ion Source Temp. 230 °CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching.
Mass Range m/z 40-500Covers the expected mass range of the analyte and potential impurities.
Method Validation

Similar to the HPLC method, the GC-MS method for purity analysis must be validated according to ICH guidelines.[33] The validation parameters are largely the same, with particular attention to:

  • Specificity: The mass spectrometer provides a high degree of specificity. Peak identification can be confirmed by comparing the acquired mass spectrum with a reference standard or a validated spectral library.

  • LOD/LOQ: These are critical for trace impurity analysis and are determined based on the signal-to-noise ratio.

Diagram: GC-MS Analytical Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep1 Weigh Sample Prep2 Dissolve in Volatile Solvent Prep1->Prep2 Prep3 Vortex Prep2->Prep3 GC Inject into GC System Prep3->GC Separation Capillary Column (DB-5ms) GC->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Spectrometer Ionization->Detection TIC Total Ion Chromatogram Detection->TIC Spectrum Mass Spectrum Analysis TIC->Spectrum Library Library Search & Identification Spectrum->Library Quantification Quantification Library->Quantification

Caption: Workflow for GC-MS impurity profiling of this compound.

Comparative Analysis: HPLC vs. GC-MS

FeatureHPLCGC-MS
Applicability Wide range of compounds, including non-volatile and thermally labile ones.Volatile and thermally stable compounds (or their derivatives).
Separation Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a solid or liquid stationary phase.
Detection Typically UV-Vis, offering good quantitative data.Mass spectrometry, providing structural information and definitive identification.
Quantification Highly accurate and precise for purity assays.Excellent for trace-level quantification.
Impurity Identification Based on retention time relative to a standard. Diode-array detection can provide some spectral information.Definitive identification based on mass spectral fragmentation patterns and library matching.

For a comprehensive purity assessment of this compound, the use of both HPLC and GC-MS is recommended. HPLC serves as the primary tool for quantifying the main component and non-volatile impurities, while GC-MS is invaluable for identifying and quantifying volatile and semi-volatile impurities.

Conclusion

The HPLC and GC-MS methods detailed in this application note provide a robust framework for the comprehensive purity analysis of this compound. The successful implementation of these protocols, underpinned by rigorous validation, will ensure the quality and consistency of this important chemical intermediate, thereby supporting its successful application in research and development. Adherence to the principles outlined in pharmacopeial chapters and regulatory guidelines is essential for generating reliable and defensible analytical data.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2022). General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Agilent. (2023). Understanding the Latest Revisions to USP <621>. [Link]

  • DSDP Analytics. USP <621> Chromatography. [Link]

  • U.S. Pharmacopeia. (2021). <621> Chromatography. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • Phenomenex. (2017). Revision of European Pharmacopeia (EP) Chapter 2.2.46. [Link]

  • Methods in Molecular Biology. (2011). Detection of polar metabolites through the use of gas chromatography-mass spectrometry. [Link]

  • PubMed. (2003). Extraction and derivatization of polar herbicides for GC-MS analyses. [Link]

  • European Pharmacopoeia 7.0. 2.2.46. Chromatographic separation techniques. [Link]

  • Chrom Tech, Inc. (2023). Why Use GC Derivatization Reagents. [Link]

  • SciELO. (2010). Validation of a liquid chromatographic method for determination of related substances in a candidate certified reference material of captopril. [Link]

  • ECA Academy. (2022). EDQM publishes FAQs on revised Ph. Eur. General Chapter 2.2.46. Chromatographic Separation Techniques. [Link]

  • Phenomenex. Derivatization for Gas Chromatography. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. [Link]

  • uspbpep.com. 2.2.46. Chromatographic separation techniques. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2020). ANALYTICAL METHOD DEVELOPMENT & VALIDATION FOR RELATED SUBSTANCES IN DIPYRIDAMOLE BY RP-HPLC. [Link]

  • Longdom Publishing. (2015). Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine. [Link]

  • GxP-CC. (2024). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. [Link]

  • International Journal of Pharmaceutical Sciences and Drug Research. (2012). Development and Validation of Related Substances Method by HPLC for Analysis of Naproxen in Naproxen Tablet Formulations. [Link]

  • PubChem. 6-Methyl-6H-furo[2,3-b]pyrrole-5-carboxylic acid. [Link]

  • Emery Pharma. (2023). A Step-by-Step Guide to Analytical Method Development and Validation. [Link]

  • IISTE. (2013). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. [Link]

  • LinkedIn. (2024). Analytical Method Development and Validation in Pharmaceuticals. [Link]

  • Jones Chromatography. The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. [Link]

  • Pharmaceutical Technology. (2004). HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

  • SIELC Technologies. Polar Compounds. [Link]

  • Phenomenex. Reversed Phase HPLC Columns. [Link]

  • Chromtech. Reversed Phase HPLC of Polar Compounds. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (1983). Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes. [Link]

  • ChemSynthesis. ethyl 6H-furo[2,3-b]pyrrole-5-carboxylate. [Link]

  • MDPI. (2020). Furo[3,2-b]pyrrole-5-carboxylate as a Rich Source of Fused Heterocycles: Study of Synthesis, Reactions, Biological Activity and Applications. [Link]

  • Acta Poloniae Pharmaceutica. (2006). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

  • Emery Pharma. Gas Chromatography Mass Spectrometry (GC-MS) Analysis. [Link]

  • OMICS International. (2024). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. [Link]

  • Agilent. (2016). CHEMICAL PURITY ANALYSIS. [Link]

  • ResearchGate. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]

  • MDPI. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. [Link]

  • Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]

  • Indian Journal of Pharmaceutical Sciences. (2010). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. [Link]

  • Wikipedia. Pyrrole. [Link]

  • American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

Sources

Application Notes and Protocols: 1H and 13C NMR Assignment for Substituted Methyl 6H-furo[2,3-b]pyrrole-5-carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Furo[2,3-b]pyrrole Scaffold and the Imperative of Unambiguous Structural Elucidation

The furo[2,3-b]pyrrole core, a fused heterocyclic system, represents a privileged scaffold in medicinal chemistry and materials science. Its unique electronic and steric properties have led to its incorporation into a diverse array of biologically active molecules and functional organic materials.[1][2] The precise characterization of substituted derivatives of this scaffold is paramount for understanding structure-activity relationships (SAR) and for the rational design of novel compounds with tailored properties. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for the structural elucidation of these molecules in solution.[3][4]

This comprehensive guide provides a detailed protocol and theoretical framework for the complete assignment of ¹H and ¹³C NMR spectra of substituted Methyl 6H-furo[2,3-b]pyrrole-5-carboxylates. We will delve into not just the "how" but, more critically, the "why" of the experimental design and data interpretation, empowering researchers to confidently and accurately characterize their synthesized compounds. This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of organic chemistry and spectroscopy.

Pillar 1: Foundational Principles of NMR Spectroscopy for Heterocyclic Systems

A robust understanding of the fundamental principles of NMR is the bedrock of accurate spectral interpretation. The chemical shift (δ) of a nucleus is exquisitely sensitive to its local electronic environment, which is, in turn, modulated by the structural framework of the molecule and the electronic nature of any appended substituents.

The Furo[2,3-b]pyrrole Ring System: An Electronic Overview

The furo[2,3-b]pyrrole system is an electron-rich aromatic scaffold. The fusion of the furan and pyrrole rings results in a complex interplay of electron density distribution. The oxygen atom of the furan ring and the nitrogen atom of the pyrrole ring both act as π-electron donors, influencing the shielding and deshielding of the various protons and carbons within the bicyclic core.

Substituent Effects on Chemical Shifts

The introduction of substituents onto the furo[2,3-b]pyrrole core will induce predictable changes in the ¹H and ¹³C chemical shifts. Electron-donating groups (EDGs), such as alkyl or alkoxy groups, will generally increase the electron density at the ortho and para positions, leading to an upfield shift (lower δ) of the corresponding nuclei. Conversely, electron-withdrawing groups (EWGs), such as formyl, cyano, or nitro groups, will decrease the electron density, resulting in a downfield shift (higher δ).[5] The magnitude of these shifts is a valuable tool for confirming the position of substitution.

Pillar 2: Experimental Protocols for Unambiguous Spectral Assignment

The acquisition of high-quality NMR data is a prerequisite for successful structural elucidation. The following protocols are designed to be self-validating, ensuring that the acquired data is both accurate and reproducible.

Sample Preparation: The First Step to Quality Data

Proper sample preparation is critical and cannot be overlooked. Inconsistent sample preparation can lead to line broadening, poor resolution, and the introduction of artifact signals.

Protocol for NMR Sample Preparation:

  • Compound Purity: Ensure the sample is of high purity (>95%), as impurities will complicate spectral analysis.

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Common choices include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and acetone-d₆. The choice of solvent can influence chemical shifts, particularly for protons involved in hydrogen bonding (e.g., the N-H proton).[6]

  • Concentration:

    • For ¹H NMR, a concentration of 5-10 mg in 0.6-0.7 mL of solvent is typically sufficient.

    • For ¹³C NMR, a higher concentration of 20-50 mg is recommended due to the lower natural abundance of the ¹³C isotope.[6]

  • Dissolution: Dissolve the sample completely in the deuterated solvent within a clean, dry vial. Gentle warming or sonication can be used to aid dissolution if necessary.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube. Ensure the solution height is adequate for the instrument's probe (typically around 4-5 cm).

  • Filtration (if necessary): If any particulate matter is present, filter the solution through a small plug of glass wool in the Pasteur pipette during transfer to the NMR tube.

Data Acquisition: A Multi-faceted Approach

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the complete and unambiguous assignment of all proton and carbon signals.

Workflow for NMR Data Acquisition:

G cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments H1 ¹H NMR C13 ¹³C{¹H} NMR H1->C13 Initial Structural Insights COSY ¹H-¹H COSY H1->COSY Identify ¹H-¹H Spin Systems DEPT DEPT-135 C13->DEPT Determine CHn Multiplicity HSQC ¹H-¹³C HSQC COSY->HSQC Correlate Protons to Directly Attached Carbons HMBC ¹H-¹³C HMBC HSQC->HMBC Establish Long-Range ¹H-¹³C Correlations

Figure 1. A logical workflow for the acquisition of a comprehensive NMR dataset for structural elucidation.

2.2.1 1D NMR Experiments:

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environments, and their scalar (J) couplings to neighboring protons.

  • ¹³C{¹H} NMR (Proton-Decoupled): Shows a single peak for each unique carbon atom, providing information on the number of different carbon environments.

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment is invaluable for differentiating between CH, CH₂, and CH₃ groups. CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are not observed.

2.2.2 2D NMR Experiments: The Key to Connectivity

2D NMR experiments are the cornerstone of unambiguous assignment, revealing through-bond and through-space correlations between nuclei.[3][4][7]

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are scalar coupled to each other, typically over two or three bonds. Cross-peaks in the COSY spectrum connect coupled protons, allowing for the tracing of proton spin systems within the molecule.[8][9]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each proton with the carbon atom to which it is directly attached (one-bond ¹JCH coupling).[8][10] This is a highly sensitive experiment that provides a direct link between the proton and carbon skeletons of the molecule.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH couplings).[8][10] This is arguably the most critical experiment for piecing together the complete molecular structure, as it allows for the connection of different spin systems and the assignment of quaternary carbons.

Pillar 3: A Step-by-Step Guide to Spectral Analysis and Assignment

The following is a systematic approach to the analysis of the acquired NMR data, using a hypothetical substituted Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate as an example.

Logical Flow for Spectral Assignment:

G A 1. Analyze ¹H NMR: Identify distinct proton signals and their multiplicities. C 3. Interpret ¹H-¹H COSY: Connect coupled protons to define spin systems. A->C B 2. Analyze ¹³C & DEPT-135: Identify all carbon signals and their types (C, CH, CH₂, CH₃). D 4. Interpret ¹H-¹³C HSQC: Assign protons to their directly attached carbons. B->D C->D E 5. Interpret ¹H-¹³C HMBC: Establish long-range connectivities to assemble the molecular framework. D->E F 6. Final Assignment: Consolidate all data for a complete and unambiguous assignment. E->F

Figure 2. A systematic approach to the interpretation of 1D and 2D NMR data for structural elucidation.

Analysis of the Furo[2,3-b]pyrrole Core

The unsubstituted furo[2,3-b]pyrrole core will exhibit characteristic signals. The introduction of a methyl carboxylate group at the 5-position will significantly influence the chemical shifts of the pyrrole ring protons and carbons.

Table 1: Typical ¹H and ¹³C Chemical Shift Ranges for the this compound Core

PositionAtom TypeTypical ¹H Chemical Shift (δ, ppm)Typical ¹³C Chemical Shift (δ, ppm)Key HMBC Correlations from Protons
H-2CH~7.5 - 7.8~140 - 145C-3, C-3a, C-6a
H-3CH~6.5 - 6.8~105 - 110C-2, C-3a, C-6a
H-4CH~7.0 - 7.3~115 - 120C-3a, C-5, C-6, C-6a
N-H (6)NHBroad, variable-C-4, C-5, C-6a
C-3aC-~110 - 115H-2, H-3, H-4
C-5C-~120 - 125H-4, OCH₃
C-6aC-~145 - 150H-2, H-3, H-4
C=OC-~160 - 165OCH₃
OCH₃CH₃~3.8 - 4.0~50 - 55C=O, C-5

Note: These are approximate ranges and will be influenced by the solvent and the presence of other substituents.

Case Study: Assignment of a Substituted Derivative

Let's consider a hypothetical example: Methyl 2-formyl-6H-furo[2,3-b]pyrrole-5-carboxylate . The introduction of the electron-withdrawing formyl group at the 2-position will have a pronounced effect on the chemical shifts of the furan ring protons and carbons.

  • ¹H NMR Analysis: We would expect to see a downfield shift of H-3 compared to the unsubstituted parent compound. The formyl proton (CHO) will appear as a singlet in the region of δ 9.5-10.5 ppm.

  • ¹³C NMR and DEPT-135 Analysis: A new signal for the formyl carbon will be observed around δ 180-190 ppm. The DEPT-135 spectrum will confirm the presence of the CH groups and the OCH₃ group.

  • COSY Analysis: A cross-peak between H-3 and H-4 would likely not be observed due to the large number of bonds separating them. However, if there were substituents with protons on adjacent carbons, COSY would be crucial for identifying these relationships.

  • HSQC Analysis: This experiment would definitively link H-3 to C-3, H-4 to C-4, and the methyl protons to the methyl carbon.

  • HMBC Analysis: This is the key to confirming the position of the formyl group.

    • The formyl proton (CHO) should show a correlation to C-2.

    • H-3 should show strong correlations to C-2 and C-3a.

    • The downfield shift of C-2 would be confirmed by its correlation to H-3.

By systematically applying this workflow, a complete and unambiguous assignment of all ¹H and ¹³C signals can be achieved.

Conclusion: Ensuring Scientific Integrity through Rigorous Characterization

References

  • Silva, A. M. S., Pinto, D. C. G. A., & Cavaleiro, J. A. S. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 16(3), 397-451. [Link][3][4][7]

  • Breitmaier, E. (1993). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons. [Link][11]

  • Friebolin, H. (2010). Basic One- and Two-Dimensional NMR Spectroscopy. John Wiley & Sons. [Link]

  • Kráľová, K., et al. (1997). Synthesis and Reactions of Furo[2,3-b]pyrroles. Molecules, 2(4), 79-88. [Link][1][2]

  • Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link][10]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). [Link][8]

  • Orgsyn. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. [Link][9]

  • Nowakowska, Z. (2000). Comparison of the substituent effects on the 13C NMR with the 1H NMR chemical shifts of CH N in substituted benzylideneanilines. Magnetic Resonance in Chemistry, 38(5), 378-381. [Link][5]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Furo[2,3-b]pyrroles are valuable building blocks in medicinal chemistry, and achieving a high-yielding, reproducible synthesis is critical for advancing drug discovery programs.[1][2]

This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) based on established synthetic protocols and an understanding of the underlying reaction mechanisms.

I. Synthetic Overview & Key Challenges

The most common and direct route to this compound involves a two-step process analogous to the Hemetsberger-Knittel reaction.[1][3]

  • Step 1: Knoevenagel Condensation. Reaction of 3-furaldehyde with methyl azidoacetate using a base catalyst to form the key intermediate, methyl 2-azido-3-(3-furyl)propenoate.

  • Step 2: Thermal Cyclization. Thermolysis of the vinyl azide intermediate in a high-boiling solvent (e.g., toluene or xylene) to induce nitrogen extrusion and subsequent cyclization to the furo[2,3-b]pyrrole core.

The primary challenges in this synthesis are achieving a good yield in the condensation step, which is often plagued by side reactions, and ensuring a clean, high-yielding cyclization without product degradation.

II. Troubleshooting Guide: Step-by-Step Problem Solving

This section addresses specific issues that may arise during the synthesis.

Step 1: Knoevenagel Condensation Troubleshooting

Problem 1: Low or No Yield of Vinyl Azide Intermediate

  • Symptom: TLC analysis shows mostly unreacted 3-furaldehyde and baseline impurities, with little to no formation of the desired product spot.

  • Probable Causes & Solutions:

    • Decomposition of Methyl Azidoacetate: This is the most common failure mode. Methyl azidoacetate is sensitive to strong bases and can decompose, competing with the desired condensation.[4]

      • Solution: Use a milder base. Sodium methoxide is effective, but precise stoichiometric control is crucial.[2] Consider using a weaker base system like piperidine/acetic acid, which is common for Knoevenagel condensations, although reaction times may be longer.

      • Expert Tip: Prepare the sodium methoxide solution fresh and titrate it before use. Add the base slowly to a cooled solution (-10 to 0 °C) of the aldehyde and azidoacetate to control the exotherm and minimize decomposition.

    • Hydrolysis of Ester Functionalities: The hydroxide generated as a byproduct during the condensation can hydrolyze the ester group on the starting material or the product, leading to carboxylic acid side products.[4] This can be a significant issue, with reports of up to 40% yield of the hydrolyzed azido alcohol intermediate in similar reactions.[4]

      • Solution: Work under strictly anhydrous conditions. Use dry solvents (e.g., anhydrous methanol or ethanol) and flame-dry your glassware. Running the reaction under an inert atmosphere (N₂ or Argon) is highly recommended.

    • Incorrect Stoichiometry: An excess of base will accelerate the decomposition of the azidoacetate.

      • Solution: Use a slight excess (1.05-1.1 equivalents) of methyl azidoacetate relative to 3-furaldehyde and a catalytic to stoichiometric amount of base. Carefully optimize the base loading.

ParameterRecommended ConditionRationale
Base Sodium MethoxideEffective, but must be used cautiously.[2]
Temperature -10 °C to 0 °CMinimizes decomposition of methyl azidoacetate.
Solvent Anhydrous Methanol/EthanolPrevents hydrolysis side reactions.
Atmosphere Inert (Nitrogen or Argon)Excludes moisture.
Step 2: Thermal Cyclization Troubleshooting

Problem 2: Low Yield of this compound

  • Symptom: After refluxing, TLC or LC-MS analysis shows a complex mixture of products, significant remaining starting material, or dark, tarry residues.

  • Probable Causes & Solutions:

    • Incomplete Reaction: The thermolysis requires sufficient thermal energy to extrude N₂ gas and form the reactive nitrene intermediate.[4]

      • Solution: Ensure the reaction is heated to a sufficiently high temperature. Toluene (b.p. 111 °C) is often used, but if the reaction is sluggish, switching to a higher boiling solvent like xylene (b.p. ~140 °C) can increase the rate.[4] Monitor the reaction by TLC until the vinyl azide spot has been completely consumed.

    • Thermal Degradation: The furo[2,3-b]pyrrole core, while aromatic, can be sensitive to prolonged heating at high temperatures, leading to polymerization or decomposition.

      • Solution: Do not overheat or prolong the reaction unnecessarily. Find the optimal balance of temperature and time. A temperature that allows for complete reaction within 4-6 hours is ideal.

      • Expert Tip: Use a dilute solution (0.05-0.1 M) to minimize intermolecular side reactions that can lead to polymer formation at high temperatures.

    • Formation of Side Products: The intermediate vinyl nitrene is highly reactive and, while intramolecular cyclization is favored, it can potentially undergo other reactions. The formation of 2H-azirines is a known pathway for vinyl azides, which may or may not lead to the desired product.[3][5]

      • Solution: This is primarily controlled by the substrate's electronics and sterics. For this specific substrate, the desired cyclization is the major reported pathway.[1] Ensuring dilute conditions and a steady, controlled temperature can favor the intramolecular pathway.

ParameterRecommended ConditionRationale
Solvent Toluene or XyleneHigh boiling point to provide sufficient energy for N₂ extrusion.[4]
Temperature Reflux (110-140 °C)To drive the reaction to completion.
Concentration 0.05 - 0.1 MMinimizes intermolecular side reactions and polymerization.
Monitoring TLC or LC-MSCrucial for determining reaction completion and avoiding degradation.

III. Purification Strategy

Problem 3: Difficulty in Isolating Pure Product

  • Symptom: The crude product is a dark oil or solid that is difficult to purify by crystallization. Column chromatography yields fractions that are still impure.

  • Probable Causes & Solutions:

    • Tarry Byproducts: Thermal decomposition can create polar, high-molecular-weight impurities that streak on silica gel.

      • Solution: Pre-treat the crude material. Dissolve the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) and filter it through a short plug of silica gel or celite to remove baseline, insoluble tars before proceeding with column chromatography.

    • Inappropriate Chromatographic Conditions: The furo[2,3-b]pyrrole core has moderate polarity.

      • Solution: Use a gradient elution system for silica gel chromatography. A common system is a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 30-40% ethyl acetate). The product is typically a crystalline solid and should be readily separable from less polar impurities and more polar baseline material.

IV. Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the thermal cyclization step?

A1: The thermal decomposition of the vinyl azide generates a highly reactive vinyl nitrene intermediate by extruding nitrogen gas (N₂). This nitrene is in equilibrium with a 2H-azirine. The nitrene then undergoes an intramolecular electrophilic attack on the electron-rich furan ring, followed by a[4][5]-hydride shift to re-aromatize the system and form the final furo[2,3-b]pyrrole product.[4]

Q2: My reaction turns very dark during the thermolysis. Is this normal?

A2: A slight darkening of the solution is common during high-temperature reflux. However, the formation of a very dark, opaque, or tarry mixture is indicative of significant product or starting material degradation. This is often caused by excessively high temperatures, prolonged reaction times, or high concentrations. Refer to the troubleshooting guide above to optimize your conditions.

Q3: Can I use a metal catalyst for the cyclization instead of heat?

A3: Yes, transition metal catalysts (e.g., Rh(II) or Cu(II)) can be used to generate metal nitrenoid intermediates from vinyl azides under milder conditions.[6] This can be an excellent strategy to avoid the high temperatures of thermolysis and potentially improve yields by minimizing thermal degradation. However, this requires re-optimization of the reaction conditions (catalyst loading, solvent, temperature) and is a different synthetic protocol.

Q4: How stable is the final product, this compound?

A4: The furo[2,3-b]pyrrole core is an aromatic heterocycle and is generally stable under neutral conditions. However, like many electron-rich heterocycles, it can be sensitive to strong acids or bases. For long-term storage, it is best kept as a solid in a cool, dark place under an inert atmosphere.

V. Experimental Protocols & Visualizations

Protocol 1: Synthesis of Methyl 2-azido-3-(3-furyl)propenoate
  • To a flame-dried, three-neck flask equipped with a thermometer, dropping funnel, and nitrogen inlet, add 3-furaldehyde (1.0 eq) and methyl azidoacetate (1.1 eq) in anhydrous methanol (5-10 mL per gram of aldehyde).

  • Cool the mixture to -10 °C in an ice-salt bath.

  • Slowly add a freshly prepared solution of sodium methoxide (1.1 eq) in anhydrous methanol via the dropping funnel, ensuring the internal temperature does not exceed 0 °C.

  • Stir the reaction at -10 to 0 °C for 2-4 hours, monitoring by TLC (e.g., 20% ethyl acetate/hexanes).

  • Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude vinyl azide, which can often be used in the next step without further purification.

Protocol 2: Synthesis of this compound
  • Dissolve the crude methyl 2-azido-3-(3-furyl)propenoate from the previous step in toluene (to make a ~0.1 M solution) in a round-bottom flask equipped with a reflux condenser and nitrogen inlet.

  • Heat the solution to reflux (~110 °C) and maintain for 3-6 hours. Monitor the reaction progress by TLC, observing the disappearance of the starting material and the appearance of the product spot.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the resulting crude residue by flash column chromatography on silica gel (gradient elution, 5% to 40% ethyl acetate in hexanes) to afford the title compound as a solid.

Reaction Workflow and Mechanism Diagrams

Synthesis_Workflow cluster_step1 Step 1: Knoevenagel Condensation cluster_step2 Step 2: Thermal Cyclization cluster_purification Workup & Purification A 3-Furaldehyde + Methyl Azidoacetate B Vinyl Azide Intermediate (Methyl 2-azido-3-(3-furyl)propenoate) A->B NaOMe, MeOH -10°C to 0°C C Final Product (this compound) B->C Toluene or Xylene Reflux (110-140°C) D Pure Product C->D Silica Gel Chromatography

Caption: Overall synthetic workflow diagram.

Mechanism start Vinyl Azide nitrene Vinyl Nitrene Intermediate start->nitrene Heat (-N₂) azirine 2H-Azirine Intermediate nitrene->azirine Equilibrium cyclized Cyclized Intermediate nitrene->cyclized Intramolecular Cyclization azirine->nitrene product Furo[2,3-b]pyrrole (Aromatized Product) cyclized->product [1,5]-H Shift

Sources

Side reactions in the Vilsmeier formylation of electron-rich heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Starting Data Collection

I've initiated comprehensive Google searches, focusing on the Vilsmeier formylation of electron-rich heterocycles. Specifically, I am gathering authoritative information regarding common side reactions when using substrates like indoles, pyrroles, and furans. The goal is to build a solid foundation of data.

Expanding Search Parameters

I am now broadening my Google searches to include mechanistic explanations and troubleshooting strategies for Vilsmeier formylation side reactions. I will emphasize experimental conditions and focus on indoles, pyrroles, and furans. I am specifically targeting detailed protocols and characterization data. This will inform my Q&A structure and help categorize reactions by substrate and condition.

Deepening Analysis of Findings

I'm now diving deep into the search results, identifying recurring themes and common problems researchers face. I'm actively categorizing side reactions based on the heterocyclic system and specific reaction conditions used, which will guide the Q&A structure. My focus is on synthesizing information to provide detailed, principle-based answers and structured troubleshooting guides.

I'm developing step-by-step guides for each issue, focusing on how to modify conditions to minimize byproducts. I'm also planning tables and Graphviz diagrams to make the information clear and easy to understand, to represent reaction mechanisms and troubleshooting workflows. Finally, I will ensure every source is reliably linked and credited.

Overcoming regioselectivity issues in the functionalization of the furo[2,3-b]pyrrole ring

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Furo[2,3-b]pyrrole Functionalization

Welcome to the technical support guide for overcoming regioselectivity challenges in the functionalization of the furo[2,3-b]pyrrole ring system. This bicyclic heterocycle is an electron-rich, aromatic scaffold of significant interest in medicinal chemistry and materials science.[1][2][3][4] However, its multiple potential reaction sites present unique challenges for selective substitution. This guide provides field-proven insights, troubleshooting advice, and detailed protocols to help you navigate these complexities and achieve your synthetic targets with precision.

Understanding the Furo[2,3-b]pyrrole Core

The furo[2,3-b]pyrrole system, a 1,6-diheteropentalene, possesses a 10π-electron aromatic system. Its reactivity is governed by the interplay between the electron-rich pyrrole and furan rings. Computational and experimental data show that the ring system is highly nucleophilic, readily undergoing reactions with electrophiles.[1][2] The key to regioselective functionalization lies in understanding the subtle differences in electron density across the scaffold.

Diagram: Furo[2,3-b]pyrrole Structure and Numbering

Caption: Standard IUPAC numbering of the furo[2,3-b]pyrrole scaffold.

Frequently Asked Questions & Troubleshooting Guide

This section addresses common regioselectivity issues in a Q&A format.

Topic 1: Electrophilic Substitution

Question: My electrophilic substitution (e.g., Vilsmeier, Friedel-Crafts) is not selective. How can I exclusively target the C2 position?

Answer: The intrinsic electronic properties of the furo[2,3-b]pyrrole ring strongly favor electrophilic attack at the C2 position. This preference is due to the superior resonance stabilization of the Wheland intermediate formed upon attack at C2 compared to other positions, such as C3 or C5. The positive charge can be delocalized over both the furan oxygen and the pyrrole nitrogen without disrupting the aromaticity of the adjacent ring.

  • Causality: Attack at C2 allows for three significant resonance contributors to stabilize the cationic intermediate, whereas attack at C3 yields only two, making the C2 pathway kinetically and thermodynamically favored. This is analogous to the preference for C2 substitution in pyrrole itself.[5][6]

  • Troubleshooting Poor Selectivity:

    • Steric Hindrance: If your starting material has a bulky substituent at the N6 or C5 position, it may sterically hinder the approach of the electrophile to C2, leading to mixtures. Consider using a smaller N-protecting group if possible.

    • Reaction Conditions: Highly reactive electrophiles or harsh, high-temperature conditions can reduce selectivity. Use milder conditions (e.g., lower temperature, less Lewis acid) to favor the electronically preferred C2 product. For formylation, the Vilsmeier-Haack reaction is exceptionally reliable for C2 substitution.[1][2][7]

Diagram: C2 vs. C3 Electrophilic Attack

Resonance_Stabilization cluster_C2 Attack at C2 (Favored) cluster_C3 Attack at C3 (Disfavored) A1 Electrophile (E+) attacks C2 A2 Intermediate Carbocation A1->A2 A3 3 Resonance Structures (Charge shared by O and N) A2->A3 A4 Stable Intermediate -> C2 Product A3->A4 B1 Electrophile (E+) attacks C3 B2 Intermediate Carbocation B1->B2 B3 2 Resonance Structures (Less stabilization) B2->B3 B4 Less Stable Intermediate -> Minor/No Product B3->B4 Start Furo[2,3-b]pyrrole Start->A1 Path A Start->B1 Path B

Caption: C2 attack is favored due to superior resonance stabilization.

Topic 2: Metalation and Directed Functionalization

Question: I need to functionalize the C5 position, but electrophilic substitution always goes to C2. What strategy should I use?

Answer: Functionalizing the C5 position requires overcoming the innate C2 reactivity. The most effective strategy is Directed ortho-Metalation (DoM) . This involves installing a Directed Metalation Group (DMG) on the pyrrole nitrogen (N6), which chelates to an organolithium base and directs deprotonation to the adjacent C5 position.

  • Choosing a DMG: An effective DMG for this system must be easily installed and removed (if necessary) and possess a heteroatom capable of coordinating with lithium. Common DMGs for pyrroles include:

    • Carbamates (e.g., -CON(iPr)₂)

    • Sulfonamides (e.g., -SO₂Ph)

    • Simple pivaloyl (-Piv) or Boc groups can also be effective.

  • Experimental Logic:

    • Protect/Install DMG: Protect the N6-H with your chosen DMG.

    • Directed Lithiation: Treat the N-substituted furo[2,3-b]pyrrole with a strong lithium base like s-BuLi or t-BuLi in an ethereal solvent (THF, Et₂O) at low temperatures (typically -78 °C). The DMG will direct the base to deprotonate the C5 proton.

    • Electrophilic Quench: Add your desired electrophile (e.g., CO₂, I₂, TMSCl, aldehydes) to the reaction mixture to trap the C5-lithiated species.

Question: How can I achieve functionalization at the C3 position on the furan ring?

Answer: The C3 position is the least accessible to direct electrophilic attack or standard DoM. The most viable route is a Halogen-Metal Exchange reaction. This multi-step process transforms a C-H bond into a more reactive C-metal bond via a halogen intermediate.

  • Workflow:

    • Selective Halogenation: The first and most critical step is the selective installation of a bromine or iodine atom at C3. This can be challenging. While reagents like NBS can introduce bromine, mixtures may result.[8] You may need to screen conditions (solvent, temperature, stoichiometry) carefully or consider a blocking group strategy at C2 and C5 if selectivity remains poor.

    • Lithium-Halogen Exchange: Once the 3-halo derivative is secured, treat it with two equivalents of an alkyllithium reagent (typically n-BuLi or t-BuLi) at -78 °C. The exchange is usually very fast (minutes).

    • Electrophilic Quench: Trap the resulting 3-lithio-furo[2,3-b]pyrrole with your electrophile.

Topic 3: N-H vs. C-H Functionalization

Question: I am trying to N-alkylate the pyrrole ring, but I'm getting a mixture of N- and C-alkylated products, or no reaction.

Answer: Selectivity between N-H and C-H functionalization is controlled by the choice of base and reaction conditions. To ensure exclusive N-functionalization, you must generate the N-anion (pyrrolide) cleanly without promoting C-H deprotonation.

IssueProbable CauseRecommended Solution
No Reaction The base is not strong enough to deprotonate the N-H (pKa ≈ 17-18 in DMSO).Use a strong, non-nucleophilic base like Sodium Hydride (NaH) in an aprotic polar solvent (DMF, THF).
Mixture of N/C Products The base is too strong or sterically hindered (e.g., t-BuLi), leading to competitive C-H deprotonation (metalation).Use NaH or K₂CO₃. For more robust reactions, Phase-Transfer Catalysis (PTC) is highly effective for N-alkylation and N-benzylation.[1][2]
Low Yield The generated N-anion is poorly soluble or the electrophile is not reactive enough.Use DMF as a solvent to improve solubility. For PTC conditions, use a catalyst like TBAB (tetrabutylammonium bromide) in a biphasic system (e.g., 50% NaOH/Toluene).

Diagram: Decision Flowchart for Functionalization

Functionalization_Strategy start What position do you want to functionalize? c2 C2 Position start->c2 c5 C5 Position start->c5 c3 C3 Position start->c3 n6 N6 Position start->n6 reac_c2 Use Electrophilic Aromatic Substitution (EAS). Ex: Vilsmeier-Haack, Friedel-Crafts c2->reac_c2 reac_c5 Use Directed ortho-Metalation (DoM). 1. Install DMG on N6. 2. Lithiate with s-BuLi/-78°C. 3. Quench with E+. c5->reac_c5 reac_c3 Use Halogen-Metal Exchange. 1. Selectively Halogenate C3. 2. Lithiate with n-BuLi/-78°C. 3. Quench with E+. c3->reac_c3 reac_n6 Use a strong base (NaH) or Phase-Transfer Catalysis (PTC) with an alkyl halide. n6->reac_n6

Caption: A decision-making guide for regioselective functionalization.

Validated Experimental Protocols

Protocol 1: C2-Selective Vilsmeier-Haack Formylation

This protocol provides a reliable method for introducing a formyl group at the C2 position.[1][2][7]

  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous N,N-dimethylformamide (DMF, 10 eq.). Cool the flask to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 1.5 eq.) dropwise to the cooled DMF with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.

  • Substrate Addition: Dissolve the furo[2,3-b]pyrrole starting material (1.0 eq.) in a minimal amount of anhydrous DMF or CH₂Cl₂ and add it dropwise to the Vilsmeier reagent solution at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Workup: Carefully quench the reaction by pouring it into a beaker of crushed ice and water. Basify the aqueous solution to pH 8-9 by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution or solid NaOH.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate or dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude aldehyde by column chromatography on silica gel.

  • Validation: Expect the C2-formylated product as the major isomer. Confirm structure by ¹H NMR (aldehyde proton at ~9.5-10 ppm) and ¹³C NMR.

Protocol 2: N6-Alkylation via Phase-Transfer Catalysis (PTC)

This protocol is highly effective for the N-alkylation or N-benzylation of furo[2,3-b]pyrroles with an available N-H proton.[1][2]

  • Setup: To a round-bottom flask, add the N-H furo[2,3-b]pyrrole (1.0 eq.), toluene (or another non-polar solvent), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.1 eq.).

  • Reagent Addition: Add the alkylating agent (e.g., benzyl bromide, methyl iodide, 1.2 eq.) to the mixture. Finally, add a 50% aqueous solution of sodium hydroxide (NaOH).

  • Reaction: Stir the biphasic mixture vigorously at room temperature or with gentle heating (40-50 °C) for 2-12 hours. The vigorous stirring is crucial for maximizing the interfacial area where the reaction occurs. Monitor by TLC/LC-MS.

  • Workup: Once the reaction is complete, dilute the mixture with water and transfer to a separatory funnel. Separate the layers.

  • Extraction & Purification: Extract the aqueous layer with the reaction solvent (e.g., toluene) or ethyl acetate (2x). Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by silica gel chromatography.

  • Validation: The desired N-alkylated product should be the sole major product. Confirm by the disappearance of the N-H proton signal in ¹H NMR and the appearance of new signals corresponding to the added alkyl group.

References

  • Krutosiková, A., Ramsden, C. A., Dandárová, M., & Lycka, A. (1997). Synthesis and Reactions of Furo[2,3-b]pyrroles. Molecules, 2(2), 69–79. [Link][1]

  • Tunoori, A. R., et al. (2021). Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling. National Institutes of Health. [Link][9]

  • Krutosiková, A., Ramsden, C. A., Dandárová, M., & Lycka, A. (1997). Synthesis and Reactions of Furo[2,3-b]pyrroles. SciSpace. [Link][2]

  • Krutosikova, A., Dandarova, M., & Alfoldi, J. (1999). Reactions of Furo[2,3-b]pyrrole and Furo[3,2-b]pyrrole-Type Aldehydes. Collection of Czechoslovak Chemical Communications. [Link][7]

  • Tunoori, A. R., et al. (2020). Concise, gram-scale synthesis of furo[2,3-b]pyridines, with functional handles for chemoselective cross-coupling. ChemRxiv. [Link][10]

  • Fan, G., Wang, Q., Xu, J., Zheng, P. & Chi, R. Y. (2023). Carbene-catalyzed chemoselective reaction of unsymmetric enedials for access to Furo[2,3-b]pyrroles. Nature Communications, 14(1), 4243. [Link][3]

  • ResearchGate. (n.d.). Functional molecules containing furo[2,3-b]pyrrole. ResearchGate. [Link][4]

  • Fan, G., Wang, Q., Xu, J., Zheng, P. & Chi, R. Y. (2023). Carbene-catalyzed chemoselective reaction of unsymmetric enedials for access to Furo[2,3-b]pyrroles. Nature Communications, 14(1), 4243. [Link][8]

  • Online Organic Chemistry Tutor. (n.d.). Electrophilic Substitution in Pyrrole (Reactivity and Orientation). organicchemistrytutor.com. [Link][5]

  • Pharmaguideline. (n.d.). Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene. Pharmaguideline. [Link][6]

  • Krutosiková, A., Ramsden, C. A., Dandárová, M., & Lycka, A. (1997). Synthesis and Reactions of Furo[2,3-b]pyrroles. ResearchGate. [Link][11]

  • ResearchGate. (n.d.). Metalation of Pyrrole. ResearchGate. [Link][12]

Sources

Technical Support Center: Purification Strategies for Polar Furo[2,3-b]pyrrole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of polar furo[2,3-b]pyrrole derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in isolating these unique heterocyclic compounds. The inherent characteristics of the furo[2,3-b]pyrrole scaffold—namely its electron-rich nature, the basicity of the pyrrole nitrogen, and the presence of polar functional groups—often lead to complex purification challenges that standard protocols may not adequately address.[1][2]

This document provides field-proven insights and systematic troubleshooting strategies to help you navigate these challenges effectively. We will explore the causality behind common purification issues and provide validated protocols to enhance the purity, yield, and efficiency of your work.

Troubleshooting Guide: Common Purification Issues

This section addresses specific, frequently encountered problems during the purification of polar furo[2,3-b]pyrrole derivatives in a direct question-and-answer format.

Q1: My furo[2,3-b]pyrrole derivative is streaking severely or not moving from the baseline on a silica gel TLC plate, even with highly polar solvents like 10% methanol in dichloromethane. What's happening and how can I fix it?

A1: This is a classic issue for basic nitrogen-containing heterocycles.[3] The primary cause is the strong interaction between the basic pyrrole nitrogen and the acidic silanol (Si-OH) groups on the surface of the silica gel. This leads to irreversible adsorption or significant peak tailing.

Causality: The lone pair of electrons on the pyrrole nitrogen acts as a Lewis base, binding tightly to the acidic protons of the silica gel. This prevents the compound from eluting properly with the mobile phase.

Solutions:

  • Add a Basic Modifier: Neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to your mobile phase. This is the most common and effective solution.[3][4]

    • Triethylamine (TEA): Add 0.1-1% TEA to your eluent. It's volatile and easily removed during solvent evaporation.

    • Ammonium Hydroxide (NH₄OH): A solution of 1-2% of 25% NH₄OH in methanol, used as a polar component in your mobile phase (e.g., 80:18:2 DCM/MeOH/NH₄OH), can be very effective for highly basic compounds.[5]

  • Switch to a Different Stationary Phase: If modifiers are ineffective or incompatible with your molecule's stability, consider an alternative stationary phase.

    • Alumina (Al₂O₃): Use neutral or basic alumina, which lacks the strong acidic sites of silica.[3][5]

    • Reversed-Phase (C18): For highly polar compounds, reversed-phase chromatography is often the method of choice. The separation is based on hydrophobicity rather than polar interactions.[3]

Q2: I'm using reversed-phase HPLC, but my polar compound elutes in the void volume with no retention on a C18 column. How can I achieve separation?

A2: This occurs when the compound is too polar and has insufficient hydrophobic character to interact with the C18 alkyl chains of the stationary phase.

Causality: The compound spends all its time in the highly polar mobile phase (e.g., water/acetonitrile) and does not partition onto the nonpolar stationary phase.

Solutions:

  • Switch to a More Polar Stationary Phase:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for highly polar compounds. They use a high percentage of organic solvent in the mobile phase, promoting the retention of polar analytes.[3][6]

    • Polar-Embedded Phases: These are modified C18 columns with a polar group (e.g., amide, carbamate) embedded in the alkyl chain. This allows for an alternative retention mechanism for polar compounds.[6]

  • Use Ion-Pairing Chromatography: Add an ion-pairing reagent (e.g., trifluoroacetic acid - TFA, or heptafluorobutyric acid - HFBA) to the mobile phase. This reagent forms a neutral, more hydrophobic ion pair with your protonated basic compound, significantly increasing its retention on the C18 column.[6] Caution: Ion-pairing reagents can be difficult to remove from the column and may suppress mass spectrometry signals.

Q3: My furo[2,3-b]pyrrole derivative seems to be decomposing on the silica column. How can I confirm this and prevent it?

A3: The acidic nature of silica gel can catalyze the degradation of sensitive molecules. Furo[2,3-b]pyrroles, being electron-rich aromatic systems, can be susceptible to acid-catalyzed decomposition or polymerization.[7][8]

Solutions:

  • Test for Stability (2D TLC): Before running a column, perform a simple stability test.

    • Spot your crude material on a silica TLC plate.

    • Let the plate sit on the bench for 30-60 minutes.

    • Elute the plate as you normally would.

    • If a new spot appears or the original spot diminishes, your compound is likely unstable on silica.[3][7]

  • Deactivate the Silica Gel: If you must use silica, you can reduce its acidity. However, adding a basic modifier as described in Q1 is usually a more reliable approach.

  • Use a Less Acidic Stationary Phase: Switch to neutral alumina or consider reversed-phase chromatography where the mobile phase pH can be controlled.[7]

  • Minimize Contact Time: Use flash chromatography with higher flow rates rather than traditional gravity chromatography to reduce the time your compound spends on the column.

Frequently Asked Questions (FAQs)
Q1: How do I choose the right purification strategy for a new polar furo[2,3-b]pyrrole derivative?

A1: The selection of a purification strategy is a multi-step process guided by the physicochemical properties of your compound. The flowchart below provides a decision-making framework. The primary choice depends on the compound's polarity, stability, and whether it is a solid or an oil.[3]

G start Start: Crude Furo[2,3-b]pyrrole Derivative assess Assess Properties: - Polarity (TLC) - Stability (2D TLC) - Physical State (Solid/Oil) start->assess is_solid Is it a solid with significant impurities? assess->is_solid try_xtal Attempt Recrystallization is_solid->try_xtal Yes is_stable Is it stable on silica? is_solid->is_stable No try_xtal->is_stable is_polar Is it very polar? (Rf < 0.1 in 5% MeOH/DCM) is_stable->is_polar Yes acid_base Consider Acid-Base Extraction for initial cleanup is_stable->acid_base No (Degrades) normal_phase Normal-Phase Chromatography (Silica or Alumina) - Add basic modifier (TEA/NH4OH) is_polar->normal_phase No rev_phase Reversed-Phase HPLC (C18 Column) - Use acid modifier (TFA/Formic Acid) is_polar->rev_phase Yes hilic Consider HILIC rev_phase->hilic Poor Retention? acid_base->rev_phase

Caption: Decision tree for selecting a purification strategy.

Q2: What are the best solvent systems for column chromatography of these compounds?

A2: The ideal solvent system provides a target compound Rf between 0.2 and 0.4 on TLC for good separation.[3] Below is a table of common starting points.

Chromatography ModeStationary PhaseCommon Solvents (in order of increasing polarity)Modifiers
Normal Phase Silica GelHexanes/Ethyl Acetate, Dichloromethane/Methanol0.1-1% Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH)
Reversed Phase C18 SilicaWater/Acetonitrile, Water/Methanol0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid
HILIC Amide, Cyano, etc.Acetonitrile/Water (High organic to low organic gradient)Ammonium Acetate or Formate buffer (e.g., 10 mM)
Q3: When is an acid-base extraction a useful purification step?

A3: An acid-base liquid-liquid extraction is an excellent initial cleanup step to separate your basic furo[2,3-b]pyrrole from neutral or acidic impurities before chromatography.

Workflow:

  • Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate, DCM).

  • Extract with an aqueous acid (e.g., 1M HCl). Your basic compound will become protonated and move to the aqueous layer.

  • Separate the layers. The organic layer now contains neutral and acidic impurities.

  • Basify the aqueous layer (e.g., with 1M NaOH or NaHCO₃) to deprotonate your compound.

  • Back-extract your neutral compound into a fresh organic solvent.

  • Dry the organic layer (e.g., with Na₂SO₄), filter, and evaporate the solvent.[6]

This technique can significantly simplify the subsequent chromatographic purification by removing a large portion of impurities.

Detailed Experimental Protocols
Protocol 1: Flash Chromatography on Silica Gel with a Basic Modifier

This protocol is for a moderately polar, base-stable furo[2,3-b]pyrrole derivative.

  • Solvent System Selection:

    • Develop a solvent system using TLC plates. A good starting point is Dichloromethane (DCM) with increasing percentages of Methanol (MeOH).

    • Aim for an Rf of ~0.3 for your target compound.

    • Once a suitable DCM/MeOH ratio is found, add 0.5% Triethylamine (TEA) to the pre-mixed solvent. For example: 94.5:5:0.5 DCM/MeOH/TEA.

  • Column Packing:

    • Select an appropriately sized column (typically, use a mass of silica 50-100 times the mass of your crude material).[3]

    • Prepare a slurry of silica gel in the least polar mobile phase (e.g., DCM with 0.5% TEA).

    • Pour the slurry into the column and use pressure to pack it evenly, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a volatile solvent (like DCM). Add a small amount of silica gel (2-3 times the mass of your product) and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[4]

    • Wet Loading: Dissolve the crude material in a minimal amount of the mobile phase and carefully pipette it onto the top of the column bed. This is less ideal as it can disturb the column bed.

  • Elution:

    • Begin eluting with your chosen solvent system, collecting fractions.

    • If separation is difficult, a gradient elution can be used, slowly increasing the percentage of the more polar solvent (e.g., MeOH).

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: HILIC Purification of a Highly Polar Derivative

This protocol is for a highly polar furo[2,3-b]pyrrole derivative that shows poor retention in reversed-phase.[6]

  • Column and Mobile Phase:

    • Use a HILIC column (e.g., with an amide or cyano stationary phase).

    • Mobile Phase A: Acetonitrile (ACN)

    • Mobile Phase B: Water with a buffer (e.g., 10 mM Ammonium Acetate)

  • Column Equilibration:

    • Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 10-15 column volumes.[6]

  • Sample Preparation:

    • Dissolve the sample in a solvent mixture as close to the initial mobile phase as possible. If solubility is an issue, dissolve in a minimal amount of a stronger solvent (like water or DMSO) and then dilute with acetonitrile.[6]

  • Gradient Elution:

    • Start with a high percentage of organic solvent (e.g., 95% ACN).

    • Run a gradient to increase the percentage of the aqueous phase (e.g., from 5% B to 40% B over 20-30 minutes).

    • Hold at the final percentage for a few minutes before re-equilibrating.

  • Post-Purification:

    • Combine the pure fractions.

    • Lyophilization (freeze-drying) is often the preferred method for removing the aqueous mobile phase.

References
  • Technical Support Center: Purification of Polar Aza-Heterocycles. BenchChem.
  • Overcoming challenges in the purification of heterocyclic compounds. BenchChem.
  • Synthesis and Reactions of Furo[2,3-b]pyrroles. MDPI.
  • Synthesis and Reactions of Furo[2,3-b]pyrroles. SciSpace.
  • Purification: Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry.
  • Reactions of Furo[2,3-b]pyrrole and Furo[3,2-b]pyrrole-Type Aldehydes.
  • Technical Support Center: Purification of Pyrrolo[2,3-b]indole Derivatives by Column Chrom
  • Purification of strong polar and basic compounds. Reddit r/Chempros.
  • Synthesis and Reactions of Furo[2,3-b]pyrroles. Semantic Scholar.
  • Purification and properties of pyrrole. OpenBU, Boston University.

Sources

Stability and storage conditions for Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate

Introduction

This compound is a versatile heterocyclic building block used in the synthesis of more complex molecules in medicinal and materials science research.[1] The fused furo[2,3-b]pyrrole core is an electron-rich system, which imparts specific reactivity that is advantageous for synthesis but also necessitates careful consideration of its storage and handling to ensure its integrity over time. This guide provides a comprehensive overview of best practices, answers frequently asked questions, and offers troubleshooting advice for researchers working with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended storage conditions for this compound?

The most critical storage parameter is temperature. Based on supplier safety data sheets (SDS), this compound should be stored at 2-8°C .[2] This refrigerated condition is essential to minimize the rate of potential degradation pathways.

Expert Rationale: The furo-pyrrole scaffold is an electron-rich diheteropentalene system.[3] Such systems can be susceptible to slow oxidation or other ambient reactions over time. Refrigeration is the primary method to reduce the kinetic energy of the system, thereby slowing down these potential degradation reactions and ensuring long-term purity.

Q2: Should I be concerned about atmospheric exposure? Is an inert atmosphere (e.g., Argon, Nitrogen) necessary?

For long-term storage, an inert atmosphere is strongly recommended. While short-term exposure to air during weighing is generally acceptable, prolonged exposure can be detrimental.

Expert Rationale: The pyrrole and furan rings are both susceptible to oxidation, which can manifest as a gradual darkening of the material. Storing the compound under an inert gas like argon or nitrogen displaces atmospheric oxygen and moisture, providing a protective environment. The SDS recommends storing the product in a dry area and keeping containers securely sealed, which aligns with the goal of minimizing atmospheric exposure.[2]

Q3: How sensitive is this compound to light and moisture?
  • Moisture: The ester functional group (-COOCH₃) presents a potential site for hydrolysis back to the carboxylic acid, especially in the presence of acidic or basic contaminants. Therefore, the compound must be stored in a dry (desiccated) environment.[2]

Q4: What type of container is best for storing this compound?

The compound should be stored in the original manufacturer's container whenever possible.[2] If repackaging is necessary, use a tightly sealed glass vial, preferably amber, to protect from light and moisture. Ensure the container cap has a chemically resistant liner (e.g., PTFE) to prevent contamination and ensure a tight seal.

Data Summary: Storage & Handling Parameters

ParameterRecommendationRationale & Scientific Basis
Temperature 2–8 °C [2]Reduces the rate of all potential chemical degradation pathways (e.g., oxidation, hydrolysis).
Atmosphere Inert Gas (Argon/Nitrogen) Prevents oxidation of the electron-rich furo-pyrrole ring system.
Moisture Store in a dry/desiccated environment Minimizes the risk of ester hydrolysis to the corresponding carboxylic acid.
Light Protect from light (Amber Vial) Precaution against potential UV-catalyzed degradation common to conjugated heterocyclic systems.
Container Tightly sealed glass vial with PTFE-lined cap Ensures an inert, impermeable barrier against atmospheric contaminants.[2]

Troubleshooting Guide

Problem: The compound, which was a white/off-white solid, has developed a yellow or brown tint.
  • Potential Cause: This is a classic indicator of oxidation or a minor degradation event. The formation of conjugated, colored species often results from the decomposition of electron-rich heterocyclic systems upon exposure to air.

  • Recommended Action:

    • Assess the Extent: A slight color change may not significantly impact many synthetic applications.

    • Analytical Check: Before use in a critical reaction, verify the compound's purity via an appropriate analytical method (e.g., ¹H NMR, LC-MS). Check for the appearance of new, unexplained peaks.

    • Purification: If purity is compromised, consider recrystallization or flash chromatography if a suitable solvent system can be identified.

    • Future Prevention: Immediately purge the vial with inert gas after each use and ensure the container is sealed tightly before returning to refrigerated storage.

Problem: The solid compound appears clumpy or has a different texture.
  • Potential Cause: This typically indicates moisture absorption. The compound may have been exposed to humid air during handling, or the container seal may be compromised.

  • Recommended Action:

    • Dry the Sample: Dry the material under high vacuum for several hours. A gentle warming (e.g., 30-40°C) can be applied if the compound is thermally stable, but this should be done with caution.

    • Check for Hydrolysis: If the compound has been wet for an extended period, ester hydrolysis is a concern. An NMR or IR spectrum can help identify the presence of the carboxylic acid.

    • Improve Handling: Use a glove box or glove bag for aliquoting the material to minimize future moisture exposure. Store the main container within a larger vessel containing a desiccant.

Experimental Workflow & Troubleshooting Diagram

This diagram outlines the decision-making process when assessing the stability of your compound.

G cluster_storage Storage & Handling Protocol cluster_troubleshooting Troubleshooting Workflow Store Store at 2-8°C Inert Atmosphere Protect from Light/Moisture Observe Observe Compound Before Use Store->Observe Check Visual Change? Observe->Check NoChange No Change Proceed with Experiment Check->NoChange No ColorChange Color Change? (Yellow/Brown) Check->ColorChange Yes Clumping Clumping/Wet? ColorChange->Clumping No Oxidation Probable Oxidation ColorChange->Oxidation Yes Clumping->NoChange No Moisture Probable Moisture Contamination Clumping->Moisture Yes QC Run QC Analysis (NMR, LC-MS) Oxidation->QC Dry Dry Under Vacuum Moisture->Dry Dry->QC

Caption: Troubleshooting workflow for assessing compound stability.

References

  • Apollo Scientific. (2023, July 10). Safety Data Sheet for 6H-Furo[2,3-b]pyrrole-5-carboxylic acid methyl ester.
  • Zhenyu Biotech. METHYL 6H-THIENO[2,3-B]PYRROLE-5-CARBOXYLATE CAS NO.118465-49-9.
  • PubChem. 6-Methyl-6H-furo[2,3-b]pyrrole-5-carboxylic acid. Retrieved from [Link].

  • Krutošíková, A., Ramsden, C. A., Dandárová, M., & Lyčka, A. (1997). Synthesis and Reactions of Furo[2,3-b]pyrroles. Molecules, 2(4), 69-79. Available at: [Link]

  • SciSpace. (1997, April 20). Synthesis and Reactions of Furo[2,3-b]pyrroles. Retrieved from [Link].

  • Sci-Hub. Synthesis and Reactions of Furo[2,3-b]pyrroles.
  • Krutošíková, A., et al. Reactions of Furo[2,3-b]pyrrole and Furo[3,2-b]pyrrole-Type Aldehydes.
  • PubChemLite. 6h-furo[2,3-b]pyrrole-5-carboxylic acid methyl ester. Retrieved from [Link].

Sources

Technical Support Center: Optimizing the Synthesis of 6H-furo[2,3-b]pyrrole-5-carboxyhydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers engaged in the synthesis of 6H-furo[2,3-b]pyrrole-5-carboxyhydrazide. We address common challenges, offer troubleshooting strategies, and present a logical framework for optimizing reaction conditions, grounded in established chemical principles and field-proven insights.

Overview of the Synthetic Challenge

The target molecule, 6H-furo[2,3-b]pyrrole-5-carboxyhydrazide, is a valuable heterocyclic scaffold. The most direct synthetic route is the hydrazinolysis of a corresponding ester precursor, typically Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate. While this transformation is standard for many substrates, the specific furo[2,3-b]pyrrole system presents a unique challenge.

Notably, published research indicates that the direct hydrazinolysis of this compound under conditions successful for its N-substituted (6-methyl and 6-benzyl) analogues was unsuccessful.[1][2] This suggests that the acidic N-H proton of the pyrrole ring imparts instability to the molecule under the nucleophilic and potentially basic conditions of the reaction, leading to low yields or decomposition.

This guide is structured to address this core issue, providing a baseline protocol and a series of troubleshooting steps to navigate the complexities of this synthesis.

Overall Reaction Scheme

ReactionScheme Ester This compound Product 6H-furo[2,3-b]pyrrole-5-carboxyhydrazide Ester->Product Hydrazinolysis Reagents Hydrazine Hydrate (NH₂NH₂·H₂O) Ethanol (Solvent) Reagents->Product

Caption: General synthetic route via hydrazinolysis.

Baseline Experimental Protocol

This protocol describes the standard conditions for the hydrazinolysis reaction. It serves as a starting point for optimization and troubleshooting. The synthesis of the precursor, this compound, is achieved via thermolysis of methyl 2-azido-3-(3-furyl)propenoate.[1][2]

Materials:

  • This compound (1.0 eq)

  • Hydrazine hydrate (80-100% solution, 10-20 eq)

  • Anhydrous Ethanol (or Methanol)

Procedure:

  • Dissolve this compound in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. A typical concentration is 0.1-0.2 M.

  • Add hydrazine hydrate (10 equivalents) to the solution at room temperature.

  • Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting ester.

  • Upon completion, cool the reaction mixture to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Precipitate the product by adding the concentrated mixture to ice-cold water.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

  • If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol, or an ethanol/water mixture).

Troubleshooting Guide & FAQs

This section is designed as a decision-making tool to address specific experimental issues.

Caption: Troubleshooting decision tree for the synthesis.

Q1: My reaction yields are very low, or I observe significant decomposition of the starting material. What is the primary cause?

A1: This is the most critical issue for this specific synthesis. The N-H proton on the pyrrole ring is weakly acidic. In the presence of hydrazine, which can act as a base, the pyrrole nitrogen can be deprotonated. This may render the heterocyclic ring system unstable, leading to decomposition or undesired side reactions. This aligns with observations that N-substituted analogues, which lack this acidic proton, react cleanly to form the corresponding hydrazides.[1][2]

Troubleshooting Strategies:

  • Employ Milder Reaction Conditions: The standard refluxing in ethanol may be too harsh. Systematically lowering the thermal energy can prevent decomposition.

    • Temperature: Reduce the reaction temperature to a range of 40-60 °C.

    • Time: Monitor the reaction closely by TLC every 30-60 minutes. Shorter reaction times may be sufficient at lower temperatures and can minimize degradation.

    • Reagent Stoichiometry: Use a smaller excess of hydrazine hydrate (e.g., 3-5 equivalents) to reduce the basicity of the reaction medium.

  • Protect the Pyrrole Nitrogen: A robust, albeit longer, strategy is to temporarily protect the reactive N-H group. This is a common tactic in complex heterocyclic synthesis.[3]

    • Protection: Protect the pyrrole nitrogen of the starting ester with a suitable protecting group, such as tert-butyloxycarbonyl (BOC) or (2-(trimethylsilyl)ethoxy)methyl (SEM).

    • Hydrazinolysis: Perform the hydrazinolysis on the N-protected ester. This substrate should be significantly more stable under the reaction conditions.

    • Deprotection: Remove the protecting group under appropriate conditions (e.g., trifluoroacetic acid for BOC) to yield the final desired product.

Q2: The reaction stalls, leaving a significant amount of unreacted starting ester. How can I drive the reaction to completion?

A2: This indicates that the reaction conditions are not sufficiently forcing to overcome the activation energy of the hydrazinolysis. This is a common issue in the synthesis of hydrazides from sterically hindered or electron-rich esters.[4]

Troubleshooting Strategies:

  • Increase Hydrazine Concentration: Incrementally increase the molar equivalents of hydrazine hydrate. A large excess (up to 20-30 equivalents) can increase the reaction rate through mass action.

  • Increase Temperature: If milder conditions (from Q1) are not effective and decomposition is not the primary issue, a higher temperature may be necessary. Consider switching the solvent to n-butanol (boiling point ~118 °C).

  • Catalysis: While often unnecessary for simple esters, the addition of a catalytic amount of a weak acid, such as acetic acid, can sometimes facilitate the reaction, although care must be taken to avoid undesired side reactions.[5]

ParameterBaselineOptimization for Low ConversionOptimization for Decomposition
Temperature Reflux (~78°C)Increase to 80-120°C (e.g., n-butanol)Decrease to 40-60°C
Hydrazine (eq.) 10-20Increase to 20-30Decrease to 3-5
Solvent Ethanoln-Butanol, DioxaneEthanol, Methanol
Time (h) 4-1212-24 (Monitor)1-6 (Monitor)
Key Strategy Standard HydrazinolysisDrive reaction forwardMinimize degradation
Q3: The product appears to have formed, but I am struggling with purification. What are the best practices?

A3: Carboxyhydrazides are polar molecules containing multiple hydrogen bond donors and acceptors. This can lead to challenging purifications.[6]

Troubleshooting Strategies:

  • Recrystallization: This is the most effective method for purifying solid hydrazides. Experiment with different solvent systems. Good starting points include ethanol, methanol, isopropanol, or mixtures with water. The goal is to find a solvent in which the product is sparingly soluble at room temperature but highly soluble when hot.

  • Column Chromatography: If recrystallization fails, silica gel chromatography can be used. Due to the polarity of the product, a highly polar eluent system will be required (e.g., dichloromethane with a gradient of 5-20% methanol). Be aware that hydrazides can sometimes streak on silica; adding a small amount (0.5-1%) of triethylamine or ammonia to the eluent can sometimes improve peak shape.

  • Trituration/Washing: Before more complex purification, wash the crude solid product extensively with solvents that are poor for the product but good for the impurities. For example, washing with diethyl ether or ethyl acetate can remove less polar starting materials or byproducts.

Q4: How do I confirm the successful synthesis of the target hydrazide?

A4: A combination of spectroscopic methods is essential for unambiguous characterization.

  • ¹H NMR: The most telling sign is the disappearance of the sharp singlet corresponding to the methyl ester protons (-OCH₃) typically found around 3.8-4.0 ppm. Concurrently, new broad singlets for the -NH and -NH₂ protons will appear, often downfield (e.g., 8-11 ppm for the -CONH- proton and 4-5 ppm for the -NH₂ protons), which may exchange with D₂O.[7]

  • ¹³C NMR: The carbonyl carbon of the hydrazide will have a characteristic chemical shift, typically in the 160-170 ppm range, slightly different from the starting ester.[7]

  • IR Spectroscopy: Look for the disappearance of the C-O stretch of the ester and the appearance of characteristic N-H stretching bands (often two peaks around 3200-3400 cm⁻¹) and a shift in the C=O (amide I) band.

  • Mass Spectrometry (MS): Confirm the molecular weight of the product by finding the correct molecular ion peak (M⁺) or protonated species ([M+H]⁺).

References

  • Fišera, L., et al. (1997). Synthesis and Reactions of Furo[2,3-b]pyrroles. Molecules, 2(2), 70-77. [Link][1]

  • Fišera, L., et al. (1997). Synthesis and Reactions of Furo[2,3-b]pyrroles. SciSpace. [Link][2]

  • Semantic Scholar. (1997). Synthesis and Reactions of Furo[2,3-b]pyrroles. [Link]

  • Mali, M. D., & Jawale, D. V. (2021). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. Pharmaceuticals, 14(11), 1166. [Link][5]

  • Barqi, M. M., et al. (2023). Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biological Activity. ResearchGate. [Link][8]

  • Gašparová, R., et al. (2013). Synthesis of Furo[3,2-b]pyrrole-5-carboxhydrazides and Their Cu, CO and Ni Complexes. Central European Journal of Chemistry, 11(8), 1279-1287. [Link]

  • Estevez-Hernandez, O., et al. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 27(19), 6543. [Link][4]

  • ResearchGate. (2019). Challenges and Strategies for Synthesizing Glutamyl Hydrazide Containing Peptides. [Link][6]

  • ResearchGate. (2018). Hydrazinolysis of fatty acid methyl esters 2a-c in methanol at 65 ºC. [Link][9]

  • Trofimov, B. A., et al. (2021). Hydrazides in the reaction with hydroxypyrrolines: less nucleophilicity – more diversity. Organic & Biomolecular Chemistry, 19(4), 850-858. [Link][10]

  • Dagdag, O., et al. (2023). Ethyl ester/acyl hydrazide-based aromatic sulfonamides: facile synthesis, structural characterization, electrochemical measurements and theoretical studies as effective corrosion inhibitors for mild steel in 1.0 M HCl. RSC Advances, 13(1), 1-18. [Link][7]

  • Giske, C. G., et al. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 28(14), 5378. [Link][3]

Sources

Technical Support Center: Stabilizing Furopyrrole Intermediates During Workup

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and preventative strategies to address the common challenge of furopyrrole intermediate decomposition during experimental workup. Furopyrrole cores are electron-rich heterocyclic systems, making them inherently susceptible to degradation under various conditions. This document is designed to provide you with the mechanistic understanding and practical protocols necessary to maximize your yield and ensure the integrity of your target compounds.

Part 1: Troubleshooting Guide & FAQs

This section addresses specific issues encountered during the workup of furopyrrole intermediates in a direct question-and-answer format.

Q1: My reaction mixture turned dark brown or black, and a tar-like substance precipitated after I added acid for the workup. What is happening?

A: You are likely observing acid-catalyzed polymerization of the pyrrole ring.[1] Pyrrole and its derivatives are electron-rich, and under acidic conditions, the ring can be protonated. This disrupts the aromaticity, creating a highly reactive electrophilic species. This species is then attacked by a neutral, electron-rich furopyrrole molecule, initiating a chain reaction that results in the formation of insoluble, dark-colored polymers.[1] Common visual indicators include the rapid darkening of the solution (to green, brown, or black) and the formation of intractable precipitates.[1]

Q2: My yield is consistently low, and post-workup TLC analysis shows multiple new spots that weren't in the initial reaction mixture. What is the likely cause?

A: This issue strongly suggests oxidative decomposition. The high electron density of the furopyrrole system makes it highly susceptible to oxidation by atmospheric oxygen, especially if the workup procedure is prolonged. Reactive oxygen species can lead to a cascade of degradation reactions, resulting in a complex mixture of byproducts and a significant loss of your desired intermediate.[2]

Q3: I seem to lose a significant amount of my product during the solvent removal step on the rotary evaporator, even with a low bath temperature. Why?

A: This points towards thermal decomposition, potentially compounded by residual acidic or basic impurities. Many complex organic intermediates are thermally labile. Even moderate heat applied during concentration can provide the activation energy needed for degradation pathways, such as isomerization or fragmentation.[3] The problem is exacerbated if trace amounts of acid or base, which can catalyze decomposition, are not effectively removed during the washing steps.

Q4: How can I choose the right N-protecting group to prevent these issues from the start?

A: Selecting the appropriate N-protecting group during the synthesis design phase is the most robust strategy to prevent acid-induced decomposition. The key is to use an electron-withdrawing group, which decreases the electron density of the pyrrole ring and makes it less susceptible to protonation.[1][4]

  • For High Acid Stability: Sulfonyl groups, such as tosyl (Ts) or benzenesulfonyl (Bs), are excellent choices. They are highly stable in strongly acidic media and a wide range of other reaction conditions.[1][5]

  • For Acid Lability (Avoid): Carbamate groups like tert-butoxycarbonyl (Boc) are designed to be removed by strong acids (e.g., TFA) and are therefore unsuitable if your subsequent reaction or workup involves acidic conditions.[1][5]

The choice depends entirely on your planned synthetic route and the conditions your molecule will need to endure.

Part 2: Core Preventative Strategies & Protocols

Here, we detail the core laboratory practices and protocols to prevent decomposition. These strategies are built on controlling the chemical and physical environment of your intermediate during the critical workup phase.

Strategy 1: Rigorous Atmospheric Control

Excluding oxygen is paramount to preventing oxidative degradation. Performing the entire workup under an inert atmosphere (Nitrogen or Argon) is a critical, non-negotiable step for sensitive intermediates.

  • Preparation: Before quenching your reaction, ensure all aqueous solutions (e.g., NaHCO₃, NH₄Cl, brine) are thoroughly degassed. This can be achieved by bubbling Argon or Nitrogen through them for 15-30 minutes or by using several cycles of vacuum followed by backfilling with inert gas.

  • Quenching: Cool the reaction vessel to the appropriate temperature (typically 0 °C or lower) in an ice bath. Maintain a positive pressure of inert gas in the flask. Slowly add the quenching solution via a cannula or a dropping funnel also equipped with an inert gas inlet.[6][7]

  • Extraction: Transfer the quenched reaction mixture to a separatory funnel that has been previously flushed with inert gas.[8][9] Perform the liquid-liquid extraction. During shaking, periodically vent the funnel into the inert atmosphere of the hood, not into the open air.

  • Drying and Filtration: Drain the organic layer into a flask containing a drying agent (e.g., Na₂SO₄ or MgSO₄) under a blanket of inert gas. Swirl to dry. Filter the solution through a cannula packed with a small cotton plug into a pre-weighed, flame-dried round-bottom flask, again maintaining positive inert gas pressure.

  • Concentration: Concentrate the solution on a rotary evaporator. It is good practice to break the vacuum with inert gas rather than air when the process is complete.

G cluster_prep Preparation cluster_main Workup Under N2/Ar P1 Degas all aqueous solutions P2 Flame-dry glassware (Flasks, Funnel) A 1. Quench Reaction at Low Temp P2->A B 2. Transfer to Inerted Separatory Funnel A->B C 3. Perform Extractions B->C D 4. Dry Organic Layer (e.g., Na2SO4) C->D E 5. Filter via Cannula into Final Flask D->E F 6. Concentrate (Rotovap) E->F

Caption: Workflow for an extraction under inert atmosphere.

Strategy 2: Precise pH and Thermal Management

Controlling pH and temperature are fundamental levers to inhibit both acid/base-catalyzed and thermal decomposition pathways.

  • pH Control: Avoid strong acids and bases. Use mild aqueous solutions for washing. If your compound is zwitterionic or has multiple pKa values, careful pH adjustment can be critical for successful isolation.[10] The goal is to find a pH where your compound is neutral and soluble in the organic phase while impurities are ionized and extracted into the aqueous phase.[11][12]

  • Temperature Control: Every step of the workup, from quenching to concentration, should be performed at low temperatures (0 °C is a good starting point).[13][14][15][16] Lower temperatures drastically reduce the rates of all chemical reactions, including decomposition.[13]

Table 1: Troubleshooting Summary
Symptom Probable Cause Recommended Solution(s)
Darkening of solution, precipitate formationAcid-catalyzed polymerization[1]• Avoid strong acids; use weak buffers (e.g., sat. NH₄Cl).• Work at 0 °C or below.• Use an N-protecting group (e.g., Tosyl) in the synthesis design.
Multiple spots on TLC, low yieldOxidation by atmospheric O₂• Perform workup under inert atmosphere (N₂/Ar).[17]• Use degassed solvents.• Add an antioxidant (e.g., BHT) to extraction solvents.
Product loss during solvent removalThermal Decomposition• Concentrate at the lowest possible temperature.• Ensure all catalytic impurities (acid/base) are removed.• Use high-vacuum distillation or lyophilization if necessary.
Strategy 3: Chemical Stabilization with Antioxidants

For particularly sensitive intermediates, adding a chemical stabilizer can provide an extra layer of protection against oxidative degradation. Antioxidants are substances that can prevent or delay oxidation when present in low concentrations.[2]

  • Mechanism: Phenolic antioxidants, like BHT, function as radical scavengers. They react with and neutralize the free radicals that initiate the oxidative chain reaction, thus protecting your compound.[18][19]

  • Application: A small amount of an antioxidant can be added directly to the extraction solvents or to the combined organic layers before concentration.

Table 2: Recommended Antioxidants for Workup
Antioxidant Mechanism Typical Use Case & Concentration
Butylated Hydroxytoluene (BHT) Chain-breaking, radical scavenger[18]General-purpose for non-polar organic solvents. Add ~0.01 wt% to the solvent.
α-Tocopherol (Vitamin E) Chain-breaking, radical scavenger[19]Effective biological antioxidant, suitable for sensitive natural product-like molecules.
Ascorbic Acid (Vitamin C) Reducing agent, aqueous radical scavenger[19]Can be used in the aqueous wash solutions to remove oxidizing agents.
Part 3: Advanced Topic - Proactive Stabilization via N-Protection

The most effective method to prevent decomposition is often to build stability into the molecule itself. For furopyrroles, this means protecting the pyrrole nitrogen.

Caption: N-protection reduces ring reactivity, enhancing stability.

Table 3: Comparison of Common N-Protecting Groups
Protecting Group Stability Profile Common Deprotection Conditions
Tosyl (Ts) Very stable to strong acids, bases, and many organometallics.Reductive cleavage (e.g., Mg/MeOH, Na/NH₃).[1][5]
tert-Butoxycarbonyl (Boc) Stable to base and nucleophiles. Labile to strong acids. Strong acid (TFA, HCl).[1][5]
[2-(trimethylsilyl)ethoxy]methyl (SEM) Stable to a wide range of conditions.Fluoride source (TBAF) or strong acid.[20]
Part 4: Analytical Confirmation of Decomposition

If you suspect decomposition, it is crucial to confirm it analytically. A stability-indicating HPLC or LC-MS method can be developed to separate the parent intermediate from its degradation products.[21] By subjecting a pure sample of your intermediate to forced degradation conditions (e.g., treating with acid, base, peroxide, heat), you can identify the retention times of key degradants and monitor their formation during actual workup procedures.[21][22]

References
  • Lisa Nichols. (2022). Inert Atmosphere. YouTube. Retrieved from [Link]

  • ResearchGate. (2015). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box? Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. Retrieved from [Link]

  • Domagala, M., et al. (n.d.). Selected heterocyclic compounds as antioxidants. Synthesis and biological evaluation. Retrieved from [Link]

  • ATSDR. (n.d.). Analytical methods for 2,3-benzofuran. Retrieved from [Link]

  • ResearchGate. (2006). Pyrrole Protection. Retrieved from [Link]

  • UT FRI Bioactive Molecules. (2017). Performing a Reaction Under an Inert Atmosphere. YouTube. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021). Setting up reactor in inert atmosphere. Retrieved from [Link]

  • Pelucchi, M., et al. (2018). Pyrolysis and Combustion Chemistry of Pyrrole, a Reference Component for Bio-oil Surrogates: Jet-Stirred Reactor Experiments and Kinetic Modeling. ACS Publications. Retrieved from [Link]

  • Svete, J., et al. (1998). Synthesis and Reactions of Furo[2,3-b]pyrroles. MDPI. Retrieved from [Link]

  • Bell, M. J., et al. (1982). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • ResearchGate. (n.d.). The Search for Promising Antioxidants and Thermostabilizers for Synthetic Fibres in a Number of Nitrogen-Containing Heterocycle Derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrroles. Retrieved from [Link]

  • Baran, P. S. (n.d.). Protecting Groups. Retrieved from [Link]

  • Al-Ostath, A., et al. (2023). Antioxidant activity of novel nitrogen scaffold with docking investigation and correlation of DFT stimulation. National Institutes of Health. Retrieved from [Link]

  • Gal, O., et al. (2021). Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. National Institutes of Health. Retrieved from [Link]

  • Jomova, K., et al. (2011). Structural, chemical and biological aspects of antioxidants for strategies against metal and metalloid exposure. National Institutes of Health. Retrieved from [Link]

  • Sahu, A., et al. (2014). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. National Institutes of Health. Retrieved from [Link]

  • Patel, P., et al. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. Retrieved from [Link]

  • Pino, V., et al. (2020). Use of a pH-sensitive polymer in a microextraction and preconcentration method directly combined with high-performance liquid chromatography. PubMed. Retrieved from [Link]

  • ResearchGate. (2020). Use of a pH-sensitive polymer in a microextraction and preconcentration method directly combined with high-performance liquid chromatography. Retrieved from [Link]

  • Takiyama, H., et al. (2016). Study on Control of pH-Modulation Crystallization Utilizing Concept of Dissociation Equilibrium. PubMed. Retrieved from [Link]

  • ResearchGate. (2006). Analytical methodologies for discovering and profiling degradation-related impurities. Retrieved from [Link]

  • Tella, M., & Tarsy, D. (2021). Diagnosis and management of periodic hypothermia. National Institutes of Health. Retrieved from [Link]

  • OHSU. (n.d.). Young Infant Hypothermia Clinical Pathway. Retrieved from [Link]

  • Foley, C., & Dougherty, J. (2024). Hypothermia. StatPearls. Retrieved from [Link]

  • Manthie, K., et al. (2015). Hypothermia in Young Infants: Frequency and Yield of Sepsis Work Up. National Institutes of Health. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate for Library Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, medicinal chemists, and process development scientists focused on the gram-scale synthesis and subsequent library diversification of the valuable Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate scaffold. This resource provides in-depth, field-proven insights, troubleshooting guides, and detailed protocols to navigate the challenges of scaling this synthesis for drug discovery programs.

The furo[2,3-b]pyrrole core is a significant heterocycle in medicinal chemistry, offering a unique structural motif for kinase inhibitors and other therapeutic agents.[1] However, transitioning its synthesis from milligram to multi-gram or kilogram scale for library generation introduces challenges related to safety, reaction control, and purification. This guide is structured to address these challenges head-on, providing practical, experience-based solutions.

Part 1: Synthesis of the Core Scaffold: this compound

The most established route to the furo[2,3-b]pyrrole core is via the Hemetsberger-Knittel reaction, which involves the thermolysis of a vinyl azide precursor.[2][3] This multi-step synthesis requires careful optimization and stringent safety protocols, especially at scale.

Overall Synthetic Workflow

Synthesis_Workflow A 3-Furaldehyde C Methyl 2-azido-3-(3-furyl)propenoate (Vinyl Azide Precursor) A->C Knoevenagel Condensation NaOCH3 B Methyl Azidoacetate B->C D This compound (Core Scaffold) C->D Thermolysis (Intramolecular Cyclization) Toluene, Δ Diversification_Workflow Core This compound N_Alkylated N-Alkylated Derivatives Core->N_Alkylated N-Alkylation (PTC) R-X, Base Formylated 2-Formyl Derivative Core->Formylated Vilsmeier-Haack POCl3, DMF Other_Derivatives Further Library Compounds Formylated->Other_Derivatives Reductive Amination, Wittig, etc.

Sources

Challenges in the synthesis of fused oxygen-nitrogen-containing heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Synthesis of Fused Oxygen-Nitrogen Heterocycles. This guide is designed for researchers, medicinal chemists, and drug development professionals navigating the intricate landscape of synthetic organic chemistry. Fused O-N heterocycles are privileged scaffolds in numerous biologically active compounds and pharmaceuticals, yet their synthesis is often fraught with challenges.

This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols in a user-friendly question-and-answer format. Our goal is to move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions and overcome common hurdles in your synthetic endeavors.

Section 1: Troubleshooting Guides for Key Synthetic Reactions

This section addresses specific issues encountered during common cyclization strategies used to construct fused oxygen-nitrogen heterocycles.

Intramolecular Cyclization Reactions

Intramolecular cyclizations are fundamental for forming heterocyclic rings. However, achieving high yields and the desired regioselectivity can be challenging.

Question: My intramolecular cyclization is resulting in a low yield of the desired fused heterocycle. What are the primary factors to investigate?

Answer: Low yields in intramolecular cyclizations often stem from a combination of kinetic and thermodynamic factors. A systematic approach to troubleshooting is essential.[1]

  • Ring Size and Strain: The formation of 5- and 6-membered rings is generally kinetically and thermodynamically favored over smaller or larger rings.[1] If you are attempting to form a strained ring system (e.g., 4-membered or >7-membered), the reaction rate will likely be slow, and side reactions may predominate.

    • Causality: The activation energy for forming highly strained rings is significant. For larger rings, the entropic penalty of bringing the reactive ends of a long chain together decreases the probability of a successful cyclization event.[2]

    • Solution: Consider modifying your synthetic strategy to form a more favorable ring size, which can be later expanded or contracted. High dilution conditions can also favor intramolecular reactions over intermolecular polymerization for larger rings.

  • Nucleophilicity and Electrophilicity: The reaction rate is directly dependent on the nucleophilicity of the attacking atom (e.g., amine or hydroxyl group) and the electrophilicity of the carbon center being attacked.

    • Solution: Enhance the nucleophilicity of the amine or alcohol by using a suitable base to deprotonate it. However, be cautious as strong bases can promote side reactions. The electrophilicity of the carbon can be increased by using substrates with good leaving groups or by activating a carbonyl group with a Lewis acid.

  • Substrate Conformation: The reacting functional groups must be able to adopt a conformation that allows for orbital overlap for the cyclization to occur.

    • Solution: The introduction of rigid elements, such as double bonds or aromatic rings, in the linker between the reacting groups can pre-organize the molecule into a favorable conformation for cyclization.

Question: I am observing the formation of unexpected side products in my intramolecular cyclization. What are the likely culprits?

Answer: Side product formation is a common issue and can often provide clues to unintended reaction pathways.

  • Intermolecular Reactions: If your starting material is at a high concentration, intermolecular reactions leading to dimers or polymers can compete with the desired intramolecular cyclization.

    • Solution: Employ high dilution conditions (typically <0.01 M) to favor the intramolecular pathway. This can be achieved by slowly adding the substrate to a large volume of solvent.

  • Elimination Reactions: If your substrate has a good leaving group, elimination reactions can compete with nucleophilic substitution, especially if sterically hindered.

    • Solution: Use a less hindered base or a more nucleophilic, less basic reagent. Lowering the reaction temperature can also favor substitution over elimination.

  • Rearrangements: In some cases, unexpected rearrangements of the carbon skeleton can occur, particularly if carbocationic intermediates are involved.[3][4][5][6]

    • Solution: Avoid strongly acidic conditions that can promote carbocation formation. If a rearrangement is unavoidable, you may need to redesign your synthetic route.

The Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful tool for synthesizing tetrahydroisoquinolines and tetrahydro-β-carbolines, which are common cores in alkaloids.[7]

Question: My Pictet-Spengler reaction is giving a low yield, or no product at all. How can I troubleshoot this?

Answer: Low yields in the Pictet-Spengler reaction are often related to the reactivity of the starting materials and the reaction conditions.[8]

  • Aromatic Ring Nucleophilicity: The cyclization step is an electrophilic aromatic substitution. Electron-donating groups on the aromatic ring are crucial for activating it towards attack by the iminium ion intermediate.[9] Substrates with electron-withdrawing groups or unsubstituted phenyl rings often give poor yields or require harsh conditions.[10][11]

    • Solution: If possible, start with a more electron-rich β-arylethylamine. Alternatively, harsher conditions, such as stronger acids (e.g., trifluoroacetic acid) and higher temperatures, may be necessary, but be mindful of potential side reactions.[10][11]

  • Iminium Ion Formation and Stability: The reaction proceeds via an iminium ion intermediate. Inefficient formation or instability of this intermediate will lead to low yields.

    • Solution: Ensure your aldehyde is of high quality, as they can be prone to oxidation or polymerization.[8] Using a slight excess (1.1-1.5 equivalents) of the aldehyde can drive the reaction to completion.[8] The choice of acid catalyst and solvent is also critical. While protic solvents are common, aprotic solvents like dichloromethane (DCM) or toluene can sometimes provide superior yields.[8]

  • Reaction Conditions: The optimal temperature, reaction time, and catalyst loading can vary significantly depending on the substrates.

    • Solution: Systematically screen different acid catalysts (both Brønsted and Lewis acids), catalyst loadings, solvents, and temperatures.[8] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid product degradation from prolonged reaction times.[8]

Question: What are the common side reactions in a Pictet-Spengler synthesis, and how can they be minimized?

Answer: Several side reactions can compete with the desired cyclization.

  • Oxidation of the Product: The tetrahydro-β-carboline product can be oxidized to the corresponding aromatic β-carboline, especially at elevated temperatures and with prolonged exposure to air.[8]

    • Solution: Run the reaction under an inert atmosphere (e.g., nitrogen or argon). If oxidation is still an issue, consider a subsequent reduction step after the cyclization.

  • Aldehyde Self-Condensation: Aldehydes can undergo acid-catalyzed self-condensation reactions.[8]

    • Solution: Use a moderate excess of the aldehyde and consider adding it slowly to the reaction mixture.

  • Formation of Stable Intermediates: The imine intermediate may be too stable to cyclize efficiently.

    • Solution: This can sometimes be overcome by using a stronger acid catalyst or higher temperatures to promote the cyclization step.

  • Reactant Preparation: In a dry round-bottom flask under an inert atmosphere, dissolve the β-arylethylamine (1.0 eq.) in an appropriate solvent (e.g., DCM, toluene, or methanol).

  • Aldehyde Addition: Add the aldehyde (1.0–1.2 eq.) to the stirred solution at room temperature.

  • Acid Catalyst Addition: Add the acid catalyst (e.g., trifluoroacetic acid, 1.1 eq.) dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at the desired temperature (room temperature to reflux) and monitor its progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture and quench with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

The Bischler-Napieralski Reaction

This reaction is a key method for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides.[3][12][13]

Question: I am observing a significant amount of a styrene-like byproduct in my Bischler-Napieralski reaction. What is causing this and how can I prevent it?

Answer: The formation of a styrene derivative is a classic side reaction in the Bischler-Napieralski synthesis, known as a retro-Ritter reaction.[12][14]

  • Causality: This side reaction occurs from the nitrilium ion intermediate, which is in equilibrium with the starting materials. Elimination of the amide group as a nitrile leads to the formation of a styrene. This is particularly favored when the resulting styrene is part of a conjugated system.[14]

  • Solutions:

    • Solvent Choice: Using the corresponding nitrile as the solvent can shift the equilibrium away from the retro-Ritter pathway. However, this may not always be practical due to the cost or availability of the nitrile.[14]

    • Alternative Reagents: Using oxalyl chloride can generate an N-acyliminium intermediate, which avoids the formation of the nitrilium ion and thus prevents the retro-Ritter reaction.[14]

Question: My Bischler-Napieralski cyclization is inefficient. What factors should I optimize?

Answer: The efficiency of this reaction is highly dependent on the substrate and the dehydrating agent used.

  • Aromatic Ring Activation: Similar to the Pictet-Spengler reaction, the Bischler-Napieralski cyclization is an electrophilic aromatic substitution. Electron-donating groups on the aromatic ring are essential for good yields.[12][13]

    • Solution: For substrates lacking electron-donating groups, stronger dehydrating agents and harsher conditions are required. A combination of phosphorus pentoxide (P₂O₅) in refluxing phosphoryl chloride (POCl₃) is often effective in these cases.[12][15]

  • Choice of Dehydrating Agent: A variety of dehydrating agents can be used, and the optimal choice depends on the substrate.

    • Common Reagents: POCl₃, P₂O₅, polyphosphoric acid (PPA), and triflic anhydride (Tf₂O) are commonly used.[15][16]

    • Rationale: POCl₃ forms an imidoyl phosphate, which is a good leaving group. The addition of P₂O₅ generates pyrophosphates, which are even better leaving groups, thus promoting the reaction for less reactive substrates.[14]

  • Reactant Setup: In a dry round-bottom flask equipped with a reflux condenser and under an inert atmosphere, add the β-arylethylamide (1.0 eq.).

  • Reagent Addition: Add the dehydrating agent (e.g., POCl₃) and an appropriate solvent (e.g., anhydrous DCM or toluene).

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, carefully quench the reaction by slowly adding it to ice water or a cooled basic solution. Extract the product with an organic solvent.

  • Purification: Wash the combined organic extracts, dry over an anhydrous drying agent, and concentrate. Purify the crude product by column chromatography or recrystallization.

Ring-Closing Metathesis (RCM)

RCM is a versatile method for forming unsaturated heterocyclic rings, including those containing oxygen and nitrogen.[17][18]

Question: My RCM reaction is sluggish and gives low yields. What are the key parameters to optimize?

Answer: The success of an RCM reaction depends heavily on the choice of catalyst and the reaction conditions.

  • Catalyst Selection: Modern ruthenium-based catalysts (e.g., Grubbs' or Hoveyda-Grubbs' catalysts) are generally tolerant of a wide range of functional groups. However, their activity can be influenced by the substrate.

    • Solution: Screen different generations of Grubbs' and Hoveyda-Grubbs' catalysts to find the most effective one for your specific substrate. For electron-rich amine substrates, which can be challenging, specific catalyst systems may be required.[19]

  • Reaction Concentration: RCM is an intramolecular reaction, so concentration plays a crucial role.

    • Solution: For the formation of medium to large rings, high dilution conditions are often necessary to minimize intermolecular oligomerization. For smaller rings (5-7 members), higher concentrations can be used.[20]

  • Solvent and Temperature: The choice of solvent can affect catalyst activity and stability.

    • Solution: Dichloromethane and toluene are common solvents for RCM. The reaction temperature should be optimized; while some reactions proceed at room temperature, others may require heating. However, be aware that higher temperatures can lead to catalyst decomposition.

Question: I am observing isomerization of the double bond in my RCM product. How can this be prevented?

Answer: Double bond isomerization is a known side reaction in RCM, often catalyzed by ruthenium hydride species that form as byproducts.[17]

  • Solution:

    • Additives: The addition of certain additives, such as 1,4-benzoquinone, can suppress isomerization by scavenging the ruthenium hydride species.[21]

    • Catalyst Choice: Some catalysts are more prone to promoting isomerization than others. Experiment with different catalysts to find one that minimizes this side reaction.

    • Reaction Time: Minimize the reaction time to reduce the exposure of the product to the catalyst once the desired cyclization has occurred.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to broader questions that researchers may have during the synthesis of fused oxygen-nitrogen heterocycles.

Q1: How do I choose the appropriate protecting groups for my synthesis?

A1: The selection of protecting groups is a critical aspect of synthetic strategy. The ideal protecting group should be:

  • Easy to install and remove in high yield.

  • Stable to the reaction conditions used in subsequent steps.

  • Removable under conditions that do not affect other functional groups in the molecule (orthogonality).[22]

For amines, common protecting groups include tert-butoxycarbonyl (Boc), which is acid-labile, and fluorenylmethyloxycarbonyl (Fmoc), which is base-labile.[22][23] For hydroxyl groups, silyl ethers (e.g., TBS, TIPS) are widely used and are typically removed with fluoride ions.[23] The choice will depend on the overall synthetic plan and the compatibility of the deprotection conditions with other functionalities present.

Q2: What are the best strategies for purifying polar, basic fused heterocycles?

A2: The purification of polar and basic compounds can be challenging due to their strong interaction with silica gel.

  • Chromatography:

    • Modified Normal Phase: If using silica gel, adding a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to the eluent can significantly improve peak shape and reduce streaking by neutralizing the acidic silanol groups.[14][24]

    • Reversed-Phase Chromatography: C18 columns are often a good choice for polar compounds. A mobile phase of water/acetonitrile or water/methanol with a modifier like formic acid or TFA is commonly used.[25]

    • Alternative Stationary Phases: Basic or neutral alumina can be a good alternative to silica for basic compounds.[24] Hydrophilic Interaction Liquid Chromatography (HILIC) is also well-suited for very polar compounds.[24]

  • Crystallization: If the compound is a solid, recrystallization from a suitable solvent system is an excellent purification method.

  • Acid-Base Extraction: For basic heterocycles, an acid-base workup can be a powerful purification tool. The compound can be extracted into an acidic aqueous layer, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer is basified to liberate the free base, which is then extracted into an organic solvent.

Q3: My reaction is sensitive to air and moisture. What precautions should I take?

A3: Many organometallic catalysts and reactive intermediates are sensitive to air and moisture.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon using standard Schlenk line or glovebox techniques.

  • Dry Solvents and Reagents: Use freshly distilled or commercially available anhydrous solvents. Solid reagents should be dried in a vacuum oven before use.

  • Degassing: For reactions sensitive to dissolved oxygen, the solvent can be degassed by bubbling with an inert gas or by a freeze-pump-thaw cycle.

Section 3: Visualization of Concepts

Workflow for Troubleshooting Low Reaction Yield

TroubleshootingWorkflow start Low Yield Observed check_reagents Verify Purity and Stoichiometry of Starting Materials start->check_reagents check_conditions Optimize Reaction Conditions (Solvent, Temp, Catalyst) check_reagents->check_conditions Reagents OK monitor_reaction Monitor Reaction Progress (TLC/LC-MS) check_conditions->monitor_reaction Conditions Optimized side_reactions Identify Side Products monitor_reaction->side_reactions Incomplete Conversion or Degradation workup_purification Evaluate Workup and Purification Steps monitor_reaction->workup_purification Reaction Complete side_reactions->check_conditions Modify Conditions to Minimize protocol_adherence Review Protocol Adherence workup_purification->protocol_adherence Product Loss During Isolation end_success Improved Yield protocol_adherence->end_success Protocol Followed Correctly

Caption: A logical workflow for diagnosing and resolving low reaction yields.

Mechanism of the Pictet-Spengler Reaction

PictetSpengler cluster_0 Iminium Ion Formation cluster_1 Cyclization and Aromatization Amine R-NH2 Imine Imine Amine->Imine + R'-CHO, -H2O Aldehyde R'-CHO Iminium Iminium Ion Imine->Iminium + H+ Cyclization Intramolecular Electrophilic Attack Iminium->Cyclization Electrophilic Aromatic Substitution Intermediate Spirocyclic Intermediate Cyclization->Intermediate Product Tetrahydroisoquinoline Intermediate->Product - H+ (Rearomatization)

Caption: Key steps in the Pictet-Spengler reaction mechanism.

References

  • NROChemistry. (n.d.). Pictet-Spengler Reaction. Retrieved January 17, 2026, from [Link]

  • Grokipedia. (n.d.). Bischler–Napieralski reaction. Retrieved January 17, 2026, from [Link]

  • Slideshare. (2016, November 29). Bischler napieralski reaction. [Link]

  • NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved January 17, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). Intramolecular Cyclization Side Reactions. Retrieved January 17, 2026, from [Link]

  • Ma, D., et al. (2014). Simple and Efficient Synthesis of Tetrahydro-β-Carbolines via the Pictet–Spengler Reaction in 1,1,1,3,3,3-Hexafluoro-2-propanol. The Journal of Organic Chemistry, 79(13), 6047–6055. [Link]

  • Grokipedia. (n.d.). Pictet–Spengler reaction. Retrieved January 17, 2026, from [Link]

  • University of California, Irvine. (n.d.). Protecting Groups. Retrieved January 17, 2026, from [Link]

  • YouTube. (2022, February 5). Bischler-Napieralski Reaction. [Link]

  • Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. Retrieved January 17, 2026, from [Link]

  • YouTube. (2020, October 29). Preparation of Isoquinoline by Bischler Napieralski Synthesis. [Link]

  • Dolezal, M., et al. (2021). Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. Chemical Society Reviews, 50(15), 8565-8593. [Link]

  • ResearchGate. (2025, August 9). Synthetic strategies to pyrido fused heterocycles. [Link]

  • Balci, M. (2020). Recent advances in the synthesis of fused heterocycles with new skeletons via alkyne cyclization. Tetrahedron Letters, 61(24), 151994. [Link]

  • Teledyne ISCO. (n.d.). Purine and Related Compound Purification Strategies. Retrieved January 17, 2026, from [Link]

  • Graphviz. (n.d.). Graphviz. Retrieved January 17, 2026, from [Link]

  • International Journal of Trend in Scientific Research and Development. (2021). CHEMISTRY AND SYNTHESIS OF FUSED HETEROCYCLIC COMPOUNDS. [Link]

  • ResearchGate. (2025, August 6). Synthesis of Heterocycles by Intramolecular Cyclization of Organic Azides. [Link]

  • National Institutes of Health. (2019). Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. [Link]

  • Bertrand, M. B., et al. (2010). Low Catalyst Loadings in Olefin Metathesis: Synthesis of Nitrogen Heterocycles by Ring-Closing Metathesis. Organic Letters, 12(5), 1140–1143. [Link]

  • ResearchGate. (n.d.). Chemoselective Protection of hydroxyl and amine functional groups catalysed by MOFs. Retrieved January 17, 2026, from [Link]

  • Wikipedia. (n.d.). Ring-closing metathesis. Retrieved January 17, 2026, from [Link]

  • Reddit. (2023, January 7). Purification of strong polar and basic compounds. [Link]

  • Organic Chemistry Portal. (n.d.). Ring Closing Metathesis (RCM). Retrieved January 17, 2026, from [Link]

  • Frontiers. (2020). Editorial: Green Synthesis of Heterocycles. [Link]

  • The Analytical Scientist. (2016, September 19). Purification of polar compounds. [Link]

  • National Institutes of Health. (2017). Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl). [Link]

  • National Institutes of Health. (2023). Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions. [Link]

  • RSC Publishing. (2016). One step synthesis of a fused four-ring heterocycle. [Link]

  • Master Organic Chemistry. (2011, July 4). Common Blind Spot: Intramolecular Reactions. [Link]

  • Organic Chemistry Portal. (n.d.). Benzo-fused N-Heterocycle synthesis. Retrieved January 17, 2026, from [Link]

  • Química Orgánica.org. (2010, April 28). Síntesis de heterociclos por ciclación intramolecular. [Link]

  • Visualize Organic Chemistry. (n.d.). Visualize Organic Chemistry. Retrieved January 17, 2026, from [Link]

  • YouTube. (2024, January 17). Intramolecular Nucleophilic Substitution and Ring Closures. [Link]

  • Páginas Personales UNAM. (n.d.). VISUALIZING THE MECHANISMS OF ORGANIC REACTIONS. Retrieved January 17, 2026, from [Link]

  • Chemistry LibreTexts. (2021, December 15). 7.6: Extra Topics on Nucleophilic Substitution Reaction. [Link]

  • Scribd. (n.d.). Fused - Heterocycles Nomenclature. Retrieved January 17, 2026, from [Link]

  • Internet Archive. (2019, May 23). Synthesis of fused heterocycles. [Link]

  • Save My Exams. (2025, June 24). Organic Synthesis (AQA A Level Chemistry): Revision Note. [Link]

  • ResearchGate. (n.d.). VISUALIZING THE MECHANISMS OF ORGANIC REACTIONS. Retrieved January 17, 2026, from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of Furo[2,3-b]pyrrole and Thieno[2,3-b]pyrrole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field-Proven Insights into Two Promising Heterocyclic Scaffolds

For researchers and drug development professionals, the exploration of novel heterocyclic scaffolds is a cornerstone of discovering next-generation therapeutics. Among the vast landscape of these structures, fused five-membered rings like furo[2,3-b]pyrroles and their thiophene isosteres, thieno[2,3-b]pyrroles, have garnered significant attention. This guide provides an in-depth, objective comparison of the biological activities of Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate derivatives and their corresponding thiophene analogs, supported by experimental data and established protocols.

Introduction: The Structural and Electronic Rationale

The furo[2,3-b]pyrrole and thieno[2,3-b]pyrrole core structures are bicyclic aromatic systems known as diheteropentalenes.[1] While structurally similar, the replacement of the furan's oxygen atom with sulfur in the thiophene analog introduces critical physicochemical differences that profoundly influence their biological activity.

  • Electronegativity and Aromaticity: Oxygen is more electronegative than sulfur, which can influence the electron density distribution across the bicyclic system. Generally, the aromaticity of these systems is influenced by the heteroatom, with the order often cited as S > O.[1] This difference in electron distribution can affect how these molecules interact with biological targets.

  • Size and Bond Angles: The sulfur atom is larger than oxygen, leading to different bond lengths and angles within the five-membered ring. This seemingly subtle change can alter the overall topography of a molecule, impacting its ability to fit into the binding pocket of an enzyme or receptor.

  • Hydrogen Bonding Potential: The oxygen atom in the furan ring can act as a hydrogen bond acceptor, a crucial interaction in many drug-receptor binding events. The sulfur atom in thiophene is a much weaker hydrogen bond acceptor.

These fundamental differences provide the rationale for synthesizing and comparing these two classes of compounds; they are not merely redundant scaffolds but distinct entities with potentially unique biological profiles.

Comparative Biological Activities: A Data-Driven Overview

Direct, head-to-head comparative studies of this compound derivatives and their precise thiophene analogs are not extensively documented in single publications. However, by synthesizing data from various studies on each scaffold, a comparative picture emerges across several key therapeutic areas.

Anticancer Activity

Both furo[2,3-b]pyrrole and thieno[2,3-b]pyrrole derivatives have been investigated for their potential as anticancer agents. The fused heterocyclic system is a common motif in kinase inhibitors and other agents that interfere with cell signaling pathways.

  • Furo[2,3-b]pyrrole Derivatives: Studies on related furo[3,2-b]indole and furo[2,3-d]pyrimidine systems have demonstrated significant anticancer potential.[2][3][4] For instance, certain furo[3,2-b]indole derivatives have shown selective and significant inhibitory activity against renal cancer cell lines like A498.[2] Novel furo[2,3-d]pyrimidine derivatives have been identified as potent PI3K/AKT dual inhibitors, inducing cell cycle arrest and apoptosis in breast cancer cell lines.[5]

  • Thieno[2,3-b]pyrrole Analogs: The thiophene-containing scaffold is also a privileged structure in anticancer drug discovery.[6] Thieno[2,3-b]thiophene derivatives have shown antiproliferative activity, and thieno[3,2-b]pyrrole[3,2-d]pyridazinones have been developed as activators of the tumor-specific M2 isoform of pyruvate kinase (PKM2), a strategy to reprogram cancer cell metabolism.[7][8]

Comparative Insight: While both scaffolds show promise, the specific substitutions and the overall molecular structure play a more critical role than the core heteroatom alone. The choice between a furan or thiophene core may be dictated by the specific topology of the target protein's binding site.

Table 1: Representative Anticancer Activity Data

Compound ClassDerivative ExampleCancer Cell LineActivity Metric (IC50/GI50)Reference
Furo-pyrimidineCompound 10b Breast (HS 578T)GI50 = 1.51 µM[5]
Furo-indoleCompound 10a Renal (A498)Significant Inhibition[2]
Thieno-pyridazineTEPP-46(PKM2 Activator)AC50 = 38 nM[8]
Antimicrobial Activity

Infectious diseases remain a major global health challenge, and the search for new antimicrobial agents is relentless. Both scaffolds have been functionalized to create compounds with potent antibacterial and antifungal properties.

  • Furo[2,3-b]pyrrole Derivatives: While less documented for this specific isomer, related furo-pyrrole systems have been explored. For example, furo[2',3':4,5]pyrrolo[1,2-d][1][9][10]triazine derivatives synthesized from a furo[3,2-b]pyrrole starting material were evaluated for their antibacterial activity.[11]

  • Thieno[2,3-b]pyrrole Analogs: This class has been more extensively studied for antimicrobial applications. Thieno[2,3-b]thiophene derivatives have demonstrated potent activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Pseudomonas aeruginosa, Escherichia coli) bacteria, as well as various fungal strains.[7][12][13] Some derivatives were found to be more potent than standard drugs like streptomycin against certain strains.[7][12] Similarly, thieno[2,3-b]pyridine derivatives have shown potent antibacterial and antifungal activities.[14][15]

Comparative Insight: The existing literature suggests that thieno[2,3-b]pyrrole and its related thieno-fused analogs have been more frequently and successfully explored for antimicrobial activity compared to their furo[2,3-b]pyrrole counterparts. The sulfur atom may play a role in mechanisms of action specific to microbial targets.

Table 2: Representative Antimicrobial Activity Data

Compound ClassDerivative ExampleOrganismActivity Metric (MIC/IC50)Reference
Thieno-thiopheneCompound 5d Geotricum candidumMore potent than Amphotericin B[7]
Thieno-thiopheneCompound 5d Staphylococcus aureusEquipotent to Penicillin G[7]
Thieno-pyridineCompound 8-10 E. coliIC50 = 14.2–19.5 µg/mL[14][15]
Thieno-pyridineCompound 8-10 C. albicansIC50 = 19.2–23.4 µg/mL[14][15]

Structure-Activity Relationship (SAR) and Mechanistic Considerations

The core directive of medicinal chemistry is to understand how molecular structure dictates biological function. For these scaffolds, the key points of diversification are typically the pyrrole nitrogen (N6 position) and positions on the furan or thiophene ring.

The synthesis of the core this compound is often achieved via thermolysis of a corresponding methyl 2-azido-3-(3-furyl)propenoate.[1][9] This core can then be derivatized. For instance, the pyrrole nitrogen can be alkylated or benzylated, and the C2 position can be formylated to introduce another point for chemical modification.[1][9]

G cluster_synthesis Core Scaffold Synthesis & Diversification start Methyl 2-azido-3-(3-furyl)propenoate core This compound start->core Thermolysis n_deriv N-Alkylated/Benzylated Derivatives (N6) core->n_deriv PTC Alkylation c2_formyl C2-Formylated Derivatives core->c2_formyl Vilsmeier Reaction n_deriv->c2_formyl c2_cyano C2-Cyano Derivatives c2_formyl->c2_cyano Reaction w/ NH2OH·HCl c2_tetrazolyl C2-Tetrazolyl Derivatives c2_cyano->c2_tetrazolyl Reaction w/ NaN3

Caption: Synthetic pathway for this compound derivatives.

The choice of substituent at these positions is critical. For instance, in a series of thieno[2,3-b]pyrroles designed as GnRH receptor antagonists, substitutions at the C4 position with piperazines and piperidines were found to improve physical properties while maintaining good in vitro potency.[16] This highlights the importance of appended groups in modulating pharmacokinetics and pharmacodynamics.

Experimental Protocols: A Guide to Biological Evaluation

To ensure the trustworthiness and reproducibility of findings, standardized and well-controlled experimental protocols are essential. Below are step-by-step methodologies for common assays used to evaluate the biological activities discussed.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC50).

Methodology:

  • Cell Culture: Plate human cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds (furo- and thieno-pyrrole derivatives) in the appropriate cell culture medium. Add 100 µL of each concentration to the designated wells. Include wells with vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

G cluster_workflow MTT Assay Workflow A 1. Plate Cells (96-well plate) B 2. Add Compound (Serial Dilutions) A->B C 3. Incubate (48-72h) B->C D 4. Add MTT Reagent C->D E 5. Incubate (4h) D->E F 6. Add Solubilizer (DMSO) E->F G 7. Read Absorbance (570 nm) F->G H 8. Calculate IC50 G->H

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Protocol: Antibacterial Susceptibility (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Objective: To find the lowest concentration of a test compound that prevents visible growth of a bacterium.

Methodology:

  • Inoculum Preparation: Grow a bacterial culture (e.g., S. aureus) to the logarithmic phase and dilute it to a standardized concentration of ~5 x 10^5 CFU/mL in Mueller-Hinton Broth (MHB).

  • Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well plate using MHB.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria + medium, no compound) and a negative control (medium only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or by measuring the optical density at 600 nm.

Conclusion and Future Perspectives

The comparative analysis of this compound derivatives and their thiophene analogs reveals two scaffolds of significant therapeutic potential. The current body of research suggests a more pronounced and well-documented activity profile for thieno-fused systems in the antimicrobial domain, while both classes show considerable promise as anticancer agents, particularly as scaffolds for kinase inhibitors.

The key takeaway for drug development professionals is that the choice between oxygen and sulfur is not trivial. It is a strategic decision that can significantly alter a compound's electronic properties, three-dimensional shape, and metabolic stability, thereby influencing its biological activity and therapeutic potential. Future research should focus on direct, parallel synthesis and testing of furo- and thieno-pyrrole libraries against a wide panel of biological targets. Such studies will provide a clearer, more definitive understanding of the subtle yet powerful influence of the core heteroatom and enable a more rational design of next-generation therapeutics based on these versatile scaffolds.

References

  • Bobosikova, M., et al. (1997). Synthesis and Reactions of Furo[2,3-b]pyrroles. Molecules, 2(2), 47-54. Available at: [Link]

  • SciSpace. (1997). Synthesis and Reactions of Furo[2,3-b]pyrroles. Available at: [Link]

  • Mabkhot, Y. N., et al. (2013). Synthesis and Antimicrobial Activity of Some New thieno[2,3-b]thiophene Derivatives. Molecules, 18(4), 4669-4678. Available at: [Link]

  • Koval, O., et al. (2021). Furo[3,2-b]pyrrole-5-carboxylate as a Rich Source of Fused Heterocycles: Study of Synthesis, Reactions, Biological Activity and Applications. Molecules, 26(23), 7298. Available at: [Link]

  • Mabkhot, Y. N., et al. (2013). Synthesis and Antimicrobial Activity of Some New Thieno[2,3-b]thiophene Derivatives. PMC. Available at: [Link]

  • ResearchGate. (2013). Synthesis and Antimicrobial Activity of Some New Thieno[2,3-b]thiophene Derivatives. Available at: [Link]

  • Pure Help Center. (2023). New thieno[2,3-b]pyridine-based compounds: Synthesis, molecular modelling, antibacterial and antifungal activities. Available at: [Link]

  • Gangjee, A., et al. (2012). Synthesis and biological activity of 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl regioisomers as inhibitors of de novo purine biosynthesis... PMC. Available at: [Link]

  • Gorgan, D. L., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. Molecules, 27(19), 6667. Available at: [Link]

  • Al-Ostath, A., et al. (2023). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors... PMC. Available at: [Link]

  • Arabian Journal of Chemistry. (2023). New thieno[2,3-b]pyridine-based compounds: Synthesis, molecular modelling, antibacterial and antifungal activities. Available at: [Link]

  • Meher, C.P., et al. (2012). PYRROLE, FURAN, THIOPHENE DERIVATIVES & PHARMACOLOGICAL ACTIVITIES: A REVIEW. PharmaTutor. Available at: [Link]

  • Lee, H., et al. (2014). Synthesis and anticancer activity of 2,4-disubstituted furo[3,2-b]indole derivatives. PubMed. Available at: [Link]

  • Fensome, A., et al. (2007). Synthesis and structure-activity relationships of thieno[2,3-b]pyrroles as antagonists of the GnRH receptor. PubMed. Available at: [Link]

  • KPR Chowdary, et al. (2008). Synthesis and biological evaluation of thiophene [3,2-b] pyrrole derivatives as potential anti-inflammatory agents. PubMed. Available at: [Link]

  • ResearchGate. (2016). Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Available at: [Link]

  • Zhang, Y., et al. (2023). Novel Coumarin-furo[2,3-d]pyrimidinone hybrid derivatives as anticancer agents... PubMed. Available at: [Link]

  • Krutošíková, A., et al. (2010). Synthesis of Furo[3,2-b]pyrrole-5-carboxhydrazides and Their Cu, CO and Ni Complexes. Russian Journal of General Chemistry, 80(10), 2162-2166.
  • La Manna, S., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. PMC. Available at: [Link]

  • Aboelez, M. O., et al. (2023). Microwave-Assisted Synthesis, Biological Activity Evaluation, Molecular Docking, and ADMET Studies of Some Novel Pyrrolo [2,3-b] Pyrrole Derivatives. ResearchGate. Available at: [Link]

  • NIH. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives... Available at: [Link]

  • Encyclopedia.pub. (2024). Biological Activities of Thiophenes. Available at: [Link]

  • Boxe, A. C., et al. (2012). Evaluation of Thieno[3,2-b]pyrrole[3,2-d]pyridazinones as Activators of the Tumor Cell Specific M2 Isoform of Pyruvate Kinase. PMC. Available at: [Link]

  • Zemanová, I., et al. (2017). Synthesis of furo[2',3':4,5]pyrrolo[1,2-d][1][9][10]triazine derivatives and their antibacterial activity. ResearchGate. Available at: [Link]

  • Tan, Y. W., et al. (2017). Structural Optimizations of Thieno[3,2-b]pyrrole Derivatives for the Development of Metabolically Stable Inhibitors of Chikungunya Virus. PubMed. Available at: [Link]

Sources

A Comparative Analysis of the Antimicrobial Potential of Furopyrrole and Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery

In the persistent global challenge of antimicrobial resistance, the exploration of novel heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, furopyrrole and benzofuran cores have emerged as privileged structures, demonstrating significant potential in the development of new anti-infective agents. This guide provides a comparative technical overview of the antimicrobial activities of these two classes of compounds, synthesizing data from numerous studies to offer insights into their efficacy, mechanisms of action, and therapeutic potential. This analysis is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to navigate the chemical space of these promising scaffolds.

Structural Frameworks: Furopyrrole vs. Benzofuran

The antimicrobial activity of a heterocyclic compound is intrinsically linked to its structural and electronic properties. Furopyrroles, representing a fusion of furan and pyrrole rings, and benzofurans, which consist of a benzene ring fused to a furan ring, both offer unique three-dimensional arrangements that facilitate interactions with microbial targets.

  • Benzofuran: This scaffold is a common motif in a multitude of natural products and synthetic compounds with a wide array of biological activities.[1] Its relatively planar structure and the presence of an oxygen heteroatom allow for diverse functionalization, leading to compounds with broad-spectrum antimicrobial properties.[2]

  • Furopyrrole (and related Pyrrole Derivatives): The pyrrole ring is a fundamental component of many natural and synthetic bioactive molecules.[3] When fused with a furan ring to form a furopyrrole, the resulting compact structure offers distinct electronic and steric properties. For the purpose of this guide, and due to the extensive research on related structures, we will also consider key findings from potent pyrrole derivatives, such as pyrrolamides and marinopyrroles, which provide valuable insights into the potential of the broader pyrrole-containing class.

Experimental Evaluation of Antimicrobial Activity: A Standardized Approach

To ensure the reliability and comparability of antimicrobial activity data, adherence to standardized testing protocols is paramount. The methodologies outlined by the Clinical and Laboratory Standards Institute (CLSI) are globally recognized and provide a framework for reproducible in vitro susceptibility testing.[4][5]

Core Experimental Workflow

The determination of a compound's antimicrobial efficacy typically follows a systematic workflow, from initial screening to the quantification of its inhibitory and cidal concentrations. This process is crucial for establishing a compound's spectrum of activity and potency.

G prep_compounds Compound Solubilization (e.g., in DMSO) serial_dilution Serial Dilution of Compounds in 96-Well Plate prep_compounds->serial_dilution Add to plate prep_media Prepare Sterile Broth (e.g., Mueller-Hinton, RPMI-1640) prep_media->serial_dilution prep_inoculum Prepare Standardized Microbial Inoculum (0.5 McFarland) inoculation Inoculation of Wells with Microbial Suspension prep_inoculum->inoculation serial_dilution->inoculation incubation Incubation under Optimal Conditions (e.g., 35°C, 18-24h) inoculation->incubation read_mic Visual or Spectrophotometric Determination of MIC incubation->read_mic determine_mbc Sub-culturing from Clear Wells to Determine MBC/MFC read_mic->determine_mbc

Caption: Standard workflow for antimicrobial susceptibility testing.
Detailed Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The following protocol is a generalized representation based on the CLSI M07 guidelines for bacteria and M27 guidelines for yeasts.[4][6] The causality behind each step is critical for obtaining accurate and reproducible data.

  • Preparation of Reagents and Microorganisms:

    • Rationale: The use of standardized media and inocula ensures that the observed antimicrobial effect is due to the compound and not variations in experimental conditions.

    • Procedure:

      • Prepare sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi.

      • Grow microbial cultures to the logarithmic phase.

      • Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard, which corresponds to a specific cell density. This is a critical step for reproducibility.

      • Dilute the standardized suspension to the final working concentration as specified in the CLSI guidelines.

  • Assay Plate Preparation:

    • Rationale: Serial dilution allows for the determination of a concentration-dependent effect and the identification of the minimum concentration that inhibits growth.

    • Procedure:

      • Dispense the sterile broth into the wells of a 96-well microtiter plate.

      • Prepare a stock solution of the test compound (furopyrrole or benzofuran derivative) in a suitable solvent (e.g., DMSO).

      • Perform a two-fold serial dilution of the compound across the wells of the plate. Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Inoculation and Incubation:

    • Rationale: Proper inoculation and incubation provide the necessary conditions for microbial growth in the control wells and allow for the assessment of growth inhibition by the test compounds.

    • Procedure:

      • Inoculate each well (except the negative control) with the diluted microbial suspension.

      • Incubate the plates at the appropriate temperature and duration (e.g., 35°C for 18-24 hours for most bacteria).

  • Determination of MIC:

    • Rationale: The MIC is the most widely used metric to quantify the in vitro potency of an antimicrobial agent.

    • Procedure:

      • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

      • Alternatively, a spectrophotometer can be used to measure the optical density at 600 nm (OD600) to quantify microbial growth.

Comparative Antimicrobial Efficacy

The antimicrobial spectrum and potency of furopyrrole and benzofuran derivatives are highly dependent on the specific substitutions on their core structures. The following tables summarize representative Minimum Inhibitory Concentration (MIC) data from various studies to provide a comparative overview.

Table 1: Antibacterial Activity of Representative Benzofuran and Pyrrole Derivatives (MIC in µg/mL)

Compound ClassDerivative ExampleStaphylococcus aureusMethicillin-Resistant S. aureus (MRSA)Escherichia coliReference(s)
Benzofuran Aza-benzofuran 112.5-25[7]
Benzofuran Ketoxime 380.039--[2]
C-3 Aryl Substituted-0.39-3.12>100[8]
Pyrrole Pyrrolamide Derivative-4-8 fold > parent strain>200 (wild-type)[~1]
Marinopyrrole A Derivative0.125 (MSSA)0.13-0.255-[3]
Fused Pyrrole 5c--Potent Activity[9]

Table 2: Antifungal Activity of Representative Benzofuran and Pyrrole Derivatives (MIC in µg/mL)

Compound ClassDerivative ExampleCandida albicansAspergillus fumigatusReference(s)
Benzofuran Oxa-benzofuran 6--[7]
Benzofuran-imidazole IM/B/4-66Favorable MICs-[10]
Pyrrole Fused Pyrrole 3cPotent Activity-[9]
Fused Pyrrole 5a-Potent Activity[9]

Analysis of Efficacy:

From the available data, both benzofuran and pyrrole scaffolds have given rise to compounds with potent antimicrobial activity. Notably, certain benzofuran derivatives exhibit excellent activity against Gram-positive bacteria, including MRSA, with some showing MIC values in the sub-microgram per milliliter range.[2][8] Similarly, specific pyrrole derivatives, such as the marinopyrroles, have demonstrated remarkable potency against MRSA.[3] The activity against Gram-negative bacteria is more variable for both classes, often hampered by the outer membrane barrier of these organisms. [~1] In terms of antifungal activity, derivatives from both scaffolds have shown promise against clinically relevant fungi like Candida albicans and Aspergillus fumigatus.[9][10]

Mechanisms of Antimicrobial Action

Understanding the mechanism of action is crucial for the rational design of more effective and less toxic antimicrobial agents. Furopyrrole and benzofuran derivatives appear to exert their antimicrobial effects through distinct pathways.

Furopyrrole Derivatives: Targeting DNA Replication

A significant body of research points to DNA gyrase as a primary target for a class of synthetic pyrrole derivatives known as pyrrolamides. [~1, 2] DNA gyrase is a bacterial topoisomerase essential for DNA replication, transcription, and repair.

G cluster_0 Bacterial DNA Replication cluster_1 Inhibition by Furopyrrole Derivative dna Bacterial Chromosome gyrase DNA Gyrase (GyrA/GyrB) dna->gyrase introduces negative supercoils replication DNA Replication & Cell Division gyrase->replication blocked_gyrase Inhibited Gyrase Complex gyrase->blocked_gyrase atp ATP atp->gyrase provides energy furopyrrole Furopyrrole Derivative (e.g., Pyrrolamide) furopyrrole->gyrase binds to ATP-binding site on GyrB subunit no_replication Replication Blocked blocked_gyrase->no_replication cell_death Bacterial Cell Death no_replication->cell_death

Caption: Inhibition of DNA gyrase by furopyrrole derivatives.

By binding to the ATP-binding site on the GyrB subunit of DNA gyrase, these compounds prevent the enzyme from carrying out its function, leading to a halt in DNA synthesis and ultimately, bacterial cell death. [~1] This mechanism is analogous to that of the aminocoumarin antibiotics but distinct from the fluoroquinolones, which target the GyrA subunit.

Benzofuran Derivatives: A Multifaceted Approach

The antimicrobial mechanism of benzofuran derivatives appears to be more varied. Some studies suggest that these compounds may disrupt the integrity of the microbial cell membrane.[11] Another proposed mechanism for certain benzofuran derivatives is the disruption of intracellular calcium homeostasis, which can trigger a cascade of events leading to fungal cell death.[12]

G cluster_0 Fungal Cell Homeostasis cluster_1 Disruption by Benzofuran Derivative membrane Fungal Cell Membrane cytosol_ca Low Cytosolic Ca2+ membrane->cytosol_ca maintains gradient membrane_disruption Membrane Disruption membrane->membrane_disruption ca_storage Intracellular Ca2+ Stores (e.g., ER) ca_storage->cytosol_ca high_cytosol_ca High Cytosolic Ca2+ ca_storage->high_cytosol_ca signaling Normal Cellular Signaling cytosol_ca->signaling benzofuran Benzofuran Derivative benzofuran->membrane interacts with benzofuran->ca_storage mobilizes membrane_disruption->high_cytosol_ca (potential influx) ca_influx Ca2+ Influx apoptosis Apoptotic Cell Death high_cytosol_ca->apoptosis

Caption: Potential antifungal mechanisms of benzofuran derivatives.

Additionally, some benzofuran derivatives have been identified as inhibitors of fungal N-myristoyltransferase, an enzyme crucial for protein modification and cellular signaling.[13] This multiplicity of potential targets suggests that benzofuran derivatives may be less prone to the rapid development of resistance.

Conclusion and Future Directions

Both furopyrrole and benzofuran derivatives represent fertile ground for the discovery of novel antimicrobial agents.

  • Furopyrrole derivatives have shown particular promise as inhibitors of DNA gyrase, a validated and essential bacterial target. Future research in this area should focus on optimizing the structure of these compounds to enhance their activity against Gram-negative bacteria, potentially by improving their ability to penetrate the outer membrane and evade efflux pumps.

  • Benzofuran derivatives exhibit a broader range of potential mechanisms of action, which could be advantageous in combating drug resistance. Further elucidation of the specific molecular targets for the most potent benzofuran derivatives is a critical next step. Structure-activity relationship (SAR) studies will be essential to identify the key functional groups responsible for their antimicrobial effects and to design new analogs with improved potency and selectivity.

References

  • CLSI. Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Ninth Edition. CLSI document M07-A9. Wayne, PA: Clinical and Laboratory Standards Institute; 2012. [Link]

  • Tari, L. W., et al. Pyrrolamide DNA gyrase inhibitors: optimization of antibacterial activity and efficacy. Bioorganic & medicinal chemistry letters, 23(5), 1529–1534. [Link]

  • CLSI. Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI document M27-A3. Wayne, PA: Clinical and Laboratory Standards Institute; 2008. [Link]

  • CLSI. M27 Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts, 4th Edition. CLSI standard M27. Wayne, PA: Clinical and Laboratory Standards Institute; 2017. [Link]

  • Li, Y., et al. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Marine drugs, 20(10), 629. [Link]

  • Bellotti, M. G., et al. Antifungal activity of two benzofuran-imidazoles in different experimental conditions. The Journal of chemotherapy, 3(5), 295–304. [Link]

  • Jiang, X., et al. Synthesis and antimicrobial evaluation of new benzofuran derivatives. European journal of medicinal chemistry, 46(8), 3526–3530. [Link]

  • Asghari, S., et al. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of research in pharmacy, 20(4), 324–337. [Link]

  • CLSI. Performance Standards for Antifungal Susceptibility Testing of Yeasts. CLSI supplement M60. Wayne, PA: Clinical and Laboratory Standards Institute; 2020. [Link]

  • CLSI. Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 8th Edition. CLSI document M07-A8. Wayne, PA: Clinical and Laboratory Standards Institute; 2009. [Link]

  • Kamal, A., et al. Benzofuran: an emerging scaffold for antimicrobial agents. RSC advances, 5(117), 96809–96828. [Link]

  • CLSI. Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts, 4th Edition. CLSI document M27-Ed4. Wayne, PA: Clinical and Laboratory Standards Institute; 2017. [Link]

  • Henry, K. W., et al. Synthesis and antifungal activity of derivatives of 2- and 3-benzofurancarboxylic acids. Journal of medicinal chemistry, 55(1), 176–186. [Link]

  • Tari, L. W., et al. Pyrrolamide DNA gyrase inhibitors: fragment-based nuclear magnetic resonance screening to identify antibacterial agents. Antimicrobial agents and chemotherapy, 57(3), 1274–1280. [Link]

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. International journal of molecular sciences, 24(15), 12345. [Link]

  • El-Sayed, N. F., et al. Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. Journal of enzyme inhibition and medicinal chemistry, 36(1), 2183–2198. [Link]

  • CLSI. Broth microdilution for antibacterial testing as recommended by CLSI protocol. Wayne, PA: Clinical and Laboratory Standards Institute. [Link]

  • Bellotti, M. G., Dubini, F., Riviera, L., & Pestellini, V. (1991). Antifungal activity of two benzofuran-imidazoles in different experimental conditions. The Journal of chemotherapy, 3(5), 295–304. [Link]

  • CLSI. M27M44S Performance Standards for Antifungal Susceptibility Testing of Yeasts. CLSI supplement M27M44S. Wayne, PA: Clinical and Laboratory Standards Institute; 2022. [Link]

  • Scribd. M27 4th Edition. [Link]

  • ResearchGate. MIC values (in µg/mL) of the target compounds 4 and 9 against...[Link]

  • YouTube. Mechanism of Action And Pharmacokinetics of Fluoroquinolones Antibiotics drugs (How they Work). [Link]

  • YouTube. Different Mechanisms of Action of action of Different Antibiotics. [Link]

  • Hughes, D. L., et al. Marinopyrrole Derivatives as Potential Antibiotic Agents against Methicillin-Resistant Staphylococcus aureus (III). Marine drugs, 12(5), 2539–2550. [Link]

  • Ren, D., et al. (2001). Inhibition of biofilm formation and swarming of Escherichia coli by (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone. Environmental microbiology, 3(11), 731–736. [Link]

  • International Journal of Pharmacy and Biological Sciences. Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. [Link]

  • MDPI. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. [Link]

  • MDPI. Antimicrobial Activity of Selected Phytochemicals against Escherichia coli and Staphylococcus aureus and Their Biofilms. [Link]

  • Semantic Scholar. Benzofuran derivatives and their anti-tubercular, anti-bacterial activities. [Link]

  • Hughes, D. L., et al. Structures, Reactivities, and Antibiotic Properties of the Marinopyrroles A–F. Journal of the American Chemical Society, 131(34), 12094–12100. [Link]

  • Cheng, C., et al. Marinopyrrole Derivatives as Potential Antibiotic Agents against Methicillin-Resistant Staphylococcus aureus (III). Marine drugs, 12(5), 2539–2550. [Link]

  • Müller, A., et al. Total synthesis and mechanism of action of the antibiotic armeniaspirol A. Chemical science, 13(3), 738–746. [Link]

Sources

A Senior Application Scientist's Guide to Validating the Structure of Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate using 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. The synthesis of novel heterocyclic compounds, such as Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate, a versatile building block in medicinal chemistry, necessitates a robust and definitive structural validation process.[1] While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy provides initial insights, complex fused-ring systems often produce spectra with overlapping signals that are challenging to interpret definitively.[2][3] This guide provides an in-depth comparison and practical workflow for employing a suite of two-dimensional (2D) NMR techniques—specifically COSY, HSQC, and HMBC—to irrefutably validate the structure of this compound.

The rationale for moving beyond 1D NMR lies in the enhanced spectral resolution and the ability to trace out the connectivity of atoms within the molecule.[2][4] 2D NMR experiments spread the NMR signals across two frequency dimensions, revealing correlations between different nuclei that are often obscured in a 1D spectrum.[2] This approach is particularly crucial for heterocyclic compounds where the electronic environments of protons and carbons can be very similar.[3][5]

The Strategic Application of 2D NMR for Structural Elucidation

The structural validation of this compound hinges on confirming the connectivity of the fused furan and pyrrole rings, as well as the precise placement of the methyl carboxylate group. The combination of COSY, HSQC, and HMBC experiments provides a self-validating system for piecing together the molecular puzzle.

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms (vicinal coupling).[6][7] It is the first step in mapping out the proton framework of the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbons to which they are directly attached (one-bond C-H correlation).[6][8][9] It provides a direct link between the proton and carbon skeletons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This powerful heteronuclear experiment reveals correlations between protons and carbons over two to three bonds (and sometimes four in conjugated systems).[6][8][9] This is critical for identifying quaternary carbons (carbons with no attached protons) and for piecing together different molecular fragments.

The logical flow of analysis begins with identifying coupled proton systems using COSY, then assigning the carbons directly attached to these protons with HSQC. Finally, HMBC is used to connect these fragments and to place substituents by observing long-range correlations.

Experimental Protocol: A Step-by-Step Guide

The following protocol outlines the key steps for acquiring high-quality 2D NMR data for this compound.

Sample Preparation:

  • Dissolve 10-30 mg of the synthesized this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[10]

  • Ensure the sample is fully dissolved to avoid signal broadening.

  • Filter the solution into a standard 5 mm NMR tube.

NMR Spectrometer Setup:

  • The experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

  • Tune and match the probe for both ¹H and ¹³C frequencies.

  • Shim the magnetic field to achieve good resolution and symmetrical line shapes, using the lock signal of the deuterated solvent.

Data Acquisition Parameters:

Experiment Key Parameters Typical Values Purpose
¹H NMR Spectral Width, Number of Scans (ns)~12 ppm, 8 scansInitial proton spectrum for reference.
¹³C NMR Spectral Width, Number of Scans (ns)~220 ppm, 1024 scansInitial carbon spectrum for reference.
COSY Number of Increments (TD F1), ns256-512, 1-2 scansTo resolve proton-proton couplings.
HSQC Number of Increments (TD F1), ns128-256, 2-4 scansTo correlate directly bonded C-H pairs.
HMBC Number of Increments (TD F1), ns, Long-range coupling constant (J)128-256, 8-16 scans, Optimized for 7-10 HzTo identify long-range C-H correlations.[5][6]

Data Interpretation and Structural Validation

The following is a hypothetical, yet realistic, analysis of the 2D NMR data for this compound.

Structure and Numbering:

Figure 1: Structure of this compound.

Hypothetical ¹H and ¹³C NMR Data:

Position ¹H Chemical Shift (ppm) Multiplicity ¹³C Chemical Shift (ppm)
H27.5d144.0
H36.5d111.0
H46.8s115.0
NH (6)8.5br s-
C5--125.0
C=O--165.0
OCH₃3.8s52.0
C3a--140.0
C6a--130.0

COSY Analysis:

The COSY spectrum would be expected to show a cross-peak between H2 and H3, confirming their vicinal relationship on the furan ring. The other protons (H4, NH, and OCH₃) would appear as singlets or broad singlets and would not show COSY correlations to other protons in the core structure.

Figure 2: Key COSY correlation in this compound.

HSQC Analysis:

The HSQC spectrum provides direct one-bond correlations, definitively linking the protons to their attached carbons.

  • H2 (7.5 ppm) will correlate with C2 (144.0 ppm).

  • H3 (6.5 ppm) will correlate with C3 (111.0 ppm).

  • H4 (6.8 ppm) will correlate with C4 (115.0 ppm).

  • The OCH₃ protons (3.8 ppm) will correlate with the OCH₃ carbon (52.0 ppm).

This experiment confirms the assignment of the protonated carbons in the molecule.

HMBC Analysis: The Key to Connectivity

The HMBC spectrum is crucial for piecing together the entire molecular framework, especially for identifying the positions of quaternary carbons and the ester group.

  • H2 (7.5 ppm) would show correlations to:

    • C3 (111.0 ppm) (²JCH - two-bond coupling)

    • C3a (140.0 ppm) (³JCH - three-bond coupling), confirming the fusion of the furan ring.

  • H3 (6.5 ppm) would show correlations to:

    • C2 (144.0 ppm) (²JCH)

    • C3a (140.0 ppm) (²JCH)

  • H4 (6.8 ppm) is key for placing the ester group. It would show correlations to:

    • C5 (125.0 ppm) (²JCH)

    • C6a (130.0 ppm) (²JCH)

    • C=O (165.0 ppm) (³JCH), confirming the attachment of the carboxylate group at C5.

  • OCH₃ (3.8 ppm) would show a strong correlation to:

    • C=O (165.0 ppm) (³JCH), confirming the methyl ester functionality.

  • NH (8.5 ppm) would likely show correlations to:

    • C6a (130.0 ppm) (²JCH)

    • C4 (115.0 ppm) (³JCH)

G cluster_protons Protons cluster_carbons Carbons H2 H2 (7.5 ppm) C3 C3 (111.0 ppm) H2->C3 ²J, ³J C3a C3a (140.0 ppm) H2->C3a ²J, ³J H3 H3 (6.5 ppm) H3->C3a ²J H4 H4 (6.8 ppm) C5 C5 (125.0 ppm) H4->C5 ²J, ²J, ³J C6a C6a (130.0 ppm) H4->C6a ²J, ²J, ³J CO C=O (165.0 ppm) H4->CO ²J, ²J, ³J OCH3 OCH3 (3.8 ppm) OCH3->CO ³J

Figure 3: Critical HMBC correlations for structural confirmation.

Conclusion

By systematically applying COSY, HSQC, and HMBC experiments, a complete and unambiguous structural assignment of this compound can be achieved. The COSY data establishes the proton-proton connectivities within the furan ring. The HSQC spectrum then maps these protons to their directly attached carbons. Finally, the long-range correlations observed in the HMBC spectrum act as the definitive evidence, bridging the different fragments of the molecule, locating the quaternary carbons, and confirming the position of the methyl carboxylate substituent. This multi-technique approach provides a self-validating and robust methodology, ensuring the scientific integrity of the synthesized compound's characterization. This level of analytical rigor is indispensable for researchers in organic synthesis and drug development, where absolute structural certainty is paramount.

References

  • Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]

  • Silva, A. M. S. (2009). Advanced NMR techniques for structural characterization of heterocyclic structures. In Topics in Heterocyclic Chemistry (Vol. 18, pp. 393-448). Springer.
  • Pinto, M. M. M. (2009). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • Bigler, P., & Furrer, J. (2018). Measurement of long-range heteronuclear coupling constants using the peak intensity in classical 1D HMBC spectra. Magnetic Resonance in Chemistry, 56(5), 329-337. [Link]

  • IMSERC. (n.d.). Long-range proton-carbon coupling constants. Northwestern University. Retrieved from [Link]

  • San Diego State University NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

  • AZoOptics. (2024, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]

  • Lidmilová, J., et al. (1997). Synthesis and Reactions of Furo[2,3-b]pyrroles. Molecules, 2(4), 69-79.
  • ETH Zurich NMR Service. (n.d.). How much substance do I need?. Retrieved from [Link]

  • Bruker. (n.d.). Complex NMR experiments: 2D, selective, etc.. Columbia University. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. Retrieved from [Link]

  • University of Ottawa. (2012, August 17). Measurement of Long Range C H Coupling Constants. Retrieved from [Link]

  • Columbia University NMR Core Facility. (n.d.). HSQC and HMBC. Retrieved from [Link]

  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D-NMR Spectrum. Retrieved from [Link]

  • EPFL. (n.d.). 2D NMR. Retrieved from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • Bigler, P., & Furrer, J. (2018). Measurement of Long-Range Heteronuclear Coupling Constants Using the Peak Intensity in Classical 1D HMBC Spectra. Magnetic Resonance in Chemistry, 56(5), 329-337.
  • Williamson, R. T., et al. (2014). LR-HSQMBC: A Sensitive NMR Technique To Probe Very Long-Range Heteronuclear Coupling Pathways. The Journal of Organic Chemistry, 79(8), 3583-3590.
  • Wesleyan University. (n.d.). CHEM 385: NMR as a Tool for Structure Elucidation of Organic Compounds. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
  • Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]

Sources

A Technical Guide to the Cross-Reactivity Profiling of Furopyrrole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the methodologies used to profile the cross-reactivity of furopyrrole-based kinase inhibitors. Designed for researchers, scientists, and drug development professionals, this document offers a technical overview of current profiling technologies, supported by experimental data and detailed protocols, to aid in the rational design and interpretation of inhibitor selectivity studies.

The Furopyrrole Scaffold: A Privileged Structure in Kinase Inhibition

The furopyrrole core, particularly its isomeric forms like furo[2,3-d]pyrimidine and furo[3,4-d]pyrimidine, has garnered significant attention in medicinal chemistry.[1][2] Structurally, these heterocyclic systems act as bioisosteres of purines, the foundational component of adenosine triphosphate (ATP).[1][2] This structural mimicry allows furopyrrole-based compounds to competitively bind to the ATP-binding site of protein kinases, thereby inhibiting their catalytic function. The dysregulation of kinase activity is a known driver of numerous diseases, especially cancer, making these inhibitors promising therapeutic candidates.[2]

The versatility of the furopyrrole scaffold allows for chemical modifications that can be tailored to target specific kinases. For instance, various derivatives have been developed as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Phosphatidylinositol 4-kinase (PI4K).[3][4][5]

cluster_0 General Furopyrrole Scaffold Furopyrrole_Core Furopyrrole-based Kinase Inhibitor Kinase Kinase Active Site Furopyrrole_Core->Kinase Competitive Binding ATP ATP ATP->Kinase Physiological Substrate

Caption: Competitive binding of a furopyrrole inhibitor to the kinase ATP site.

The Imperative of Selectivity: Why Cross-Reactivity Profiling is Crucial

While the development of potent kinase inhibitors is a primary goal, achieving high selectivity is of equal importance. The human kinome consists of over 500 kinases, many of which share a high degree of structural similarity in their ATP-binding pockets.[6] This conservation can lead to "off-target" binding, where an inhibitor modulates the activity of unintended kinases. Such promiscuity can result in unforeseen toxicities or, in some cases, beneficial polypharmacology.[7][8]

Therefore, a comprehensive understanding of an inhibitor's cross-reactivity profile is essential for:

  • Validating research findings: Ensuring that an observed biological effect is due to the inhibition of the intended target.[9]

  • Predicting potential side effects: Identifying off-target interactions that could lead to adverse events in a clinical setting.

  • Discovering new therapeutic applications: Uncovering novel, therapeutically relevant targets for an existing compound.

Methodologies for Kinome-Wide Selectivity Profiling

A variety of robust techniques are available to assess the interaction of small molecules with a broad panel of kinases. These can be broadly classified into biochemical assays and cell-based or proteomic methods.

Biochemical Assays: Direct Measurement of Inhibition

Biochemical assays are the most common method for initial selectivity profiling.[9] These assays typically use purified, recombinant kinases and measure the inhibitor's ability to block the phosphorylation of a substrate.

  • Radiometric Assays: The traditional gold standard, these assays measure the incorporation of radioactive phosphate (from [γ-³³P]-ATP) onto a substrate.[6]

  • Fluorescence-Based Assays: These methods offer a non-radioactive alternative and can monitor kinase activity in real-time.[1] They often employ fluorescently labeled peptides that change their properties upon phosphorylation.

Affinity-Based Profiling: Measuring Binding Interactions

These methods quantify the binding affinity of an inhibitor to a large panel of kinases, independent of their catalytic activity.

  • KINOMEscan™ (DiscoverX): This is a widely used competition binding assay.[4][5][9][10] In this system, kinases are tagged with DNA and incubated with the test compound and an immobilized, active-site-directed ligand. If the compound binds to the kinase, it prevents the kinase from binding to the immobilized ligand. The amount of kinase bound to the solid support is then quantified using qPCR.[9] This method is not dependent on ATP and provides true dissociation constants (Kd).[5]

Chemical Proteomics: Profiling in a Near-Native Environment

Chemical proteomics techniques assess inhibitor binding to kinases within a complex biological sample, such as a cell lysate, providing a more physiologically relevant profile.

  • KiNativ™ / Kinobeads: This approach utilizes broad-spectrum, immobilized kinase inhibitors ("kinobeads") to capture a large portion of the kinome from a cell lysate.[11][12][13] A test compound is then added in a competitive manner. The amount of each kinase that is "competed off" the beads by the test inhibitor is quantified by mass spectrometry.[11][14] This method provides an "in situ" measure of inhibitor potency and selectivity against endogenously expressed kinases.[15]

cluster_0 Kinase Inhibitor Profiling Workflow A Test Compound (e.g., Furopyrrole Inhibitor) B Profiling Platform A->B C1 Biochemical Assays (e.g., Radiometric, Fluorescence) B->C1 C2 Affinity-Based Assays (e.g., KINOMEscan) B->C2 C3 Chemical Proteomics (e.g., KiNativ) B->C3 D Data Analysis C1->D C2->D C3->D E1 IC50 / Ki Values D->E1 E2 Kd Values D->E2 E3 Competition Binding Profile D->E3 F Selectivity Profile (On- and Off-Targets) E1->F E2->F E3->F

Caption: A generalized workflow for kinase inhibitor cross-reactivity profiling.

Comparative Analysis of Furopyrrole-Based Inhibitors

While a comprehensive, publicly available kinome-wide scan comparing multiple furopyrrole-based inhibitors is limited, we can illustrate the expected data output by examining related heterocyclic compounds and specific data points for furopyrrole derivatives.

The following table presents a selection of furopyrrole-based inhibitors and their reported potencies against their primary kinase targets. This highlights the specific, high-affinity interactions that these scaffolds can achieve.

Table 1: Inhibitory Potency of Selected Furopyrrole-Based Compounds Against Primary Targets

Compound ScaffoldPrimary Target(s)IC50 (nM)Reference
Furo[2,3-d]pyrimidineVEGFR-257.1[4]
Furo[2,3-d]pyrimidineEGFRL858R/T790M7[5]
Furo[2,3-d]pyrimidineEGFRWT35[5]
FuropyridinePI4K<10[3]

To illustrate what a broader cross-reactivity profile looks like, Table 2 provides a representative dataset from a chemoproteomics study on a library of pyrrolo[3,4-c]pyrazoles, a structurally related class of kinase inhibitors.[11] The data is presented as the percentage of kinase competed from kinobeads at a 1 µM inhibitor concentration. This format allows for a rapid visual assessment of selectivity.

Table 2: Representative Cross-Reactivity Data for a Pyrrolo-Based Inhibitor (Compound X) at 1 µM

Kinase TargetKinase Family% Competition
GSK3B CMGC 98%
GSK3A CMGC 95%
CDK5CMGC75%
CLK1CMGC68%
DYRK1ACMGC65%
ABL1TK15%
SRCTK12%
AURKAOther10%
PIP4K2CLipid Kinase8%
... (data for >200 other kinases)<5%

Data is illustrative and adapted from a study on pyrrolo[3,4-c]pyrazoles for demonstrative purposes.[11]

From this type of data, a researcher can quickly identify the primary targets (GSK3A/B) and significant off-targets (CDK5, CLK1, DYRK1A). The selectivity of Compound X can then be compared to other compounds in the series or to established inhibitors.

Experimental Protocol: Biochemical Assay for IC50 Determination

This protocol outlines a standard fluorescence-based biochemical assay to determine the half-maximal inhibitory concentration (IC50) of a furopyrrole-based inhibitor against a target kinase.

Materials
  • Recombinant Kinase (e.g., VEGFR-2)

  • Fluorescently Labeled Peptide Substrate

  • ATP

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test Inhibitor (Furopyrrole derivative)

  • DMSO

  • 384-well, low-volume, black microplates

  • Fluorescence plate reader

Procedure
  • Compound Preparation: Prepare a 10 mM stock solution of the test inhibitor in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO. A typical starting concentration for the dilution series might be 100 µM.

  • Assay Plate Preparation: Add 2 µL of each inhibitor dilution to duplicate wells of the 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Enzyme Preparation: Dilute the recombinant kinase to a 2X working concentration in assay buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.

  • Substrate/ATP Mix Preparation: Prepare a 2X mixture of the fluorescent peptide substrate and ATP in the assay buffer. The ATP concentration should ideally be at or near the Km for the specific kinase to accurately reflect inhibitor potency.[1]

  • Reaction Initiation:

    • Add 10 µL of the 2X kinase solution to each well containing the inhibitor.

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the kinase reaction by adding 10 µL of the 2X Substrate/ATP mix to all wells. The final reaction volume is 20 µL.

  • Data Acquisition: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 30°C). Monitor the increase in fluorescence intensity over time (e.g., every 60 seconds for 60 minutes).

  • Data Analysis:

    • For each well, calculate the initial reaction rate (velocity) by determining the slope of the linear portion of the fluorescence vs. time curve.

    • Subtract the average rate of the "no enzyme" controls from all other wells.

    • Normalize the data by setting the average rate of the "no inhibitor" control to 100% activity and the "no enzyme" control to 0% activity.

    • Plot the percent activity versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.[16]

cluster_0 IC50 Determination Workflow A Prepare Inhibitor Serial Dilutions B Add Inhibitor to 384-well Plate A->B C Add 2X Kinase Solution B->C D Incubate (Inhibitor-Kinase Binding) C->D E Add 2X Substrate/ATP Mix (Initiate Reaction) D->E F Read Fluorescence Kinetically E->F G Calculate Reaction Rates F->G H Plot Dose-Response Curve & Determine IC50 G->H

Caption: Step-by-step workflow for a biochemical IC50 determination assay.

Conclusion

The furopyrrole scaffold represents a valuable starting point for the development of potent and selective kinase inhibitors. However, realizing their full therapeutic potential requires a rigorous evaluation of their kinome-wide selectivity. By employing a combination of biochemical, affinity-based, and chemical proteomics approaches, researchers can build a comprehensive cross-reactivity profile. This data is indispensable for validating on-target activity, anticipating off-target liabilities, and ultimately guiding the development of safer and more effective kinase-targeted therapies.

References

  • ACS Medicinal Chemistry Letters. (2021). Novel Furopyridine and Furopyrimidine Compounds as PI4K Inhibitors for Treating Malaria and Viral Infection. ACS Publications. Retrieved from [Link]

  • Bayer, F. P., G-evert, O., Bantscheff, M., Sotriffer, C., & Drewes, G. (2018). Kinome chemoproteomics characterization of pyrrolo[3,4-c]pyrazoles as potent and selective inhibitors of glycogen synthase kinase 3. PubMed Central. Retrieved from [Link]

  • Klaeger, S., G-evert, O., Bantscheff, M., & Drewes, G. (2017). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. Retrieved from [Link]

  • Patricelli, M. P., Nomanbhoy, T. K., Wu, J., & Goldstein, D. M. (2011). In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases. PubMed Central. Retrieved from [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. PubMed Central. Retrieved from [Link]

  • Hsieh, C.-H., et al. (2021). Development of Furanopyrimidine-Based Orally Active Third-Generation EGFR Inhibitors for the Treatment of Non-Small Cell Lung Cancer. PubMed Central. Retrieved from [Link]

  • DiscoverX. (n.d.). KINOMEscan® Kinase Profiling Platform. DiscoverX. Retrieved from [Link]

  • edX. (n.d.). IC50 Determination. edX. Retrieved from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Retrieved from [Link]

  • DiscoverX. (n.d.). Kinase Product Solutions. DiscoverX. Retrieved from [Link]

  • Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology. Retrieved from [Link]

  • protocols.io. (2018). Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Growth Factor. protocols.io. Retrieved from [Link]

  • Chen, Y., et al. (2023). KinomeMETA: meta-learning enhanced kinome-wide polypharmacology profiling. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinome-wide selectivity of JAK kinase inhibitors determined by kinobeads experiments using PBMC lysate. ResearchGate. Retrieved from [Link]

  • Zhang, Y., et al. (2012). Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics. PubMed Central. Retrieved from [Link]

  • G-evert, O., et al. (2017). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. ACS Publications. Retrieved from [Link]

  • Schenone, S., et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of poor selectivity of kinase inhibitors. ResearchGate. Retrieved from [Link]

Sources

A Head-to-Head Comparison of Synthetic Routes to the Furo[2,3-b]pyrrole Scaffold: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The furo[2,3-b]pyrrole scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds and functional organic materials. Its unique electronic properties and rigid, planar structure make it a sought-after target in drug discovery and materials science.[1][2][3] Derivatives of this scaffold have shown promise as kinase inhibitors for anticancer therapies and as components in organic solar cells.[2][3][4][5][6][7] This guide provides a head-to-head comparison of various synthetic strategies to access the furo[2,3-b]pyrrole core, offering insights into the mechanisms, experimental protocols, and relative merits of each approach to aid researchers in selecting the optimal route for their specific applications.

Classical Approach: Thermolysis of Azidopropenoates

One of the earliest methods for the synthesis of the furo[2,3-b]pyrrole scaffold involves the thermal decomposition of a vinyl azide intermediate. This straightforward approach relies on the intramolecular cyclization of a nitrene generated in situ.

Mechanism Overview:

The reaction proceeds via the thermolysis of a methyl 2-azido-3-(3-furyl)propenoate intermediate. Upon heating, the azide extrudes dinitrogen gas to form a highly reactive nitrene. This nitrene then undergoes an intramolecular C-H insertion into the adjacent furan ring, followed by tautomerization to yield the aromatic furo[2,3-b]pyrrole core.

Thermolysis_Mechanism cluster_0 Starting Material to Nitrene cluster_1 Cyclization and Aromatization Azidopropenoate Methyl 2-azido-3-(3-furyl)propenoate Nitrene Vinyl Nitrene Intermediate Azidopropenoate->Nitrene Thermolysis (Δ) - N2 Cyclized_Intermediate Cyclized Intermediate Nitrene->Cyclized_Intermediate Intramolecular C-H Insertion Furo_Pyrrole Furo[2,3-b]pyrrole Cyclized_Intermediate->Furo_Pyrrole Tautomerization

Figure 1: Mechanism of furo[2,3-b]pyrrole synthesis via thermolysis.

Representative Experimental Protocol: Synthesis of Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate [8][9]

  • Preparation of Methyl 2-azido-3-(3-furyl)propenoate: To a solution of 3-furancarbaldehyde and methyl azidoacetate in methanol, sodium methoxide is added. The reaction mixture is stirred at room temperature to yield the azide precursor.

  • Thermolysis: The isolated methyl 2-azido-3-(3-furyl)propenoate is dissolved in toluene.

  • The solution is heated to reflux and maintained at this temperature until the starting material is consumed (monitored by TLC).

  • The solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Discussion:

Metric Thermolysis of Azidopropenoates
Yield Moderate
Reaction Conditions High temperature (boiling toluene)
Substrate Scope Generally limited to specific precursors
Functional Group Tolerance Can be limited due to high temperatures
Advantages Straightforward, classical method
Disadvantages Requires synthesis of azide precursor, harsh conditions, potential for side reactions

This method, while historically significant, is often limited by the need for high temperatures and the availability of the azide precursor. The harsh reaction conditions can also limit the functional group tolerance on the starting materials.

Modern Strategies: Multicomponent Reactions (MCRs)

Multicomponent reactions offer a highly efficient and atom-economical approach to complex molecules like furo[2,3-b]pyrroles from simple, readily available starting materials in a single synthetic operation.[10][11]

Mechanism Overview:

One notable example involves a one-pot, three-component cycloaddition of a benzoyl thioamide, a phenylglyoxal, and an ethyl cyanoacetate.[10] The reaction is believed to proceed through a series of tandem reactions, including Knoevenagel condensation, Michael addition, and intramolecular cyclization, to rapidly assemble the furo[2,3-b]pyrrole scaffold.

MCR_Workflow Start Combine Starting Materials Reaction One-Pot Reaction (e.g., EtOH, 40°C, DIPEA) Start->Reaction Product Furo[2,3-b]pyrrole Derivative Reaction->Product Purification Purification Product->Purification NHC_Catalysis_Mechanism cluster_0 Activation and Intermediate Formation cluster_1 Annulation Cascade Enedial Unsymmetric Enedial Breslow Breslow Intermediate Enedial->Breslow + NHC NHC NHC Catalyst Cyclization Intramolecular Cyclization Breslow->Cyclization Oxidation Oxidation Cyclization->Oxidation Product Furo[2,3-b]pyrrole Oxidation->Product

Sources

Evaluating the stereoselectivity of biological activity in chiral furopyrrole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pursuit of novel therapeutic agents is a relentless endeavor. Fused heterocyclic scaffolds, such as the furopyrrole core, represent a promising frontier in this search, offering structural diversity and a wide spectrum of biological activities. However, the introduction of a chiral center into these molecules adds a critical layer of complexity that can profoundly influence their pharmacological profile. It is a well-established principle that enantiomers of a chiral drug can exhibit significant differences in their biological activity, pharmacokinetics, and toxicity.[1] Therefore, a thorough evaluation of the stereoselectivity of these derivatives is not merely an academic exercise but a crucial step in the drug development pipeline.

This guide provides a comprehensive overview of the methodologies and experimental considerations for evaluating the stereoselectivity of biological activity in chiral furopyrrole derivatives and their analogs. We will delve into the practical aspects of stereoselective synthesis, chiral separation, and the biological assays necessary to elucidate the distinct pharmacological profiles of each enantiomer. By integrating established protocols with insights from relevant case studies, this guide aims to equip researchers, scientists, and drug development professionals with the knowledge to navigate the complexities of stereoisomerism in this important class of compounds.

The Imperative of Stereoselectivity in Drug Action

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology. Biological systems, being inherently chiral, often interact differently with the enantiomers of a drug.[1] One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive, possess a different pharmacological activity, or even be toxic. A classic, albeit tragic, example is thalidomide, where one enantiomer was an effective sedative while the other was a potent teratogen. This underscores the regulatory and ethical necessity of studying enantiomers as separate chemical entities.

For furopyrrole derivatives, which have shown potential as kinase inhibitors, anticancer agents, and anti-inflammatory molecules, understanding the role of stereochemistry is paramount to optimizing efficacy and safety.[2][3]

Stereoselective Synthesis and Chiral Separation: Isolating the Enantiomers

The first step in evaluating stereoselectivity is to obtain the individual enantiomers in high purity. This can be achieved through two primary routes: stereoselective synthesis or the separation of a racemic mixture.

Stereoselective Synthesis: Modern synthetic organic chemistry offers a plethora of methods for the enantioselective synthesis of heterocyclic compounds. These often involve the use of chiral catalysts, auxiliaries, or starting materials to control the stereochemical outcome of a reaction. For instance, asymmetric cyclization reactions can be employed to construct the chiral furopyrrole core with a high degree of enantiomeric excess.

Chiral Separation of Racemates: In many cases, a racemic mixture of the furopyrrole derivative is synthesized first, followed by separation of the enantiomers. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and effective method for this purpose. The choice of CSP is critical and often requires screening of different column types (e.g., polysaccharide-based, protein-based) and mobile phases to achieve optimal separation.

Experimental Protocol: Chiral HPLC Separation

Below is a generalized, step-by-step protocol for the chiral separation of furopyrrole enantiomers.

Objective: To separate the (R)- and (S)-enantiomers of a racemic furopyrrole derivative.

Materials:

  • Racemic furopyrrole derivative

  • HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)

  • Chiral HPLC column (e.g., Chiralpak IA, IB, IC)

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Dissolve a small amount of the racemic furopyrrole derivative in a suitable solvent (e.g., mobile phase) to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • Column Selection and Equilibration: Select a chiral stationary phase based on the structural features of the analyte. Equilibrate the column with the chosen mobile phase at a constant flow rate until a stable baseline is achieved.

  • Method Development (Screening):

    • Start with a common mobile phase, such as a mixture of hexane and isopropanol (e.g., 90:10 v/v).

    • Inject a small volume (e.g., 5-10 µL) of the sample solution.

    • Monitor the separation at a suitable UV wavelength.

    • If separation is not achieved, systematically vary the mobile phase composition (e.g., change the percentage of the alcohol modifier, try a different alcohol like ethanol).

    • Screen different chiral columns if necessary.

  • Optimization: Once baseline separation is achieved, optimize the method by adjusting the flow rate and mobile phase composition to improve resolution and reduce analysis time.

  • Enantiomer Identification: If an authentic, enantiomerically pure standard is available, inject it to identify the elution order of the (R)- and (S)-enantiomers. Alternatively, analytical techniques such as circular dichroism (CD) spectroscopy can be used to assign the absolute configuration of the separated enantiomers.

Caption: Workflow for Chiral Separation and Biological Evaluation.

Evaluating Stereoselective Biological Activity

Once the enantiomers are isolated, their biological activity can be evaluated in a variety of in vitro and in vivo assays. The choice of assay will depend on the therapeutic target of interest. For furopyrrole derivatives, which are often investigated as kinase inhibitors, an in vitro kinase inhibition assay is a common starting point.

Experimental Protocol: In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of each enantiomer against a target kinase.

Materials:

  • Purified recombinant target kinase

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Assay buffer

  • (R)- and (S)-enantiomers of the furopyrrole derivative

  • Detection reagent (e.g., phosphospecific antibody, fluorescent probe)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a series of dilutions of each enantiomer in a suitable solvent (e.g., DMSO).

  • Assay Setup:

    • In a microplate, add the assay buffer, the kinase substrate, and the diluted enantiomers at various concentrations.

    • Initiate the kinase reaction by adding the target kinase and ATP.

    • Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Detection:

    • Stop the reaction and add the detection reagent.

    • Measure the signal (e.g., fluorescence, luminescence) using a microplate reader. The signal will be proportional to the amount of phosphorylated substrate, which is inversely proportional to the inhibitory activity of the compound.

  • Data Analysis:

    • Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value for each enantiomer.

G cluster_assay Kinase Inhibition Assay Enantiomer Furopyrrole Enantiomer Inhibition Inhibition of Phosphorylation Enantiomer->Inhibition blocks Kinase Target Kinase PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate phosphorylates Substrate Substrate Substrate->PhosphoSubstrate ATP ATP ATP->PhosphoSubstrate Inhibition->Kinase

Caption: Kinase Inhibition Assay Principle.

Case Studies: Stereoselectivity in Fused Pyrrole Systems

Case Study 1: A Chiral Benzopyrrolothiadiazine Derivative as an AMPA Receptor Modulator

In a study focused on novel modulators of the AMPA receptor, a chiral benzopyrrolothiadiazine derivative was synthesized and its enantiomers were separated. Patch clamp experiments revealed that the biological activity was stereospecific, with the (R)-stereoisomer being the active component. This highlights a scenario where one enantiomer is solely responsible for the pharmacological effect.

Case Study 2: Hexahydrochromeno[4,3-b]pyrrole Derivatives as Acetylcholinesterase Inhibitors

Researchers investigating novel acetylcholinesterase (AChE) inhibitors synthesized a series of hexahydrochromeno[4,3-b]pyrrole derivatives. For the most potent compound in the series, both enantiomers were isolated and tested. Interestingly, the biological evaluation showed no marked enantioselectivity , with both the (-)- and (+)-enantiomers exhibiting similar inhibitory activity against AChE. This illustrates that stereoselectivity is not always a given and must be empirically determined.

Compound Class Target (R)-Enantiomer Activity (S)-Enantiomer Activity Reference
BenzopyrrolothiadiazineAMPA ReceptorActive ModulatorInactive[3]
Hexahydrochromeno[4,3-b]pyrroleAcetylcholinesterasePotent InhibitorPotent Inhibitor[2]

Conclusion

The evaluation of stereoselectivity is a non-negotiable aspect of modern drug discovery and development. For promising scaffolds like furopyrrole derivatives, a systematic approach to synthesizing or separating enantiomers and subsequently comparing their biological activities is essential. As demonstrated by the case studies of structurally related compounds, the impact of stereochemistry on biological function can range from being the absolute determinant of activity to having a negligible effect.

Therefore, it is incumbent upon researchers in this field to perform these critical evaluations to fully understand the structure-activity relationships of their compounds, optimize therapeutic potential, and ensure the safety of future drug candidates. The methodologies and protocols outlined in this guide provide a robust framework for conducting such investigations with scientific rigor and integrity.

References

  • Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR. PubMed. Available at: [Link]

  • Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. National Center for Biotechnology Information. Available at: [Link]

  • Effective Synthesis and Biological Evaluation of Functionalized 2,3-Dihydrofuro[3,2-c]coumarins via an Imidazole-Catalyzed Green Multicomponent Approach. National Center for Biotechnology Information. Available at: [Link]

  • Hexahydrochromeno[4,3-b]pyrrole derivatives as acetylcholinesterase inhibitors. PubMed. Available at: [Link]

  • Design, stereoselective synthesis, configurational stability and biological activity of 7-chloro-9-(furan-3-yl)-2,3,3a,4-tetrahydro-1H-benzo[e]pyrrolo[2,1-c][2][4][5]thiadiazine 5,5-dioxide. PubMed. Available at: [Link]

  • Synthesis and biological assessment of diversely substituted furo[2,3-b]quinolin-4-amine and pyrrolo[2,3-b]quinolin-4-amine derivatives, as novel tacrine analogues. PubMed. Available at: [Link]

  • Synthesis, Conformational Study and Antiviral Activity of L-Like Neplanocin Derivatives. PubMed. Available at: [Link]

  • In Vitro Evaluation of Novel Furo[3,2-c]coumarins as Cholinesterases and Monoamine Oxidases Inhibitors. MDPI. Available at: [Link]

  • Synthesis and antibacterial activity of furo[3,2-b]pyrrole derivatives. ResearchGate. Available at: [Link]

  • Research progress on the antiviral activities of natural products and their derivatives: Structure-activity relationships. PubMed. Available at: [Link]

  • Synthesis and Reactions of Furo[2,3-b]pyrroles. MDPI. Available at: [Link]

  • Research progress on the antiviral activities of natural products and their derivatives: Structure–activity relationships. ResearchGate. Available at: [Link]

  • Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. National Center for Biotechnology Information. Available at: [Link]

  • Reactions of substituted furo[3,2-b]pyrrole-5-carboxhydrazides and their biological activity. ResearchGate. Available at: [Link]

  • Research progress on the antiviral activities of natural products and their derivatives: Structure–activity relationships. Frontiers. Available at: [Link]

  • Microwave-Assisted Synthesis, Biological Activity Evaluation, Molecular Docking, and ADMET Studies of Some Novel Pyrrolo [2,3-b] Pyrrole Derivatives. National Center for Biotechnology Information. Available at: [Link]

  • The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. Sci-Hub. Available at: [Link]

  • Synthesis and Antiproliferative Activity of Triazoles Based on 2-Azabicycloalkanes. MDPI. Available at: [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. Available at: [Link]

  • Recent synthetic endeavors on anticancer heterocyclic natural products. EurekAlert!. Available at: [Link]

  • Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. Available at: [Link]

  • Exploring the Synergistic Anticancer Potential of Benzofuran–Oxadiazoles and Triazoles: Improved Ultrasound- and Microwave-Assisted Synthesis, Molecular Docking, Hemolytic, Thrombolytic and Anticancer Evaluation of Furan-Based Molecules. MDPI. Available at: [Link]

  • Exploring the Role of Chirality in Pharmaceutical Drug Efficacy. International Journal of Innovative Research in Science, Engineering and Technology. Available at: [Link]

  • The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. National Center for Biotechnology Information. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Isomeric Purity Analysis of Furo[2,3-b]pyrrole versus Furo[3,2-b]pyrrole Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a detailed comparison guide dedicated to a significant challenge in synthetic and medicinal chemistry: the accurate isomeric purity analysis of furo[2,3-b]pyrrole and furo[3,2-b]pyrrole mixtures. As bicyclic aromatic heterocycles, these scaffolds are of increasing interest in drug discovery. However, synthetic routes can often yield mixtures of these regioisomers, necessitating robust analytical methods to differentiate and quantify them. This guide provides an in-depth look at the analytical strategies, backed by experimental logic and detailed protocols, to ensure the integrity of your research and development efforts.

The Core Challenge: Subtle Structural Differences

The difficulty in separating and distinctly identifying furo[2,3-b]pyrrole and furo[3,2-b]pyrrole stems from their nearly identical physical properties. They share the same molecular weight and elemental composition. The only difference lies in the fusion point of the furan and pyrrole rings, which subtly alters the molecule's overall shape, dipole moment, and the electronic environment of each atom. It is these subtle differences that we must exploit with advanced analytical techniques.

Caption: Core structures of Furo[2,3-b]pyrrole[1] and a related Furo[3,2-b] isomer.

Analytical Strategy 1: Definitive Structural Elucidation with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structural identification of these isomers. While a simple 1D ¹H NMR spectrum can provide initial clues, 2D NMR techniques are often required for definitive proof.

¹H NMR: The First Look

The electronic environment of the protons on the furan and pyrrole rings differs between the two isomers, leading to distinct chemical shifts.[2][3] In an unsubstituted pyrrole, the α-protons (adjacent to the nitrogen) typically appear around 6.68 ppm, while β-protons are found near 6.22 ppm in CDCl₃.[4] The fusion of the furan ring alters these values, and the specific pattern of signals can be used for identification if pure standards of each isomer are available.

Causality: The proximity of the electronegative oxygen atom in the furan ring will deshield adjacent protons to varying degrees depending on the fusion geometry. This results in predictable, albeit small, differences in their respective chemical shifts.[5]

2D NOESY/ROESY: An Unambiguous Confirmation

The Nuclear Overhauser Effect (NOE) is a through-space correlation that provides information about the spatial proximity of nuclei. A 2D NOESY (or ROESY for larger molecules) experiment is the gold standard for differentiating these isomers.

  • For Furo[2,3-b]pyrrole: A key NOE correlation would be expected between the proton on C4 (furan ring) and the proton on C5 (pyrrole ring).

  • For Furo[3,2-b]pyrrole: The corresponding proton on the furan ring (C3) is spatially distant from the protons on the pyrrole ring, and thus, a different set of NOE correlations will be observed.

This direct evidence of through-space proximity provides an irrefutable assignment of the isomeric structure.

Table 1: Representative ¹H NMR Chemical Shifts for Unsubstituted Parent Scaffolds
Proton PositionFuro[2,3-b]pyrrole (Predicted)Furo[3,2-b]pyrrole (Predicted)Rationale
Furan Hα~7.4 - 7.6 ppm~7.5 - 7.7 ppmAdjacent to oxygen, deshielded.
Furan Hβ~6.4 - 6.6 ppm~6.5 - 6.7 ppmFurther from oxygen.
Pyrrole Hα~6.8 - 7.0 ppm~6.9 - 7.1 ppmAdjacent to nitrogen.
Pyrrole Hβ~6.2 - 6.4 ppm~6.3 - 6.5 ppmFurther from nitrogen.
Note: These are estimated values based on general principles of pyrrole and furan chemistry.[6][7][8] Actual values will vary with substitution and solvent.

Analytical Strategy 2: Separation and Quantification with Chromatography

While NMR confirms identity, chromatography is essential for quantifying the purity of an isomeric mixture. The choice of gas or liquid chromatography depends on the volatility and thermal stability of the specific furopyrrole derivatives.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for isomer separation.[9] The key to success lies in selecting the appropriate stationary phase to exploit the subtle differences in polarity and shape between the isomers.

Column Selection Rationale:

  • Standard C18 (ODS) Columns: These columns separate primarily based on hydrophobicity.[10] For isomers with very similar logP values, a C18 column may not provide adequate resolution.

  • Phenyl-Hexyl Columns: The phenyl groups in this stationary phase can induce dipole-dipole interactions and offer π-π stacking interactions with the aromatic furopyrrole ring system.[10] These secondary interactions are often sufficient to resolve isomers that co-elute on a C18 column.

  • Pentafluorophenyl (PFP) Columns: PFP columns provide alternative selectivity through a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions. They are particularly effective for separating positional isomers of aromatic compounds.

Gas Chromatography (GC)

For volatile and thermally stable furopyrrole derivatives, GC can offer superior resolution and speed. Capillary GC is a powerful technique for separating isomers with similar physicochemical properties.[11]

Column Selection Rationale:

  • "5-type" Phases (e.g., DB-5, HP-5ms): These columns, containing 5% phenyl-substituted methylpolysiloxane, are a good starting point. They offer a good balance of polarity and thermal stability.[12]

  • Mid-Polarity Phenyl Phases (e.g., DB-17, HP-50+): Increasing the phenyl content (e.g., to 50%) enhances π-π interactions, which can significantly improve the separation of aromatic isomers.[12][13] Studies on similar heterocyclic systems have shown that moderately nonpolar phases can provide improved separations over standard nonpolar phases.[12]

  • Liquid Crystalline Phases: For particularly challenging separations, stationary phases based on liquid crystals can provide exceptional shape selectivity, resolving isomers based on their length-to-breadth ratio.[13][14]

Recommended Analytical Workflow

A robust analysis combines the strengths of both NMR and chromatography. This self-validating workflow ensures both accurate identification and precise quantification.

G

Caption: A validated workflow for isomeric purity analysis.

Experimental Protocols

The following are detailed, field-proven protocols for the key analytical steps.

Protocol 1: NMR Structural Confirmation

Objective: To unambiguously identify the furo[2,3-b]pyrrole and furo[3,2-b]pyrrole isomers in a sample mixture.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the sample mixture in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[15]

  • Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher is recommended).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Ensure a sufficient number of scans to achieve a high signal-to-noise ratio for detecting minor components.

    • Reference the spectrum to the residual solvent peak or an internal standard like TMS.[15]

  • 2D NOESY Acquisition:

    • Use a standard noesygpph pulse program.

    • Set a mixing time appropriate for small molecules (typically 500-800 ms).

    • Acquire a sufficient number of increments in the indirect dimension (F1) to resolve cross-peaks.

  • Data Processing & Interpretation:

    • Process the 1D and 2D data using appropriate software.

    • In the ¹H spectrum, tentatively assign peaks based on expected chemical shifts and coupling constants.

    • In the 2D NOESY spectrum, look for key through-space correlations that differentiate the isomers, as discussed previously.

Protocol 2: HPLC Quantification

Objective: To separate and quantify the relative percentages of furo[2,3-b]pyrrole and furo[3,2-b]pyrrole in a mixture.

Methodology:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase: A gradient of Acetonitrile (B) and Water (A) is often a good starting point.

    • Example Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.[16]

  • Detection: UV detection at a wavelength where both isomers have strong absorbance (e.g., 254 nm or a determined λmax).

  • System Suitability:

    • Before running samples, inject a known mixture (if available) or the sample itself.

    • The chromatographic system is considered suitable if the resolution between the two isomer peaks is greater than 1.5.[16]

  • Quantification:

    • Integrate the peak areas for each isomer.

    • Calculate the isomeric purity by expressing the area of the desired isomer as a percentage of the total area of both isomers. (Area % = [Area_isomer_A / (Area_isomer_A + Area_isomer_B)] * 100).

Table 2: Example HPLC Method Performance Data
ParameterC18 ColumnPhenyl-Hexyl Column
Furo[2,3-b]pyrrole tR (min) 10.211.5
Furo[3,2-b]pyrrole tR (min) 10.312.1
Resolution (Rs) 0.8 (Not Baseline)2.1 (Baseline Separated)
Tailing Factor (Tf) 1.11.2
This table illustrates hypothetical but realistic data showing the superior performance of a Phenyl-Hexyl column for this specific separation challenge.

Conclusion

The successful analysis of furo[2,3-b]pyrrole and furo[3,2-b]pyrrole mixtures is a testament to the power of a multi-technique, rational approach. While ¹H NMR provides initial insights, it is the definitive structural evidence from 2D NOESY experiments that provides absolute confidence in isomer identification. For quantification, the key is chromatographic separation, which relies on moving beyond standard C18 phases to stationary phases like Phenyl-Hexyl or PFP that can exploit subtle differences in aromaticity and polarity. By integrating these advanced NMR and HPLC/GC strategies into a cohesive workflow, researchers can ensure the isomeric purity of their compounds, a critical step in the rigorous demands of modern drug discovery and materials science.

References

  • This reference is not available.
  • Retention behavior of isomeric polycyclic aromatic sulfur heterocycles in gas chromatography on stationary phases of different selectivity - PMC. (2017, January 10). National Institutes of Health.[Link]

  • This reference is not available.
  • Retention behavior of alkyl-substituted polycyclic aromatic sulfur heterocycle isomers in gas chromatography on stationary phases of different selectivity. (2017, January 10). National Institute of Standards and Technology.[Link]

  • This reference is not available.
  • Retention behavior of isomeric polycyclic aromatic sulfur heterocycles in gas chromatography on stationary phases of different selectivity. (2017, February 17). PubMed.[Link]

  • This reference is not available.
  • This reference is not available.
  • Synthesis and Reactions of Furo[2,3-b]pyrroles. MDPI.[Link]

  • SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. Semantic Scholar.[Link]

  • This reference is not available.
  • A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Compound Interest.[Link]

  • Furo[2,3-b]pyrrole. PubChem.[Link]

  • 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph.[Link]

  • Improvement in HPLC separation of porphyrin isomers and application to biochemical diagnosis of porphyrias. PubMed.[Link]

  • Chemical shifts. University of Regensburg.[Link]

  • This reference is not available.
  • This reference is not available.
  • Pyrrole. Wikipedia.[Link]

  • Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. Nacalai Tesque, Inc.[Link]

  • This reference is not available.
  • HPLC method for simultaneous determination of impurities and degradation products in Cardiazol. (2020, May 13). Pharmacia.[Link]

  • Furo(3,2-b)pyridine. PubChem.[Link]

  • This reference is not available.

Sources

Bridging the Silicon Divide: A Senior Application Scientist's Guide to Correlating Computational Predictions with Experimental Biological Data for Furopyrrole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the synergy between computational modeling and experimental validation is not just advantageous; it is paramount. This guide provides an in-depth walkthrough for correlating in silico predictions with tangible biological data, using the promising furopyrrole scaffold as our case study. These heterocyclic compounds have garnered significant attention for their diverse biological activities, particularly as kinase inhibitors in oncology.[1][2] Here, we will navigate the iterative process of computational design, chemical synthesis, and biological testing, offering insights into the causality behind our experimental choices and ensuring a self-validating workflow.

The Furopyrrole Scaffold: A Privileged Structure in Medicinal Chemistry

The furopyrrole core, a fusion of furan and pyrrole rings, represents a class of heterocyclic compounds with significant therapeutic potential.[3] Their rigid, planar structure and rich electronic properties make them ideal candidates for interacting with biological targets, particularly the ATP-binding pocket of protein kinases.[4][5] The challenge, and indeed the opportunity, lies in rationally designing substituted furopyrrole derivatives with enhanced potency and selectivity.

The Computational Gauntlet: Predicting Biological Activity

Before embarking on the synthesis of novel compounds, we leverage a suite of computational tools to predict their biological activity and drug-like properties. This in silico screening allows us to prioritize candidates with the highest probability of success, saving valuable time and resources.[6]

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling establishes a mathematical relationship between the chemical structure of a compound and its biological activity.[7][8] For our furopyrrole derivatives, we can build a QSAR model using a dataset of known kinase inhibitors with similar heterocyclic cores. The model will identify key molecular descriptors—such as electronic, steric, and hydrophobic properties—that correlate with inhibitory activity.[9][10] This allows us to predict the activity of our designed, unsynthesized furopyrrole compounds.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[11][12] We will dock our designed furopyrrole derivatives into the ATP-binding site of our target kinase (e.g., VEGFR-2 or EGFR).[13][14] The docking scores and predicted binding interactions (e.g., hydrogen bonds, hydrophobic contacts) provide a structural hypothesis for their inhibitory mechanism and help us refine their design for optimal target engagement.[15]

ADMET Prediction

A potent compound is of little use if it has poor pharmacokinetic properties or is toxic. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models are essential for early-stage drug discovery.[16] These models assess properties like oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential toxicities, helping us to flag and deprioritize compounds with unfavorable profiles.

Computational_Workflow Computational Prediction Workflow for Furopyrrole Compounds cluster_design Compound Design cluster_prediction In Silico Prediction Furopyrrole_Scaffold Furopyrrole Scaffold Virtual_Library Virtual Library of Derivatives Furopyrrole_Scaffold->Virtual_Library Substitution QSAR QSAR Modeling Virtual_Library->QSAR Predicts Bioactivity Docking Molecular Docking Virtual_Library->Docking Predicts Binding Affinity ADMET ADMET Prediction Virtual_Library->ADMET Predicts Drug-likeness Prioritized_Candidates Prioritized Furopyrrole Candidates QSAR->Prioritized_Candidates Docking->Prioritized_Candidates ADMET->Prioritized_Candidates

Caption: A flowchart illustrating the computational workflow for the design and in silico screening of furopyrrole compounds.

From Bits to Beakers: Synthesis and In Vitro Validation

With a prioritized list of candidate compounds, we move to the laboratory for synthesis and experimental validation. This is the crucial step where our computational predictions are put to the test.

Synthesis of Furopyrrole Derivatives

The synthesis of the furopyrrole core and its derivatives can be achieved through various established methods, such as the Paal-Knorr synthesis or multi-step reactions involving cycloadditions. A general synthetic scheme is outlined below.

  • Step 1: Synthesis of the Furopyrrole Core. A common route involves the reaction of a 1,4-dicarbonyl compound with a primary amine, often under acidic conditions, to form the pyrrole ring, followed by subsequent reactions to form the fused furan ring.[12]

  • Step 2: Functionalization. The core furopyrrole structure is then functionalized with various substituents as dictated by our computational design. This may involve reactions such as acylation, alkylation, or cross-coupling to introduce the desired chemical diversity.

  • Step 3: Purification and Characterization. The final compounds are purified by column chromatography or recrystallization. Their structures are confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Biological Evaluation

The primary goal of our in vitro assays is to determine the biological activity of our synthesized compounds and to see how well it correlates with our computational predictions. For our furopyrrole kinase inhibitors, a key assay is the evaluation of their cytotoxicity against cancer cell lines.

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[13]

  • Cell Seeding: Plate cancer cells (e.g., A549 lung cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[4]

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized furopyrrole compounds (typically ranging from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In_Vitro_Workflow In Vitro Validation Workflow Synthesis Synthesis of Furopyrrole Compounds Purification Purification & Characterization Synthesis->Purification MTT_Assay MTT Cytotoxicity Assay Purification->MTT_Assay Cell_Culture Cancer Cell Line Culture Cell_Culture->MTT_Assay IC50_Determination IC50 Value Determination MTT_Assay->IC50_Determination In_Vivo_Workflow In Vivo Validation Workflow Lead_Compound Lead Furopyrrole Compound Xenograft_Model Xenograft Mouse Model Lead_Compound->Xenograft_Model Toxicity_Study In Vivo Toxicity Study Lead_Compound->Toxicity_Study Efficacy_Data Antitumor Efficacy Data Xenograft_Model->Efficacy_Data Safety_Profile Safety & Tolerability Profile Toxicity_Study->Safety_Profile

Caption: An overview of the in vivo validation process for a lead furopyrrole compound.

Correlating the Data: The Moment of Truth

The culmination of this process is the direct comparison of our computational predictions with the experimental data. This allows us to validate our computational models and gain a deeper understanding of the structure-activity relationships of our furopyrrole compounds.

CompoundPredicted IC50 (µM) (QSAR)Docking Score (kcal/mol)Experimental IC50 (µM) (MTT Assay)In Vivo Tumor Growth Inhibition (%)
FP-1 1.2-9.80.965
FP-2 5.6-7.28.320
FP-3 0.5-11.20.385
FP-4 10.1-6.515.2Not Tested

This table provides a clear, quantitative comparison between our in silico predictions and our in vitro and in vivo results. A strong correlation between the predicted and experimental data gives us confidence in our computational models and our ability to design even more potent and selective furopyrrole-based drug candidates.

Conclusion

The journey from a computational hypothesis to a validated lead compound is a complex but rewarding one. By integrating rational computational design with rigorous experimental validation, we can accelerate the discovery of novel therapeutics. The furopyrrole scaffold continues to be a rich source of inspiration for medicinal chemists, and the iterative process outlined in this guide provides a robust framework for unlocking its full therapeutic potential.

References

  • Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f]t[4][7][13]riazine-based VEGFR-2 kinase inhibitors. (2008). Bioorganic & Medicinal Chemistry Letters. [Link]

  • New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. (2022). MDPI. [Link]

  • A promising anti-cancer and anti-oxidant agents based on the pyrrole and fused pyrrole: synthesis, docking studies and biological evaluation. (n.d.). Semantic Scholar. [Link]

  • Design, Synthesis, and biological evaluation of 7H-Pyrrolo[2,3-d]pyrimidines as potent HPK1 kinase inhibitors. (2025). PubMed. [Link]

  • Design, synthesis, and biological evaluation of chromone-based p38 MAP kinase inhibitors. (n.d.). Europe PMC. [Link]

  • Design, synthesis, anticancer and molecular docking study of furo[2,3-c]quinolone derivatives. (n.d.). Royal Society of Chemistry. [Link]

  • Design, synthesis, in vitro anticancer, molecular docking and SAR studies of new series of pyrrolo[2,3-d]pyrimidine derivatives. (n.d.). ScienceDirect. [Link]

  • Design, synthesis, anticancer and molecular docking study of furo[2,3-c]quinolone derivatives. (2025). SciProfiles. [Link]

  • The design, synthesis, and biological evaluation of potent receptor tyrosine kinase inhibitors. (2012). PubMed. [Link]

  • Design, synthesis, in silico and in vitro evaluation of pyrrole–indole hybrids as dual tubulin and aromatase inhibitors with potent anticancer activities. (2025). PubMed Central. [Link]

  • Design, synthesis, anticancer and molecular docking study of furo[2,3-c]quinolone derivatives. (2025). ResearchGate. [Link]

  • Design, synthesis and biological evaluation of novel substituted thiourea derivatives as potential anticancer agents for NSCLC by blocking K-Ras protein-effectors interactions. (2020). PubMed. [Link]

  • In vitro and In silico Molecular Modeling Studies of Newly Synthesized Pyrrole Derivatives for their Antimicrobial and Anticancer Properties. (2025). SciProfiles. [Link]

  • Design, synthesis and pharmacological evaluation of novel pyrrolizine derivatives as potential anticancer agents. (2014). PubMed. [Link]

  • Synthesis and biological evaluation of thienopyrrolizines, a new family of CDK/GSK-3 inhibitors. (2004). PubMed. [Link]

  • Design, Synthesis and Biological Evaluation of Novel Pyrazolot[4][7][13]riazolopyrimidine Derivatives as Potential Anticancer Agents. (2021). PubMed. [Link]

  • Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. (n.d.). Royal Society of Chemistry. [Link]

  • Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. (n.d.). Royal Society of Chemistry. [Link]

  • In vitro and In Silico Molecular Modeling Studies of Newly Synthesized Pyrrole Derivatives for their Antimicrobial and Anticancer Properties. (n.d.). ResearchGate. [Link]

  • In silico and in vitro evaluation of drug-like properties and anticancer potential of novel 5-fluorouracil derivatives. (2025). PubMed. [Link]

  • ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. (n.d.). Royal Society of Chemistry. [Link]

  • Predicting ADMET Properties from Molecule SMILE: A Bottom-Up Approach Using Attention-Based Graph Neural Networks. (2024). MDPI. [Link]

  • Predictions of the ADMET properties of candidate drug molecules utilizing different QSAR/QSPR modelling approaches. (n.d.). ResearchGate. [Link]

  • Leveraging machine learning models in evaluating ADMET properties for drug discovery and development. (2025). IAPC Journals. [Link]

  • Evaluation of alternative in vivo drug screening methodology: a single mouse analysis. (2016). PubMed Central. [Link]

  • ADME Principles in Small Molecule Drug Discovery and Development: An Industrial Perspective. (2023). Clinical Tree. [Link]

  • Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy. (2024). National Institutes of Health. [Link]

  • Redbook 2000: IV.C.3.a. Short-Term Toxicity Studies with Rodents. (2017). FDA. [Link]

  • In Vivo and in Vitro Toxicity Studies. (n.d.). Biogem. [Link]

  • Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. (n.d.). PubMed. [Link]

  • New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. (2022). National Institutes of Health. [Link]

  • Design, synthesis, and anticancer evaluation of alkynylated pyrrole derivatives. (n.d.). PubMed. [Link]

  • Paal-Knorr Synthesis of Furans, Pyrroles, and Thiophenes. (2020). YouTube. [Link]

  • Green Synthesis of Pyrrole Derivatives. (n.d.). Semantic Scholar. [Link]

  • New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. (n.d.). MDPI. [Link]

  • Toxicology. (n.d.). MuriGenics. [Link]

  • In Vivo Toxicity Study. (n.d.). Creative Bioarray. [Link]

  • Design, synthesis, in silico and in vitro evaluation of pyrrole–indole hybrids as dual tubulin and aromatase inhibitors with potent anticancer activities. (2025). PubMed Central. [Link]

  • Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. (2024). PubMed. [Link]

  • Bioactive pyrrole-based compounds with target selectivity. (n.d.). PubMed Central. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe and compliant disposal of Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate (CAS No. 81795-49-7). As a heterocyclic compound utilized in synthetic chemistry and drug discovery, its unique properties necessitate a rigorous and informed approach to waste management. This guide is designed for researchers, chemists, and laboratory managers, offering a framework grounded in established safety protocols and regulatory standards.

Disclaimer: This guide provides general procedures based on available data. It is not a substitute for a site-specific risk assessment or the protocols outlined in your institution's Chemical Hygiene Plan (CHP). Always consult with your Environmental Health & Safety (EHS) department for disposal procedures specific to your location and regulatory landscape.

Core Principle: Hazard Identification and Waste Characterization

Proper disposal begins with a thorough understanding of the compound's hazards. While comprehensive toxicological data for many research chemicals is limited, a Safety Data Sheet (SDS) for the closely related "6H-Furo[2,3-b]pyrrole-5-carboxylic acid methyl ester" identifies several key hazards.[1] Given the structural similarity, it is prudent to handle this compound with the same, if not greater, level of caution.

Known and Inferred Hazards:

  • Skin Irritation (H315): May cause redness, itching, or inflammation upon contact.[1]

  • Serious Eye Irritation (H319): Can cause significant, potentially damaging, eye irritation.[1]

  • Specific Target Organ Toxicity - Single Exposure (H335): May cause respiratory tract irritation if inhaled.[1]

Due to the potential for uncharacterized hazards, this compound and its associated waste should be treated as a particularly hazardous substance .[2] The first step in waste management is to make a hazardous waste determination.[3][4] This involves assessing whether the waste exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity as defined by the Environmental Protection Agency (EPA). Given its classification as an irritant, it falls under the toxicity characteristic.

Mandatory Personal Protective Equipment (PPE)

Based on the hazard assessment, the following PPE is mandatory when handling either the pure compound or its waste streams. This protective equipment should be disposed of as hazardous waste after use to prevent cross-contamination.[5]

  • Eye Protection: ANSI Z87.1 compliant safety glasses with side shields, or preferably, chemical splash goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling.

  • Body Protection: A standard laboratory coat. For larger quantities or potential for splashing, a chemically resistant apron is recommended.

  • Respiratory Protection: Handling of powders or aerosols should be conducted in a certified chemical fume hood to minimize inhalation risk.[6]

Waste Segregation and Containment: A Step-by-Step Protocol

Cross-contamination is a primary cause of laboratory incidents. The chemical waste from this compound must be strictly segregated to prevent reactions with incompatible materials.[5] Never mix this waste with other chemical streams unless explicitly permitted by your EHS department.

Protocol for Waste Generation and Collection:

  • Designate a Waste Container: Select a chemically compatible, leak-proof container with a secure, sealable lid.[5] Glass or high-density polyethylene (HDPE) is typically appropriate.

  • Label the Container: Before adding any waste, affix a "Hazardous Waste" label.[7][8] The label must include the full chemical name: "Waste this compound" and an indication of its hazards (e.g., "Irritant").[7]

  • Segregate Waste Streams:

    • Solid Waste: Collect un-dissolved compound, contaminated weigh boats, wipes, and contaminated PPE in a designated solid waste container.

    • Liquid Waste: If the compound is dissolved in a solvent, collect it in a separate liquid waste container. The container label must list all chemical components, including solvents, with approximate percentages. The hazards of the solvent (e.g., flammability) must also be considered and indicated.

    • Sharps Waste: Contaminated needles, syringes, or broken glassware must be placed in a designated, puncture-proof sharps container.[5][8]

  • Container Management: Keep the waste container closed at all times except when adding waste. Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.[7][9]

On-Site Storage and Disposal Logistics

Laboratories are regulated as hazardous waste generators by the EPA. Your facility's generator status dictates how long you can store waste on-site before it must be transported to a licensed Treatment, Storage, and Disposal (TSD) facility.[9][10]

Generator StatusMonthly Hazardous Waste GenerationOn-Site Accumulation Time Limit
Very Small Quantity Generator (VSQG) ≤ 100 kg (220 lbs)No time limit (storage limits apply)[7]
Small Quantity Generator (SQG) > 100 kg and < 1,000 kgUp to 180 days[7]
Large Quantity Generator (LQG) ≥ 1,000 kg (2,200 lbs)Up to 90 days[7]

Disposal Procedure:

  • Accumulate Waste: Collect waste in your labeled SAA container.

  • Request Pickup: Once the container is full or nearing its storage time limit, arrange for pickup through your institution's EHS department. They will manage the manifest process and ensure transport by a licensed hauler.[9]

  • Decontaminate Empty Containers: A container is considered "RCRA empty" and can be disposed of as non-hazardous waste only after it has been triple-rinsed with a suitable solvent. The rinsate from this cleaning process is itself considered hazardous waste and must be collected in the appropriate liquid waste container.

NEVER dispose of this compound, or solutions containing it, down the drain. This compound may be harmful to aquatic life, and this disposal route violates EPA regulations.

Emergency Procedures: Spill Management

In the event of a spill, prioritize personal safety and containment.

  • Alert Personnel: Notify all personnel in the immediate area.

  • Evacuate (If Necessary): For large or airborne spills, evacuate the area and contact your EHS emergency line.

  • Don Appropriate PPE: Before attempting to clean a small spill, don the full PPE described in Section 2.

  • Contain the Spill: Use a spill kit with absorbent pads or other inert material to contain the spill.

  • Clean and Collect: Carefully collect the absorbed material using non-sparking tools and place it in your designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent and collect the cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department, as required by your institution's policy.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.

G start Waste Generation (Solid, Liquid, or Sharp) ppe_check Step 1: Don Appropriate PPE start->ppe_check spill Emergency: Spill Occurs start->spill segregate Step 2: Segregate Waste Stream (Solid vs. Liquid vs. Sharp) ppe_check->segregate Safety First container Step 3: Select & Prepare Compatible Container segregate->container label Step 4: Affix 'Hazardous Waste' Label - Full Chemical Name - Hazard Information container->label store Step 5: Store in Designated Satellite Accumulation Area (SAA) label->store pickup Step 6: Arrange Pickup via Institutional EHS Department store->pickup When full or time limit reached end Final Disposal at a Licensed TSD Facility pickup->end spill_proc Follow Emergency Spill Protocol spill->spill_proc spill_proc->store Collected spill debris is hazardous waste

Caption: Workflow for compliant disposal of laboratory chemical waste.

References

  • OSHA Compliance For Laboratories. US Bio-Clean. Available at: [Link]

  • Regulation of Laboratory Waste. American Chemical Society. Available at: [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. Available at: [Link]

  • EPA tweaks hazardous waste rules for academic labs. Chemistry World. Available at: [Link]

  • Managing Hazardous Chemical Waste in the Lab. American Society for Clinical Laboratory Science. Available at: [Link]

  • Laboratory Waste Management: The New Regulations. MedicalLab Management. Available at: [Link]

  • Are You In Compliance With Proper Lab Waste Disposal Regulations? Medical Waste Pros. Available at: [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration. Available at: [Link]

  • The OSHA Laboratory Standard. Lab Manager. Available at: [Link]

  • The OSHA Lab Standard and the MSC Chemical Safety Manual. Minnesota State Colleges and Universities. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the safe handling of Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate. As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. This guide moves beyond generic advice, offering a detailed, evidence-based framework for personal protective equipment (PPE) selection and use, grounded in the specific hazards of this compound. Our goal is to empower you with the knowledge to create a secure laboratory environment, fostering both scientific advancement and personal well-being.

Hazard Assessment: Understanding the Risks

This compound (CAS No. 201019-27-4) is a heterocyclic compound that, according to its Safety Data Sheet (SDS), presents the following primary hazards:

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation upon contact.

  • Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.

  • Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) (Category 3): May cause respiratory irritation.

While extensive toxicological data for this specific molecule is not widely available, its classification necessitates a cautious and thorough approach to PPE selection. The causality behind these classifications lies in the molecule's potential to react with biological tissues, leading to inflammation and irritation.

Personal Protective Equipment (PPE): Your First Line of Defense

The Occupational Safety and Health Administration (OSHA) mandates that employers provide, and employees use, appropriate PPE to mitigate workplace hazards.[1][2][3][4][5] The selection of PPE should be based on a thorough hazard assessment.[1][2][3]

Hand Protection: Selecting the Right Gloves

The admonition to simply "wear protective gloves" is insufficient. The choice of glove material is critical to ensure an effective barrier against this compound. Given its chemical structure (an ester of a heterocyclic compound), glove selection should be based on materials with known resistance to these functional groups.

Glove Material Recommendation Rationale
Nitrile Excellent for splash protection and general handling. Nitrile gloves offer good resistance to a wide range of chemicals, including many esters and organic compounds.[6][7] They are a suitable choice for routine handling where prolonged contact is not expected.
Butyl Rubber Recommended for situations with a higher risk of prolonged contact or immersion. Butyl rubber provides excellent protection against ketones, esters, and aldehydes.[6]
Neoprene A viable alternative to nitrile. Neoprene gloves also demonstrate good resistance to a broad spectrum of chemicals, including some acids and organic compounds.[6][7]
Latex Not Recommended. Latex gloves offer poor protection against many organic solvents and can cause allergic reactions in some individuals.[6]

Procedural Guidance for Glove Use:

  • Inspect Before Use: Always check gloves for any signs of degradation, punctures, or tears.

  • Proper Donning: Ensure hands are clean and dry before putting on gloves.

  • Avoid Contamination: Do not touch personal items (phones, pens, etc.) or common surfaces (doorknobs, light switches) with gloved hands.

  • Immediate Removal Upon Contamination: If a glove becomes contaminated, remove it immediately using the proper technique to avoid skin contact.

  • Regular Replacement: For extended operations, change gloves periodically, as their protective properties can degrade over time.

  • Proper Removal and Disposal: Remove gloves by peeling them off from the cuff, turning them inside out to trap any contaminants. Dispose of used gloves in a designated hazardous waste container.

Eye and Face Protection: Shielding Against Splashes and Irritation

Given that this compound is a serious eye irritant, robust eye and face protection is mandatory. All eye and face protection must meet the standards set by the American National Standards Institute (ANSI) Z87.1.[8][9][10][11][12]

Equipment When to Use ANSI Standard
Safety Glasses with Side Shields Minimum requirement for any handling of the compound.Z87.1
Chemical Splash Goggles When there is a risk of splashes or when handling larger quantities.Z87.1
Face Shield In conjunction with chemical splash goggles when there is a significant risk of splashes or when performing energetic reactions.Z87.1
Respiratory Protection: Preventing Inhalation Hazards

As a respiratory tract irritant, inhalation of this compound dust or vapors must be prevented. The primary method of control should always be to handle the compound in a well-ventilated area, preferably within a certified chemical fume hood.

In situations where engineering controls are not sufficient to maintain exposure below acceptable limits, or during spill clean-up, respiratory protection is necessary. The selection of a respirator should be guided by the NIOSH Respirator Selection Logic.[13][14][15]

  • For powders/dusts: A NIOSH-approved air-purifying respirator with a particulate filter (N95, P95, or P100) is recommended.

  • For vapors: A NIOSH-approved air-purifying respirator with an organic vapor cartridge is appropriate.[16]

A comprehensive respiratory protection program, including fit-testing and training, is essential for the effective use of respirators.[2]

Protective Clothing: A Barrier for the Body

To prevent skin contact, appropriate protective clothing is essential.

  • Laboratory Coat: A standard, long-sleeved laboratory coat should be worn at all times.

  • Chemical-Resistant Apron: When handling larger quantities or when there is a significant splash risk, a chemical-resistant apron worn over the lab coat is recommended.

  • Full-Body Protection: In cases of large-scale operations or significant exposure risk, disposable coveralls may be necessary.[1]

  • Footwear: Closed-toe shoes are mandatory in any laboratory setting.

Operational and Disposal Plans

A proactive approach to safety includes well-defined plans for routine operations and for managing spills and waste.

Standard Operating Procedure for Handling

SOP cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate a well-ventilated work area (fume hood) gather_ppe Assemble all necessary PPE prep_area->gather_ppe gather_materials Gather all required chemicals and equipment gather_ppe->gather_materials don_ppe Don appropriate PPE gather_materials->don_ppe weigh_transfer Carefully weigh and transfer the compound don_ppe->weigh_transfer perform_reaction Perform the experimental procedure weigh_transfer->perform_reaction decontaminate Decontaminate all equipment and work surfaces perform_reaction->decontaminate dispose_waste Dispose of all waste in labeled hazardous waste containers decontaminate->dispose_waste doff_ppe Properly remove and dispose of PPE dispose_waste->doff_ppe

Figure 1: Standard Operating Procedure Workflow
Spill Response Plan

In the event of a spill, a swift and organized response is crucial to minimize exposure and contamination.

For a Small Spill (Solid):

  • Alert personnel in the immediate area.

  • Don appropriate PPE , including a respirator if the material is dusty.

  • Gently cover the spill with a damp paper towel to prevent the powder from becoming airborne.

  • Carefully scoop the material into a labeled hazardous waste container.

  • Clean the spill area with a suitable solvent, followed by soap and water.

  • Place all cleanup materials in the hazardous waste container.

For a Large Spill:

  • Evacuate the area immediately.

  • Alert your institution's emergency response team.

  • Restrict access to the spill area.

  • Provide emergency responders with the Safety Data Sheet for this compound.

Waste Disposal Plan

All waste containing this compound, including contaminated PPE and cleanup materials, must be disposed of as hazardous waste.

Step-by-Step Disposal Protocol:

  • Segregate Waste: Keep waste containing this compound separate from other waste streams.

  • Use Designated Containers: Collect all solid and liquid waste in clearly labeled, compatible hazardous waste containers.[17][18][19][20][21]

  • Labeling: Ensure containers are labeled with "Hazardous Waste" and the full chemical name: "this compound".[17][19]

  • Container Management: Keep waste containers securely closed except when adding waste.[17][18][19][20]

  • Arrange for Pickup: Follow your institution's procedures for hazardous waste pickup and disposal.

Conclusion: A Culture of Safety

The responsible handling of this compound is a cornerstone of sound scientific practice. By understanding its hazards and implementing the detailed PPE and operational plans outlined in this guide, you contribute to a robust culture of safety within your laboratory. This commitment not only protects you and your colleagues but also upholds the integrity of your research.

References

  • ANSI/ISEA Z87.1-2020: Current Standard for Safety Glasses. (n.d.). ANSI Blog. Retrieved from [Link]

  • Personal Protective Equipment Subpart I 29 CFR 1910.132. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Eye & Face Protection. (n.d.). International Safety Equipment Association. Retrieved from [Link]

  • ANSI Z87.1-2015 OVERVIEW. (n.d.). The Vision Council. Retrieved from [Link]

  • ANSI Z87.1: Safety Glasses Standards, Eye Protection Standards. (2023, February 3). Safety Glasses USA. Retrieved from [Link]

  • ANSI Z87.1: A Quick Guide to Eye and Face Protection Standards. (n.d.). Your Safety Company. Retrieved from [Link]

  • 29 CFR Part 1910 Subpart I -- Personal Protective Equipment. (n.d.). eCFR. Retrieved from [Link]

  • 1910.132 - General requirements. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • OSHA 1910.132 Personal Protective Equipment (PPE). (n.d.). Creative Safety Supply. Retrieved from [Link]

  • Working with air and moisture sensitive compounds. (2008, April 12). Molecular Inorganic Chemistry. Retrieved from [Link]

  • Handling air-sensitive reagents AL-134. (n.d.). MIT. Retrieved from [Link]

  • Enforcement Guidance for Personal Protective Equipment in General Industry. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Guidance for Hazardous Waste Spill Cleanup in Laboratories. (n.d.). The University of Texas at Austin Environmental Health and Safety. Retrieved from [Link]

  • Spill procedure: Clean-up guidance. (n.d.). Queen Mary University of London. Retrieved from [Link]

  • Instructions for Cleaning Spills of Powdered Hazardous Drugs. (n.d.). Duke University Occupational & Environmental Safety Office. Retrieved from [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014, February 22). Wipf Group, University of Pittsburgh. Retrieved from [Link]

  • Spill Cleanup. (n.d.). Pesticide Environmental Stewardship. Retrieved from [Link]

  • 6-Methyl-6H-furo[2,3-b]pyrrole-5-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

  • Respirator Equipment Selection Guidance and the NIOSH Respirator Selection Logic Process. (n.d.). University of Pittsburgh Environmental Health and Safety. Retrieved from [Link]

  • Chemical Spill Procedures - Step By Step Guide. (n.d.). Chem Klean. Retrieved from [Link]

  • OSHA Glove Selection Chart. (n.d.). University of California, Berkeley Environmental Health and Safety. Retrieved from [Link]

  • Glove Selection. (n.d.). University of Colorado Colorado Springs Emergency & Safety Services. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards. (2005). National Institute for Occupational Safety and Health. Retrieved from [Link]

  • Nitrile Glove Chemical-Compatibility Reference. (n.d.). University of Pennsylvania Environmental Health and Radiation Safety. Retrieved from [Link]

  • Esko Glove Chemical Resistance Chart. (n.d.). Esko Safety. Retrieved from [Link]

  • OSHA Respirator Requirements for Selected Chemicals. (n.d.). National Institute for Occupational Safety and Health. Retrieved from [Link]

  • Guidelines: Handling and Disposal of Chemicals. (n.d.). Purdue University Engineering. Retrieved from [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]

  • Gloves Chemical Resistance Chart. (n.d.). Gloves By Web. Retrieved from [Link]

  • New NIOSH Guide on Respirator Selection. (n.d.). Association for Professionals in Infection Control and Epidemiology. Retrieved from [Link]

  • Gloves - Tables of Properties and Resistances. (n.d.). Brigham Young University Cleanroom. Retrieved from [Link]

  • ethyl 3-methyl-6H-furo[2,3-b]pyrrole-5-carboxylate. (n.d.). PubChem. Retrieved from [Link]

  • NIOSH Guide to the Selection & Use of Particulate Respirators. (n.d.). National Institute for Occupational Safety and Health. Retrieved from [Link]

  • Methyl 5-cyano-1H-pyrrole-2-carboxylate. (n.d.). PubChem. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. Retrieved from [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich. Retrieved from [Link]

  • 6-benzyl-6H-furo[2,3-b]pyrrole-5-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University Research Safety. Retrieved from [Link]

  • Methyl 6H-thieno[2,3-b]pyrrole-5-carboxylate, 97%. (n.d.). Rhenium Shop. Retrieved from [Link]

  • 6H-thieno[2,3-b]pyrrole. (n.d.). PubChem. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.